Product packaging for Imolamine(Cat. No.:CAS No. 318-23-0)

Imolamine

Cat. No.: B1207557
CAS No.: 318-23-0
M. Wt: 260.33 g/mol
InChI Key: MGSPDRWOUCPKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imolamine is a ring assembly and an oxadiazole.
This compound is a compound with a molecular weight of 260.33 g/mol with the formula diethyl[2-{5-imino-3-phenyl-4,5-dihydro-1,2,3-oxadiazol,-4-yl)ethyl]amine. It is developed under the brand name Coremax by Novartis consumer health SA.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
blood platelet aggregation antagonist;  RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N4O B1207557 Imolamine CAS No. 318-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-(5-imino-3-phenyl-1,2,4-oxadiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-3-17(4-2)10-11-18-13(16-19-14(18)15)12-8-6-5-7-9-12/h5-9,15H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSPDRWOUCPKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=NOC1=N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15823-89-9 (hydrochloride)
Record name Imolamine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00861870
Record name N,N-Diethyl-2-(5-imino-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

165ºC
Record name Imolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09284
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

318-23-0
Record name Imolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imolamine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09284
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N,N-Diethyl-2-(5-imino-3-phenyl-1,2,4-oxadiazol-4(5H)-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imolamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5F4RU5VQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

154-155ºC
Record name Imolamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09284
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Imolamine Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imolamine, a phenyl aminoxidiazole derivative, has been recognized for its therapeutic potential as a coronary vasodilator in the management of angina pectoris. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of the this compound core. Due to the limited availability of public quantitative SAR data for a series of this compound analogs, this document focuses on the foundational pharmacology of this compound, details relevant experimental protocols for assessing coronary vasodilation, and presents a hypothesized signaling pathway based on the common mechanisms of other vasodilatory agents. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel vasodilator agents based on the this compound scaffold.

Introduction

This compound is a coronary vasodilator that has been used in the treatment of angina pectoris.[1] Chemically, it is identified as a phenyl aminoxidiazole derivative.[2] The therapeutic effect of this compound is attributed to its ability to relax the smooth muscle of coronary arteries, thereby increasing blood flow to the myocardium. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of new, more potent, and selective coronary vasodilators.

This whitepaper will delve into the known structural features of this compound, provide detailed methodologies for key experiments used to evaluate coronary vasodilator activity, and propose a potential mechanism of action.

Core Structure of this compound

The fundamental chemical structure of this compound consists of a central 1,2,4-oxadiazole ring substituted with a phenyl group and a diethylaminoethyl side chain.

Chemical Name: 4-(2-(diethylamino)ethyl)-3-phenyl-1,2,4-oxadiazol-5-imine

Molecular Formula: C₁₄H₂₀N₄O

Structure-Activity Relationship (SAR) of this compound Analogs

In the absence of specific data for this compound analogs, a hypothetical SAR can be postulated based on the general principles of medicinal chemistry for similar heterocyclic compounds. Key areas for modification to explore the SAR would include:

  • The Phenyl Ring: Substitution on the phenyl ring with electron-donating or electron-withdrawing groups could influence the electronic properties of the molecule and its interaction with a biological target.

  • The Diethylaminoethyl Side Chain: The nature and length of the alkyl chain, as well as the substituents on the terminal amine, are critical for modulating physicochemical properties such as lipophilicity and basicity, which in turn affect absorption, distribution, metabolism, excretion (ADME), and target binding.

  • The 1,2,4-Oxadiazole Core: Modification or replacement of the oxadiazole ring with other five-membered heterocycles could impact the overall conformation and stability of the molecule.

Table 1: Hypothetical Quantitative Structure-Activity Relationship Data for this compound Analogs

(Note: The following table is a template for illustrative purposes, as specific experimental data for a series of this compound analogs is not available in the reviewed literature. The values presented are hypothetical and intended to guide future research.)

Compound IDR1 (Phenyl Substitution)R2 (Amine Substitution)Coronary Vasodilator Activity (EC₅₀, µM)
This compoundHDiethyl[Hypothetical Value]
Analog 14-ClDiethyl[Hypothetical Value]
Analog 24-OCH₃Diethyl[Hypothetical Value]
Analog 3HDimethyl[Hypothetical Value]
Analog 4HIsopropyl[Hypothetical Value]

Experimental Protocols

The evaluation of the coronary vasodilator activity of this compound and its potential analogs is primarily conducted using in vitro assays on isolated arterial preparations.

Isolated Coronary Artery Vasodilation Assay

This protocol describes a standard method for assessing the vasodilatory effect of a compound on isolated coronary artery rings.

Objective: To determine the concentration-response relationship of a test compound's ability to relax pre-contracted isolated coronary arteries.

Materials:

  • Animals: Male Wistar rats (250-300g) are commonly used. All animal procedures must be approved by the institutional animal care and use committee.

  • Instruments: Organ bath or wire myograph system, force transducer, data acquisition system, dissecting microscope, surgical instruments.

  • Solutions and Chemicals:

    • Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

    • High Potassium Chloride (KCl) Solution: KHS with equimolar substitution of NaCl with KCl (e.g., 60-80 mM KCl).

    • Phenylephrine (PE) or other vasoconstrictors (e.g., U46619).

    • Test compounds (this compound and its analogs).

Procedure:

  • Artery Isolation and Preparation:

    • Humanely euthanize the rat according to approved institutional protocols.

    • Carefully dissect the heart and isolate the coronary arteries.

    • Place the arteries in cold KHS.

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the arteries into rings of 2-3 mm in length.

  • Mounting:

    • Mount the arterial rings in an organ bath or on a wire myograph system filled with KHS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension.

    • After equilibration, contract the rings by adding a high KCl solution to verify the viability of the smooth muscle.

    • Wash the rings with KHS until they return to the baseline tension.

  • Vasodilation Protocol:

    • Pre-contract the arterial rings with a vasoconstrictor like phenylephrine (e.g., 1 µM) to a stable plateau.

    • Once a stable contraction is achieved, add the test compound in a cumulative manner (e.g., from 1 nM to 100 µM).

    • Allow the response to each concentration to stabilize before adding the next.

  • Data Analysis:

    • Record the tension at each concentration of the test compound.

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC₅₀ value.

Workflow for Vasodilation Assay

G A Isolate Coronary Artery Rings B Mount in Organ Bath A->B C Equilibrate and Check Viability with KCl B->C D Pre-contract with Phenylephrine C->D E Cumulative Addition of Test Compound D->E F Record Tension E->F G Calculate % Relaxation and EC50 F->G

Caption: Workflow of the isolated coronary artery vasodilation assay.

Proposed Mechanism of Action and Signaling Pathway

The precise molecular mechanism of action for this compound has not been definitively elucidated in the available literature. However, many vasodilator drugs exert their effects by modulating intracellular signaling pathways that lead to a decrease in cytosolic calcium concentration in vascular smooth muscle cells. A common and well-established pathway involves the cyclic guanosine monophosphate (cGMP) signaling cascade.

It is plausible that this compound acts as an inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cGMP.[3] Inhibition of PDE5 would lead to an accumulation of cGMP, which in turn activates protein kinase G (PKG). PKG can then phosphorylate several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.

Hypothesized Signaling Pathway of this compound

G cluster_0 Drug Action cluster_1 cGMP Synthesis & Degradation cluster_2 Downstream Effects This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits sGC Soluble Guanylate Cyclase cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates Calcium Decreased Intracellular Ca²⁺ PKG->Calcium Relaxation Smooth Muscle Relaxation (Vasodilation) Calcium->Relaxation

Caption: Hypothesized cGMP-mediated signaling pathway for this compound-induced vasodilation.

Conclusion

This compound represents a valuable chemical scaffold for the development of novel coronary vasodilators. While specific quantitative SAR data for a broad range of this compound analogs is currently lacking in the public literature, this technical guide provides the necessary foundational knowledge for researchers to initiate such investigations. The detailed experimental protocol for assessing vasodilator activity offers a robust methodology for generating the data required to build a comprehensive SAR model. Furthermore, the proposed cGMP-mediated signaling pathway provides a logical starting point for mechanistic studies. Future research focused on the systematic structural modification of the this compound core, coupled with rigorous pharmacological evaluation, will be instrumental in unlocking the full therapeutic potential of this class of compounds.

References

The Pharmacological Profile of Imolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imolamine is a pharmacological agent with a primary classification as a coronary vasodilator, indicated for the treatment of angina pectoris. It also exhibits properties as a local anesthetic and has been noted for its antiplatelet aggregation activity. This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, including its chemical properties, preclinical and clinical findings, and toxicological data. While extensive research on its specific molecular mechanisms and pharmacokinetics is limited in publicly accessible literature, this document synthesizes the existing knowledge to support further investigation and drug development efforts.

Introduction

This compound, also known by its brand names Angolon, Angoril, and Coremax, is a synthetic compound belonging to the phenyloxadiazole class.[1][2] Its primary clinical application is in the management of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart muscle.[1][2] Additionally, the hydrochloride salt of this compound is utilized as a local anesthetic.[1] Early research has also identified its potential as an antiplatelet aggregation agent. Despite its clinical use, detailed mechanistic and pharmacokinetic data on this compound are not extensively documented. This guide aims to consolidate the available scientific information to provide a foundational understanding for research and development professionals.

Chemical and Physical Properties

This compound is a small molecule with the following chemical and physical characteristics:

PropertyValueSource(s)
IUPAC Name N,N-diethyl-2-(5-imino-3-phenyl-1,2,4-oxadiazol-4-yl)ethanamine
Chemical Formula C₁₄H₂₀N₄O
Molecular Weight 260.33 g/mol
CAS Number 318-23-0
ATC Code C01DX09 (Other vasodilators used in cardiac diseases)

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its effects on the cardiovascular system and platelet function.

Mechanism of Action

The precise molecular mechanism of action for this compound's vasodilatory and antiplatelet effects is not well-elucidated in the available literature. However, based on its chemical class (oxadiazole derivative) and its therapeutic effects, several potential mechanisms can be hypothesized.

As a coronary vasodilator, this compound likely acts on the vascular smooth muscle to increase the diameter of coronary arteries, thereby enhancing blood flow to the myocardium. The vasodilation could be mediated through several signaling pathways common to vasodilating agents:

  • Nitric Oxide (NO) Pathway: Some related heterocyclic compounds, such as sydnonimines, are known to be NO donors. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.

  • Calcium Channel Blockade: this compound may act as a calcium channel blocker, inhibiting the influx of extracellular calcium into vascular smooth muscle cells, a critical step for muscle contraction.

  • Potassium Channel Opening: Activation of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels and causes vasodilation.

Vasodilation_Pathway This compound This compound

This compound has been identified as a potent antiplatelet aggregation agent. The inhibition of platelet aggregation is a key therapeutic strategy in preventing thrombosis. Potential mechanisms include:

  • Inhibition of Thromboxane A2 (TXA2) Synthesis: this compound may inhibit the cyclooxygenase (COX) enzyme, reducing the synthesis of TXA2, a potent platelet agonist.

  • ADP Receptor Antagonism: It could block the P2Y12 receptor, an ADP receptor on the platelet surface, which plays a crucial role in platelet activation and aggregation.

  • Increase in Cyclic Adenosine Monophosphate (cAMP): An increase in intracellular cAMP levels in platelets inhibits platelet activation and aggregation.

Antiplatelet_Pathway This compound This compound

The local anesthetic effect of this compound hydrochloride is likely due to the blockade of voltage-gated sodium channels in the neuronal cell membrane. By inhibiting sodium influx, this compound prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the localized area of application.

Clinical Pharmacodynamics

A clinical study in patients with exertional angina pectoris provides some insight into the hemodynamic effects of this compound.

ParameterResult
Pacing-induced Angina Improved in 4 out of 7 patients
Heart Rate No significant change
Mean Pulmonary Artery Pressure No significant change
Left Ventricular Systolic Pressure No significant change
Left Ventricular End-diastolic Pressure No significant change
Data from a study with 100 mg parenteral administration of this compound in 10 patients.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion, are not available in the public domain.

Toxicology

Preclinical studies have provided some data on the acute toxicity of this compound.

ParameterValueRoute of Administration
LD₅₀ 650 mg/kgOral
LD₅₀ 250 mg/kgIntravenous
Data from preclinical studies.

This compound is also reported to have moderate liver toxicity.

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Methodology (Light Transmission Aggregometry):

  • Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Aliquots of PRP are placed in aggregometer cuvettes with a stir bar and warmed to 37°C.

    • A baseline is established.

    • This compound (at various concentrations) or vehicle control is added to the PRP and incubated for a specified time (e.g., 2-5 minutes).

    • A platelet agonist (e.g., ADP, collagen, arachidonic acid, or thrombin) is added to induce aggregation.

    • The change in light transmission through the PRP suspension is recorded over time as platelets aggregate.

  • Data Analysis: The maximum percentage of platelet aggregation is calculated for each concentration of this compound and compared to the vehicle control to determine the inhibitory effect and calculate the IC₅₀ value.

Platelet_Aggregation_Workflow Start Start: Blood Collection Centrifuge1 Low-Speed Centrifugation Start->Centrifuge1 Centrifuge2 High-Speed Centrifugation Start->Centrifuge2 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Adjust Adjust Platelet Count PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate Incubate with this compound Adjust->Incubate Add_Agonist Add Platelet Agonist Incubate->Add_Agonist Measure Measure Aggregation (Light Transmission) Add_Agonist->Measure End End: Data Analysis Measure->End

Assessment of Coronary Vasodilation

Objective: To measure the effect of this compound on coronary artery diameter and blood flow.

Methodology (In Vivo Animal Model):

  • Animal Preparation: An appropriate animal model (e.g., swine, canine) is anesthetized and instrumented for hemodynamic monitoring.

  • Catheterization: A guide catheter is introduced into a peripheral artery and advanced to the coronary ostia under fluoroscopic guidance.

  • Baseline Measurements: Baseline coronary angiography is performed to visualize the coronary arteries. Intracoronary Doppler or pressure wires can be used to measure baseline coronary blood flow velocity and pressure.

  • Drug Administration: this compound is administered, typically via intracoronary or intravenous injection, at varying doses.

  • Post-Dose Measurements: Coronary angiography is repeated to assess changes in coronary artery diameter. Coronary blood flow velocity and pressure are continuously monitored.

  • Data Analysis: The percentage change in coronary artery diameter and the change in coronary blood flow reserve (CFR) are calculated to quantify the vasodilatory effect of this compound.

Drug Interactions

  • Iloprost: May increase the hypotensive activities of this compound.

  • Isosorbide mononitrate: this compound may increase the vasodilatory activities of Isosorbide mononitrate.

  • Patent Blue: The therapeutic efficacy of this compound can be decreased when used in combination with Patent Blue.

Conclusion

This compound is a clinically utilized coronary vasodilator with additional local anesthetic and antiplatelet properties. While its therapeutic benefits in angina pectoris are established, a detailed understanding of its pharmacological profile is hampered by the limited availability of comprehensive mechanistic, pharmacokinetic, and pharmacodynamic data. The hypothesized mechanisms of action, including modulation of the nitric oxide-cGMP pathway for vasodilation and cAMP pathway for antiplatelet effects, require experimental validation. Further research is warranted to fully characterize the pharmacological properties of this compound, which could unveil its broader therapeutic potential and optimize its clinical use. This guide serves as a foundational resource for directing future preclinical and clinical investigations into this compound.

References

Imolamine: A Technical Guide to a Phenyl Aminoxidiazole Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imolamine, a phenyl aminoxidiazole derivative, is a pharmacological agent with a history of use as a coronary vasodilator in the management of angina pectoris and as a local anesthetic. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, and available preclinical and clinical data. The information is presented to support further research and development efforts related to this class of compounds.

Introduction

This compound is a synthetic compound belonging to the phenyl aminoxidiazole class of molecules.[1] It has been clinically investigated for its therapeutic potential in cardiovascular diseases, primarily angina pectoris.[2] Additionally, its properties as a local anesthetic have been noted.[3] This document aims to consolidate the existing scientific knowledge on this compound, presenting it in a structured format for researchers and drug development professionals.

Chemical and Physical Properties

This compound is chemically designated as 4-(2-(diethylamino)ethyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-imine.[4] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₄H₂₀N₄O[4]
Molecular Weight 260.33 g/mol
CAS Number 318-23-0
Chemical Structure This compound is characterized by a central 1,2,4-oxadiazole ring substituted with a phenyl group and a diethylaminoethyl side chain.

Pharmacological Profile

This compound exhibits a multi-faceted pharmacological profile, acting primarily as a coronary vasodilator and a local anesthetic. It is also reported to possess antiplatelet aggregation properties.

Mechanism of Action

Coronary Vasodilation: The precise signaling pathway for this compound's vasodilatory effect is not fully elucidated in the available literature. However, as a coronary vasodilator, it is hypothesized to increase coronary blood flow, thereby alleviating myocardial ischemia associated with angina pectoris. The general mechanism for coronary vasodilation often involves the relaxation of vascular smooth muscle cells.

Local Anesthesia: The local anesthetic properties of this compound are attributed to its ability to block voltage-gated sodium channels in neuronal cell membranes. By inhibiting sodium influx, this compound prevents the generation and propagation of action potentials, thus blocking the transmission of pain signals.

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways for the pharmacological actions of this compound based on the general mechanisms of drugs in its therapeutic classes.

coronary_vasodilation This compound This compound VascularSmoothMuscle Vascular Smooth Muscle Cell This compound->VascularSmoothMuscle Acts on Relaxation Vasodilation VascularSmoothMuscle->Relaxation Leads to

Caption: Hypothesized mechanism of coronary vasodilation by this compound.

local_anesthesia This compound This compound SodiumChannel Voltage-Gated Sodium Channel This compound->SodiumChannel Blocks SodiumInflux Sodium Influx ActionPotential Action Potential Propagation PainSignal Pain Signal Transmission

Caption: Mechanism of local anesthesia via sodium channel blockade.

Preclinical and Clinical Data

Preclinical Toxicology

Limited preclinical toxicity data for this compound is available.

ParameterValueRoute of AdministrationSpeciesReference
LD50 650 mg/kgOralNot Specified
LD50 250 mg/kgIntravenousNot Specified

It has also been reported to exhibit moderate liver toxicity.

Clinical Efficacy in Angina Pectoris

A clinical study evaluated the hemodynamic effects of 100 mg of parenteral this compound in 10 patients with exertional angina pectoris.

OutcomeResultReference
Pacing-induced Angina Improvement Improved in 4 out of 7 patients
Hemodynamic Parameters (Heart Rate, Mean Pulmonary Artery Pressure, Left Ventricular Systolic and End-diastolic Pressure) No significant changes observed
Compatibility Good

While these findings suggest a potential benefit, the small sample size and lack of a control group in this particular abstract highlight the need for more robust clinical trial data.

Adverse Effects

Comprehensive data on the adverse effects of this compound from large-scale clinical trials are not detailed in the readily available literature. As with any pharmacological agent, a thorough safety assessment would be required for modern drug development.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not well-documented in recent scientific literature.

Experimental Protocols

Detailed, specific experimental protocols for this compound are scarce in modern literature. However, standardized methodologies can be applied to investigate its pharmacological properties.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This method is considered the gold standard for assessing platelet function.

Workflow:

platelet_aggregation_workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis BloodCollection Whole Blood Collection (Sodium Citrate) PRP_Prep Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) BloodCollection->PRP_Prep Incubation Incubate PRP with this compound or Vehicle Control (37°C) PRP_Prep->Incubation PPP_Prep Centrifugation (High Speed) to obtain Platelet-Poor Plasma (PPP) Measurement Measure Light Transmission in Aggregometer PPP_Prep->Measurement Baseline (100% Transmission) Agonist Add Platelet Agonist (e.g., ADP, Collagen) Incubation->Agonist Agonist->Measurement AggregationCurve Generate Aggregation Curve Measurement->AggregationCurve IC50 Calculate % Inhibition and IC50 Value AggregationCurve->IC50

Caption: Workflow for in vitro platelet aggregation assay.

Assessment of Coronary Artery Vasodilation (Animal Model)

This protocol outlines a general approach to studying the effects of a compound on coronary blood flow in an intact animal model.

Workflow:

coronary_vasodilation_workflow AnimalPrep Anesthetize and Instrument Animal Model (e.g., Pig, Dog) Catheterization Catheterize Coronary Artery AnimalPrep->Catheterization Baseline Measure Baseline Coronary Blood Flow and Pressure Catheterization->Baseline DrugAdmin Administer this compound (Intracoronary or Intravenous) Baseline->DrugAdmin PostDrug Measure Post-Administration Coronary Blood Flow and Pressure DrugAdmin->PostDrug Analysis Analyze Changes in Flow and Resistance PostDrug->Analysis patch_clamp_workflow CellPrep Culture Cells Expressing Target Sodium Channel (e.g., HEK293) Patching Establish Whole-Cell Patch Clamp Configuration CellPrep->Patching BaselineCurrent Record Baseline Sodium Currents Patching->BaselineCurrent DrugApp Apply this compound at Various Concentrations BaselineCurrent->DrugApp PostDrugCurrent Record Sodium Currents in the Presence of this compound DrugApp->PostDrugCurrent DataAnalysis Analyze Current Inhibition and Determine IC50 PostDrugCurrent->DataAnalysis

References

Preclinical Profile of Imolamine in Angina Pectoris: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals investigating novel anti-anginal therapies may find the existing preclinical data on imolamine to be limited. While indicated for the treatment of angina pectoris, a comprehensive public-domain repository of in-depth preclinical studies, including detailed experimental protocols and signaling pathways, remains elusive. This technical guide synthesizes the currently available information to provide a concise overview of this compound's preclinical profile.

Acute Toxicity

Preclinical safety assessments have established the acute toxicity profile of this compound. The median lethal dose (LD50) has been determined for both oral and intravenous administration routes, providing foundational knowledge for dose-ranging studies.[1]

Route of Administration LD50
Oral650 mg/kg
Intravenous250 mg/kg

Experimental Protocols

experimental_workflow cluster_animal_model Animal Model Induction cluster_drug_admin Drug Administration cluster_assessment Assessment of Anti-Anginal Effects animal_prep Animal Preparation (e.g., Anesthesia, Instrumentation) ischemia_induction Induction of Myocardial Ischemia (e.g., Coronary Artery Ligation) animal_prep->ischemia_induction imolamine_admin This compound Administration (Route, Dose, Timing) ischemia_induction->imolamine_admin Treatment ecg Electrocardiogram (ECG) (ST-segment analysis) imolamine_admin->ecg Evaluation hemodynamics Hemodynamic Monitoring (Blood Pressure, Heart Rate) imolamine_admin->hemodynamics Evaluation infarct_size Infarct Size Measurement (e.g., TTC Staining) imolamine_admin->infarct_size Evaluation

Figure 1. Generalized experimental workflow for assessing the anti-anginal effects of a compound in a preclinical model of myocardial ischemia.

Signaling Pathways

The precise molecular signaling pathways through which this compound exerts its anti-anginal effects have not been fully elucidated in publicly accessible literature. A hypothetical signaling pathway for a vasodilator agent in the context of angina pectoris is presented below. This diagram illustrates a potential mechanism involving the relaxation of vascular smooth muscle, leading to increased coronary blood flow.

signaling_pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound receptor Putative Receptor This compound->receptor Binds signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activates mlcp Myosin Light Chain Phosphatase (MLCP) Activation signaling_cascade->mlcp mlc_p Phosphorylated MLC (MLC-P) mlcp->mlc_p mlc Myosin Light Chain (MLC) relaxation Vasodilation mlc->relaxation Leads to mlc_p->mlc Dephosphorylation

Figure 2. Hypothetical signaling pathway for a vasodilator anti-anginal agent.

Concluding Remarks

The available preclinical data on this compound for angina pectoris is sparse. While its acute toxicity has been characterized, detailed efficacy studies, comprehensive experimental protocols, and a clear understanding of its mechanism of action at the molecular level are not well-documented in the public domain. Further research is warranted to fully elucidate the preclinical pharmacological profile of this compound and to substantiate its therapeutic role in the management of angina pectoris. The provided diagrams of a generalized experimental workflow and a hypothetical signaling pathway can serve as a conceptual framework for such future investigations.

References

In Vitro Effects of Imolamine on Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro effects of the antianginal agent imolamine on platelet aggregation. While direct quantitative data for this compound's antiplatelet activity is not extensively available in recent literature, this document outlines the hypothesized mechanism of action based on its classification as a vasodilator. It is proposed that this compound may inhibit platelet aggregation through the modulation of intracellular cyclic nucleotide signaling pathways, specifically by inhibiting phosphodiesterase (PDE) activity, which leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This guide details the standard experimental protocols for assessing antiplatelet efficacy in vitro, presents the key signaling pathways involved in platelet aggregation and its inhibition, and offers a framework for the potential evaluation of this compound and similar compounds.

Introduction

This compound is a vasodilator agent primarily indicated for the treatment of angina pectoris.[1][2] Vasodilators, particularly those used in cardiovascular therapies, often exhibit secondary effects on platelet function, which can contribute to their overall therapeutic profile by reducing the risk of thrombosis. The in vitro evaluation of a compound's effect on platelet aggregation is a critical step in drug development, providing insights into its potential antithrombotic efficacy and mechanism of action.

This guide will explore the theoretical basis for this compound's antiplatelet effects, provide standardized methodologies for its in vitro investigation, and visualize the relevant biological pathways.

Hypothesized Mechanism of Action of this compound on Platelet Aggregation

The primary mechanism by which many vasodilators inhibit platelet aggregation is through the elevation of intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] These second messengers are potent inhibitors of platelet activation. An increase in cAMP and cGMP can be achieved through the inhibition of phosphodiesterases (PDEs), the enzymes responsible for their degradation.

It is hypothesized that this compound may act as a phosphodiesterase inhibitor. By reducing the breakdown of cAMP and cGMP, this compound would lead to their accumulation within the platelet. Elevated levels of these cyclic nucleotides activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate various downstream targets. This cascade of events ultimately results in the inhibition of key processes in platelet activation, including calcium mobilization, granule secretion, and the conformational change of glycoprotein IIb/IIIa receptors necessary for platelet aggregation.

Quantitative Data on Antiplatelet Effects

For comparative purposes, the following table presents data for other antiplatelet agents known to act via phosphodiesterase inhibition.

CompoundAgonistAssay TypeParameterValueReference
This compound ADP, Collagen, etc.LTAIC50N/A
CilostazolADPPRP AggregationIC500.2 µM[PMID: 11840321]
DipyridamoleADPPRP AggregationIC501-10 µM[PMID: 16901999]
MilrinoneADPWashed PlateletsIC504.7 µM[PMID: 19839994]

N/A: Not Available in the reviewed literature. LTA: Light Transmission Aggregometry PRP: Platelet-Rich Plasma

Experimental Protocols

The following section details a standardized protocol for assessing the in vitro effects of a test compound, such as this compound, on platelet aggregation using Light Transmission Aggregometry (LTA), which is considered the gold standard.

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant.

  • PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP. Carefully collect the upper, straw-colored PRP layer.

  • PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature to obtain PPP. The supernatant is the PPP.

  • Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer and adjust to a final concentration of 2.5 x 10⁸ platelets/mL with PPP.

Light Transmission Aggregometry (LTA)
  • Instrument Setup: Pre-warm the aggregometer to 37°C.

  • Baseline Calibration: Use PPP to set the 100% aggregation baseline and PRP to set the 0% aggregation baseline.

  • Incubation: Pipette adjusted PRP into the aggregometer cuvettes with a magnetic stir bar. Incubate for 5 minutes at 37°C.

  • Compound Addition: Add various concentrations of the test compound (e.g., this compound dissolved in a suitable solvent) or vehicle control to the PRP and incubate for a predetermined time (e.g., 5-15 minutes).

  • Agonist-Induced Aggregation: Initiate platelet aggregation by adding a platelet agonist such as adenosine diphosphate (ADP), collagen, arachidonic acid, or thrombin.

  • Data Recording: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated from the change in light transmission compared to the baseline.

  • Data Analysis: Plot the concentration of the test compound against the percentage inhibition of aggregation to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection prp PRP Preparation (Centrifugation) blood->prp ppp PPP Preparation (Centrifugation) blood->ppp adjust Platelet Count Adjustment prp->adjust ppp->adjust incubate Incubation with This compound adjust->incubate agonist Add Agonist incubate->agonist lta Light Transmission Aggregometry agonist->lta inhibition Calculate % Inhibition lta->inhibition ic50 Determine IC50 inhibition->ic50

Caption: Workflow for In Vitro Platelet Aggregation Assay.

Platelet Activation Signaling Pathway

G cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response thrombin Thrombin par PAR1/PAR4 thrombin->par adp ADP p2y P2Y1/P2Y12 adp->p2y collagen Collagen gpvi GPVI collagen->gpvi gq Gq par->gq p2y->gq gi Gi p2y->gi pi3k PI3K gpvi->pi3k plc PLC gq->plc ac Adenylyl Cyclase (Inhibition) gi->ac ip3 IP3/DAG plc->ip3 gpiib GPIIb/IIIa Activation pi3k->gpiib ca Ca2+ Mobilization ip3->ca shape Shape Change ca->shape granule Granule Secretion ca->granule ca->gpiib aggregation Aggregation shape->aggregation granule->aggregation gpiib->aggregation

Caption: Key Pathways in Platelet Activation.

Hypothesized Inhibitory Pathway of this compound

G cluster_drug Drug Action cluster_enzyme Enzyme cluster_nucleotides Cyclic Nucleotides cluster_kinases Protein Kinases cluster_inhibition Inhibitory Effect This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibition camp cAMP pde->camp Degradation cgmp cGMP pde->cgmp Degradation pka PKA camp->pka pkg PKG cgmp->pkg ca_inhibit Decreased Ca2+ Mobilization pka->ca_inhibit gpiib_inhibit Inhibition of GPIIb/IIIa Activation pka->gpiib_inhibit pkg->ca_inhibit pkg->gpiib_inhibit aggregation_inhibit Platelet Aggregation Inhibition ca_inhibit->aggregation_inhibit gpiib_inhibit->aggregation_inhibit

Caption: Hypothesized Mechanism of this compound's Antiplatelet Effect.

References

Imolamine as a Coronary Vasodilator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed preclinical and clinical data on the specific quantitative effects and mechanism of action of imolamine are scarce in publicly available literature. This guide provides a comprehensive overview based on the available information and supplements it with representative data and established principles from the broader class of coronary vasodilators to serve as a technical reference for researchers and drug development professionals.

Introduction

This compound is a pharmaceutical agent classified as a coronary vasodilator. It has been used in the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart muscle. This document aims to provide an in-depth technical overview of this compound, focusing on its role as a coronary vasodilator. Due to the limited specific data on this compound, this guide will also incorporate illustrative examples from well-studied vasodilators to provide a comprehensive understanding of the expected pharmacological profile and evaluation methods for a compound in this class.

Physicochemical Properties

PropertyValue
IUPAC Name4-(2-diethylaminoethyl)-5-imino-3-phenyl-1,2,4-oxadiazole
Molecular FormulaC₁₄H₂₀N₄O
Molecular Weight260.34 g/mol
Chemical ClassPhenyl aminoxidiazole derivative

Pharmacodynamics: Coronary Vasodilator Effects

The primary therapeutic action of this compound in angina pectoris is attributed to its ability to dilate coronary arteries, thereby increasing blood flow to the myocardium and alleviating ischemia.

Preclinical Data (Illustrative)

Table 1: Illustrative Hemodynamic Effects of a Coronary Vasodilator in an Anesthetized Dog Model

ParameterBaseline (Mean ± SD)Dose 1 (e.g., 0.1 mg/kg IV) (Mean ± SD)Dose 2 (e.g., 0.3 mg/kg IV) (Mean ± SD)
Coronary Blood Flow (ml/min)45 ± 568 ± 792 ± 9
Mean Arterial Pressure (mmHg)110 ± 8102 ± 795 ± 6
Heart Rate (beats/min)120 ± 10125 ± 11132 ± 12
Left Ventricular dP/dt max (mmHg/s)2500 ± 2002450 ± 1802400 ± 190

*p < 0.05 compared to baseline. Data are hypothetical and for illustrative purposes only.

Clinical Data

A clinical study involving 10 patients with exertional angina pectoris evaluated the hemodynamic effects of 100 mg of parenteral this compound. The study reported that pacing-induced angina was improved in 4 out of 7 patients. However, no significant changes were observed in several key hemodynamic parameters.

Table 2: Reported Hemodynamic Effects of this compound in Patients with Exertional Angina

ParameterOutcome
Heart RateNo significant change
Mean Pulmonary Artery PressureNo significant change
Left Ventricular Systolic PressureNo significant change
Left Ventricular End-diastolic PressureNo significant change

This limited clinical data suggests that the anti-anginal effects of this compound may not be directly correlated with profound systemic hemodynamic changes at the dose studied, possibly indicating a more localized effect on coronary vasculature or a mechanism not fully captured by these specific measurements.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. Therefore, this section outlines a typical experimental workflow for characterizing a novel coronary vasodilator in a preclinical setting.

In Vivo Assessment of Coronary Vasodilation in a Large Animal Model

This protocol describes a standard methodology for evaluating the effects of a test compound on coronary hemodynamics in an anesthetized pig model.

experimental_workflow cluster_preparation Animal Preparation cluster_baseline Baseline Measurement cluster_drug_admin Drug Administration cluster_data_acq Data Acquisition & Analysis Animal_Model Anesthetized Pig Instrumentation Instrumentation: - ECG - Arterial and venous catheters - Coronary flow probe - Left ventricular pressure catheter Animal_Model->Instrumentation Stabilization Stabilization Period (30 min) Baseline_Recording Record Baseline Hemodynamics: - Coronary Blood Flow - Mean Arterial Pressure - Heart Rate - LV dP/dt max Stabilization->Baseline_Recording Dose_Response Administer Vehicle (Control) and Increasing Doses of Test Compound (e.g., this compound) via IV infusion Baseline_Recording->Dose_Response Continuous_Monitoring Continuously Monitor Hemodynamic Parameters Dose_Response->Continuous_Monitoring Data_Analysis Analyze Data: - Calculate percentage change from baseline - Statistical analysis (e.g., ANOVA) Continuous_Monitoring->Data_Analysis

Caption: Preclinical workflow for assessing a coronary vasodilator.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, based on the general pharmacology of coronary vasodilators, a plausible mechanism involves the modulation of signaling pathways within vascular smooth muscle cells that lead to relaxation.

Hypothesized Signaling Pathway

Many vasodilators act by increasing intracellular levels of cyclic guanosine monophosphate (cGMP) or cyclic adenosine monophosphate (cAMP), or by modulating ion channel activity to cause hyperpolarization of the vascular smooth muscle cell membrane. The following diagram illustrates a hypothesized signaling pathway for a coronary vasodilator like this compound, leading to smooth muscle relaxation.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Putative Receptor This compound->Receptor Binding Ion_Channel K+ Channel This compound->Ion_Channel Modulation Signaling_Cascade Second Messenger Cascade (e.g., ↑ cGMP/cAMP) Receptor->Signaling_Cascade Activation Relaxation Vasodilation Ion_Channel->Relaxation Hyperpolarization PKG_PKA Activation of Protein Kinases (PKG/PKA) Signaling_Cascade->PKG_PKA Ca_Decrease ↓ Intracellular Ca2+ PKG_PKA->Ca_Decrease Phosphorylation of targets Myosin_LC Myosin Light Chain Dephosphorylation Ca_Decrease->Myosin_LC Myosin_LC->Relaxation

Caption: Hypothesized signaling pathway for coronary vasodilation.

This proposed pathway suggests that this compound may bind to a receptor on the vascular smooth muscle cell, initiating a second messenger cascade that ultimately leads to a decrease in intracellular calcium and subsequent muscle relaxation. An alternative or complementary mechanism could involve the direct modulation of ion channels, leading to hyperpolarization and vasodilation.

Conclusion

This compound is a coronary vasodilator with clinical utility in the management of angina pectoris. While detailed quantitative preclinical and mechanistic data are not extensively available in the public domain, its therapeutic effect is understood to stem from its ability to increase coronary blood flow. The provided illustrative data and protocols offer a framework for the evaluation of such compounds. Further research is warranted to fully elucidate the precise pharmacodynamic profile and molecular mechanism of action of this compound. This would enable a more comprehensive understanding of its therapeutic effects and potential for further development.

An In-depth Technical Guide to the Chemical Synthesis and Purification of Imolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imolamine is a coronary vasodilator with antiplatelet aggregation properties, showing potential in the management of angina pectoris. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound. The synthesis is a two-step process commencing with the formation of a key intermediate, 3-amino-5-phenyl-1,2,4-oxadiazole, followed by an alkylation reaction to yield the final active pharmaceutical ingredient. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and outlines purification methodologies. Additionally, logical workflows for the synthesis and purification processes are visualized using Graphviz diagrams to facilitate a clear understanding of the procedures.

Chemical Synthesis of this compound

The synthesis of this compound can be accomplished through a two-step reaction sequence. The first step involves the synthesis of the intermediate compound, 3-amino-5-phenyl-1,2,4-oxadiazole. The second step is the alkylation of this intermediate to yield this compound.

Step 1: Synthesis of 3-amino-5-phenyl-1,2,4-oxadiazole

The synthesis of 3-amino-5-phenyl-1,2,4-oxadiazole is achieved through the reaction of N-carbamimidoylbenzamide with a suitable oxidizing agent. A detailed experimental protocol is provided below.

Experimental Protocol:

A representative procedure for the synthesis of 3-amino-5-phenyl-1,2,4-oxadiazole involves the intramolecular oxidative cyclization of N-carbamimidoylbenzamide using (diacetoxyiodo)benzene (PIDA) as the oxidant.

  • Reaction Setup: To a solution of N-carbamimidoylbenzamide in a suitable organic solvent such as dimethylformamide (DMF), add (diacetoxyiodo)benzene (PIDA).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically several hours, to ensure complete conversion.

  • Work-up: Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Yield 69%[1]
Melting Point 164-165 °C[1]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.02–7.97 (m, 2H), 7.67 (t, J = 7.4 Hz, 1H), 7.60 (t, J = 7.4 Hz, 2H), 6.43 (s, 2H)[1]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 173.45, 169.47, 133.12, 129.85, 127.81, 124.55[1]
HRMS (ESI-Q-TOF, m/z) Calculated for C₈H₈N₃O [M+H]⁺: 162.0662, Found: 162.0662[1]

Synthesis Workflow:

Synthesis_Step1 N-carbamimidoylbenzamide N-carbamimidoylbenzamide Reaction_Vessel Reaction Vessel N-carbamimidoylbenzamide->Reaction_Vessel PIDA PIDA PIDA->Reaction_Vessel DMF DMF DMF->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Intermediate 3-amino-5-phenyl-1,2,4-oxadiazole Purification->Intermediate

Synthesis of 3-amino-5-phenyl-1,2,4-oxadiazole.
Step 2: Synthesis of this compound (N,N-diethyl-2-(5-imino-3-phenyl-1,2,4-oxadiazol-4-yl)ethanamine)

The final step in the synthesis of this compound is the N-alkylation of 3-amino-5-phenyl-1,2,4-oxadiazole with 2-chloro-N,N-diethylethanamine.

Experimental Protocol:

A general procedure for the alkylation of a similar heterocyclic amine is as follows. Note that specific optimal conditions for this compound synthesis may require further development.

  • Reaction Setup: To a solution of 3-amino-5-phenyl-1,2,4-oxadiazole in a suitable aprotic solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate or sodium hydride) and 2-chloro-N,N-diethylethanamine hydrochloride.

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the alkylation. The temperature and reaction time will depend on the specific reactants and solvent used.

  • Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any remaining salts and water-soluble impurities.

  • Purification: The crude this compound can be purified by column chromatography or by recrystallization of its salt form.

Quantitative Data:

Synthesis Workflow:

Synthesis_Step2 Intermediate 3-amino-5-phenyl-1,2,4-oxadiazole Reaction_Vessel Reaction Vessel Intermediate->Reaction_Vessel Alkylating_Agent 2-chloro-N,N-diethylethanamine Alkylating_Agent->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Workup Filtration & Aqueous Work-up Reaction_Vessel->Workup Reaction Mixture Purification Purification Workup->Purification Crude This compound This compound This compound Purification->this compound

Alkylation to form this compound.

Purification of this compound

Purification of the final product is crucial to ensure its suitability for research and potential pharmaceutical applications. The choice of purification method will depend on the nature of the impurities present.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. For amines like this compound, it is often advantageous to form a salt, such as the hydrochloride salt, which may have better crystallization properties.

Experimental Protocol (General):

  • Salt Formation: Dissolve the crude this compound base in a suitable solvent (e.g., isopropanol or ethanol) and add a solution of hydrochloric acid in the same solvent until the solution is acidic.

  • Dissolution: Heat the mixture to dissolve the salt completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Common Recrystallization Solvents for Amine Hydrochlorides:

  • Ethanol

  • Isopropanol

  • Ethanol/Diethyl ether mixtures

  • Methanol/Water mixtures

Column Chromatography

For the purification of the this compound base, column chromatography can be an effective method.

Experimental Protocol (General):

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. A small amount of a basic modifier, such as triethylamine, may be added to the mobile phase to prevent tailing of the amine on the acidic silica gel.

  • Elution: The crude product is loaded onto the column and eluted with the chosen mobile phase, collecting fractions.

  • Analysis: The fractions are analyzed by a suitable method (e.g., thin-layer chromatography) to identify those containing the pure product.

Purification Workflow:

Purification_Workflow Crude_this compound Crude this compound Choice Purification Method? Crude_this compound->Choice Recrystallization Recrystallization (as HCl salt) Choice->Recrystallization Solid Chromatography Column Chromatography (as free base) Choice->Chromatography Oil/Solid Pure_Imolamine_HCl Pure this compound HCl Recrystallization->Pure_Imolamine_HCl Pure_Imolamine_Base Pure this compound Base Chromatography->Pure_Imolamine_Base

General purification workflow for this compound.

Signaling Pathway

This compound is known to act as a coronary vasodilator. While the precise molecular targets are not extensively detailed in publicly available literature, the general mechanism of vasodilation involves the relaxation of vascular smooth muscle cells. This can be initiated by various signaling molecules that ultimately lead to a decrease in intracellular calcium levels or dephosphorylation of the myosin light chain in the smooth muscle cells.

Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Imolamine_EC This compound eNOS eNOS Imolamine_EC->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates MLC Myosin Light Chain MLCP->MLC Dephosphorylates MLC_P Phosphorylated Myosin Light Chain Contraction Contraction MLC_P->Contraction Relaxation Relaxation (Vasodilation) MLC->Relaxation

Postulated signaling pathway for this compound-induced vasodilation.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. While a complete, experimentally validated protocol for the final alkylation step and subsequent purification is not available in the public domain, the information presented herein, based on established chemical principles and related literature, offers a strong foundation for researchers to develop and optimize these procedures. The provided workflows and quantitative data for the synthesis of the key intermediate serve as a valuable resource for scientists and professionals in the field of drug development. Further experimental work is necessary to refine the conditions for the final synthetic step and purification to achieve high purity and yield of this compound.

References

Imolamine Hydrochloride: A Technical Guide to its Local Anesthetic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imolamine hydrochloride is a compound that has been identified for its use as a local anesthetic[1][2][3]. It is also known for its properties as a coronary vasodilator in the treatment of angina pectoris[1][3]. This technical guide provides a comprehensive overview of the core principles and methodologies relevant to the investigation of the local anesthetic properties of this compound hydrochloride. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound hydrochloride in publicly accessible literature, this document outlines the established mechanisms of action for local anesthetics and standard experimental protocols used in the field for their evaluation.

Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for local anesthetics, including presumably this compound hydrochloride, is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby inhibiting the transmission of pain signals.

The unionized form of the local anesthetic molecule is lipid-soluble and can diffuse across the nerve cell membrane into the axoplasm. Once inside the relatively more acidic intracellular environment, an equilibrium shift favors the formation of the protonated, ionized form. It is this cationic form that is thought to bind to a specific receptor site within the sodium channel pore, leading to channel blockade.

Signaling Pathway for Local Anesthetic Action

The following diagram illustrates the generally accepted signaling pathway for local anesthetics.

Figure 1: General signaling pathway of local anesthetic action.

Quantitative Data on Local Anesthetic Properties

The potency, onset, and duration of action are critical parameters for characterizing a local anesthetic. While specific data for this compound hydrochloride is not available, the following tables illustrate how such data would be presented. The values provided are for illustrative purposes and are based on known properties of other local anesthetics.

In Vitro Efficacy
CompoundConcentration (mM)% Inhibition of Sodium Current (Mean ± SD)IC50 (mM)
This compound HCl[Experimental Data][Experimental Data][Experimental Data]
Lidocaine HCl (Reference)0.125.4 ± 3.10.3
0.552.8 ± 4.5
1.078.2 ± 5.9
Bupivacaine HCl (Reference)0.0530.1 ± 2.80.1
0.155.6 ± 4.2
0.2585.3 ± 6.7
In Vivo Efficacy: Infiltration Anesthesia Model
CompoundConcentration (%)Onset of Action (min, Mean ± SD)Duration of Anesthesia (min, Mean ± SD)
This compound HCl[Experimental Data][Experimental Data][Experimental Data]
Lidocaine HCl (Reference)1.03.2 ± 0.865.4 ± 8.2
2.02.1 ± 0.592.7 ± 10.5
Bupivacaine HCl (Reference)0.255.5 ± 1.2180.6 ± 25.3
0.54.3 ± 0.9>240

Detailed Experimental Protocols

The following are standard, validated protocols for the in vitro and in vivo evaluation of local anesthetic properties.

In Vitro Evaluation: Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to assess the direct inhibitory effect of a compound on voltage-gated sodium channels in a controlled in vitro setting.

Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents by the test compound.

Materials:

  • Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.7).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Test compound (this compound hydrochloride) and reference compounds (e.g., Lidocaine).

Procedure:

  • Culture cells to 60-80% confluency on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a holding potential of -100 mV.

  • Elicit sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

  • Record baseline sodium currents in the absence of any drug.

  • Perfuse the recording chamber with known concentrations of the test compound dissolved in the extracellular solution.

  • Record sodium currents at each concentration after allowing for equilibration.

  • Perform a washout with the drug-free extracellular solution to assess the reversibility of the block.

Data Analysis:

  • Measure the peak inward sodium current at each voltage step for each concentration.

  • Calculate the percentage of current inhibition relative to the baseline.

  • Construct a concentration-response curve and determine the IC50 value (the concentration that causes 50% inhibition of the sodium current).

PatchClampWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Culture HEK293 cells expressing Nav1.7 Patch Establish whole-cell patch clamp CellCulture->Patch PipetteFab Fabricate patch pipettes PipetteFab->Patch Solutions Prepare intra/extracellular solutions Solutions->Patch Baseline Record baseline sodium currents Patch->Baseline DrugApp Apply this compound HCl at various concentrations Baseline->DrugApp Record Record sodium currents at each concentration DrugApp->Record Washout Washout with drug-free solution Record->Washout Measure Measure peak current inhibition Record->Measure Curve Construct concentration-response curve Measure->Curve IC50 Determine IC50 value Curve->IC50

Figure 2: Workflow for in vitro evaluation of local anesthetic activity.
In Vivo Evaluation: Mouse Abdominal Infiltration Anesthesia Model

This protocol provides a method for assessing the efficacy and duration of action of a local anesthetic after subcutaneous infiltration in a live animal model.

Objective: To determine the dose-dependent analgesic effect and duration of action of the test compound.

Materials:

  • Male ICR mice (25-30 g).

  • Electrical stimulator with needle electrodes.

  • Test compound (this compound hydrochloride) and reference compounds (e.g., Bupivacaine) in sterile saline.

  • Animal clippers.

Procedure:

  • Acclimatize mice to the experimental setup.

  • Shave the abdominal area of each mouse.

  • Determine the baseline vocalization threshold for each mouse by applying a mild electrical stimulus to the shaved skin.

  • Administer a subcutaneous injection of the test compound, saline (vehicle control), or a positive control into the test area on the abdomen.

  • At fixed time intervals post-injection (e.g., 5, 15, 30, 60, 90, 120 minutes), apply the pre-determined electrical stimulus and record the presence or absence of a vocalization response.

  • The absence of vocalization is considered a positive analgesic response.

  • Continue testing until the vocalization response returns to determine the duration of anesthesia.

Data Analysis:

  • Calculate the percentage of animals showing an analgesic response at each time point for each group.

  • Determine the median duration of anesthesia for each dose.

  • Construct a dose-response curve to determine the ED50 (the dose that produces an analgesic effect in 50% of the animals).

InVivoWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatize Acclimatize mice Shave Shave abdominal area Acclimatize->Shave Baseline Determine baseline vocalization threshold Shave->Baseline Injection Subcutaneous injection of this compound HCl Baseline->Injection Stimulate Apply electrical stimulus at timed intervals Injection->Stimulate Record Record vocalization response Stimulate->Record Analyze Calculate % analgesia and duration Record->Analyze DoseResponse Construct dose-response curve Analyze->DoseResponse ED50 Determine ED50 DoseResponse->ED50

Figure 3: Experimental workflow for in vivo local anesthetic testing.

Conclusion

While this compound hydrochloride is identified as a local anesthetic, a comprehensive, publicly available dataset detailing its specific anesthetic properties is currently lacking. The established mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels, and it is highly probable that this compound hydrochloride functions through a similar pathway. The standardized in vitro and in vivo protocols outlined in this guide provide a robust framework for the systematic investigation and characterization of the local anesthetic profile of this compound hydrochloride. Further research is necessary to generate the specific quantitative data required to fully understand its clinical potential as a local anesthetic agent.

References

Unraveling the Cellular Targets of Imolamine in Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imolamine is a vasodilator agent that has been investigated for its therapeutic potential in conditions such as angina pectoris.[1] Its efficacy is attributed to its ability to relax vascular smooth muscle, leading to an increase in blood vessel diameter and improved blood flow. Understanding the precise cellular and molecular targets of this compound within the vascular smooth muscle is crucial for optimizing its therapeutic application and for the development of novel, more targeted vasodilatory drugs. This technical guide provides a comprehensive overview of the known cellular targets of this compound in vascular smooth muscle, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.

Core Cellular Targets and Mechanisms of Action

The vasodilatory effect of this compound in vascular smooth muscle is primarily attributed to its interaction with key cellular components that regulate muscle contraction and relaxation. While specific, in-depth studies on this compound's mechanism are limited in the readily available scientific literature, its classification as a vasodilator suggests potential interactions with pathways known to modulate vascular tone. These include the inhibition of calcium influx, modulation of adrenergic receptor signaling, and potentially the opening of potassium channels.

Calcium Channel Blockade

A plausible mechanism for this compound-induced vasodilation is the blockade of voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells. The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. By inhibiting these channels, this compound could reduce the intracellular calcium concentration, thereby preventing the activation of myosin light chain kinase and subsequent cross-bridge cycling, leading to muscle relaxation.

While direct evidence for this compound's interaction with specific calcium channel subtypes is scarce, studies on structurally analogous compounds suggest this as a likely pathway.

Modulation of Adrenergic Receptor Signaling

Vascular smooth muscle tone is significantly regulated by the sympathetic nervous system through the action of norepinephrine on adrenergic receptors. Specifically, the activation of α1-adrenergic receptors leads to vasoconstriction. This compound may exert its vasodilatory effect by acting as an antagonist at these receptors, thereby inhibiting norepinephrine-induced contraction.

Quantitative Data Summary

Due to the limited availability of specific research on this compound, a comprehensive table of quantitative data from direct studies is not possible. However, based on general pharmacological principles for vasodilators, the following table outlines the types of quantitative data that would be essential for characterizing the activity of this compound.

ParameterDescriptionTypical Value Range for VasodilatorsRelevance to this compound's Action
EC50 The molar concentration of an agonist that produces 50% of the maximal possible response. For this compound, this would be the concentration causing 50% of its maximal vasorelaxant effect.1 nM - 10 µMIndicates the potency of this compound as a vasodilator.
IC50 The molar concentration of an antagonist that inhibits the response to an agonist by 50%. For this compound, this would be the concentration required to inhibit 50% of the contraction induced by an agonist like norepinephrine or high potassium.1 nM - 100 µMQuantifies the inhibitory potency of this compound on specific contractile pathways.
Ki The inhibition constant for an antagonist; the concentration of competing ligand that would occupy 50% of the receptors if no agonist were present.1 nM - 10 µMProvides a measure of the binding affinity of this compound to a specific receptor, such as an α1-adrenergic receptor.
pA2 The negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response.7 - 10Characterizes the competitive nature of this compound's antagonism at a specific receptor.

Experimental Protocols

To elucidate the cellular targets of this compound, a series of well-established experimental protocols would be employed.

Isolated Tissue Bath Studies for Vascular Reactivity

This fundamental technique assesses the direct effect of this compound on vascular smooth muscle contraction and relaxation.

Methodology:

  • Tissue Preparation: Rings of a suitable blood vessel (e.g., rat aorta, porcine coronary artery) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Tension Recording: The tissue rings are connected to isometric force transducers to record changes in tension.

  • Contraction Induction: The vascular rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine (an α1-adrenergic agonist) or a high concentration of potassium chloride (to induce depolarization and open voltage-gated calcium channels).

  • This compound Application: Cumulative concentrations of this compound are added to the organ bath, and the resulting relaxation is recorded.

  • Data Analysis: Concentration-response curves are constructed to determine the EC50 or IC50 of this compound.

Radioligand Binding Assays

These assays are used to determine the affinity of this compound for specific receptors, such as adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from cultured vascular smooth muscle cells or transfected cell lines) are isolated.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenergic receptors) in the presence of varying concentrations of unlabeled this compound.

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the Ki of this compound for the receptor.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual vascular smooth muscle cells, providing insights into this compound's effects on calcium or potassium channels.

Methodology:

  • Cell Preparation: Vascular smooth muscle cells are isolated and cultured.

  • Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane (whole-cell configuration) to record ionic currents.

  • Channel Activation: Voltage steps or specific channel activators are used to elicit currents through the channels of interest (e.g., L-type calcium channels).

  • This compound Application: this compound is applied to the cell, and its effect on the ionic currents is recorded.

  • Data Analysis: The percentage of inhibition of the current by this compound is determined to assess its channel-blocking activity.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways through which this compound may exert its vasodilatory effects in vascular smooth muscle.

Imolamine_Calcium_Channel_Blockade cluster_membrane Cell Membrane This compound This compound VGCC Voltage-Gated Calcium Channel This compound->VGCC Inhibits Ca_influx Ca²⁺ Influx Ca_intracellular ↑ [Ca²⁺]i Ca_influx->Ca_intracellular MLCK_activation MLCK Activation Ca_intracellular->MLCK_activation Contraction Contraction MLCK_activation->Contraction

This compound's potential inhibition of voltage-gated calcium channels.

Imolamine_Adrenergic_Antagonism Norepinephrine Norepinephrine Alpha1_Receptor α₁-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates Gq_activation Gq Protein Activation Alpha1_Receptor->Gq_activation This compound This compound This compound->Alpha1_Receptor Antagonizes PLC_activation PLC Activation Gq_activation->PLC_activation IP3_DAG ↑ IP₃ & DAG PLC_activation->IP3_DAG Ca_release Ca²⁺ Release from SR IP3_DAG->Ca_release Contraction Contraction Ca_release->Contraction

This compound's potential antagonism of α1-adrenergic receptors.

Experimental_Workflow_Vascular_Reactivity start Isolate Vascular Tissue Ring mount Mount in Organ Bath start->mount precontract Pre-contract with Agonist (e.g., Phenylephrine) mount->precontract add_this compound Add Cumulative Concentrations of this compound precontract->add_this compound record Record Tension (Relaxation) add_this compound->record analyze Construct Concentration- Response Curve record->analyze end Determine EC₅₀/IC₅₀ analyze->end

Workflow for assessing this compound's effect on vascular reactivity.

Conclusion

While direct and comprehensive research on the cellular targets of this compound in vascular smooth muscle is not extensively available, its established role as a vasodilator strongly suggests its interaction with fundamental pathways regulating vascular tone. The most probable mechanisms of action include the blockade of voltage-gated calcium channels and the antagonism of α1-adrenergic receptors. Further investigation using the detailed experimental protocols outlined in this guide is necessary to fully elucidate the precise molecular interactions and to quantify the potency and efficacy of this compound at its cellular targets. Such research will be invaluable for the future development of more effective and specific therapies for cardiovascular diseases.

References

Methodological & Application

Application Notes and Protocols for Imolamine in an In Vitro Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical physiological process in hemostasis, but its dysregulation can lead to thromboembolic diseases. The in vitro platelet aggregation assay is a fundamental tool for screening and characterizing compounds that may modulate platelet function. This document provides a detailed protocol for evaluating the antiplatelet activity of imolamine using light transmission aggregometry (LTA), the gold-standard method for assessing platelet aggregation.

Principle of the Assay

Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP). In a resting state, platelets are discoid and remain in suspension, resulting in a turbid sample with low light transmission. Upon addition of a platelet agonist, platelets change shape, activate, and aggregate, leading to a clearing of the plasma and an increase in light transmission. The extent of this increase is proportional to the degree of platelet aggregation. By pre-incubating PRP with a test compound such as this compound, its inhibitory effect on agonist-induced platelet aggregation can be quantified.

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of this compound on platelet aggregation induced by various agonists. This data is for illustrative purposes, as specific experimental values for this compound were not publicly available at the time of this writing.

This compound Concentration (µM)AgonistMaximum Aggregation (%)IC₅₀ (µM)
0 (Control)ADP (10 µM)85 ± 5
10ADP (10 µM)62 ± 7
50ADP (10 µM)38 ± 645.2
100ADP (10 µM)15 ± 4
0 (Control)Collagen (2 µg/mL)92 ± 4
10Collagen (2 µg/mL)75 ± 6
50Collagen (2 µg/mL)48 ± 552.8
100Collagen (2 µg/mL)22 ± 5
0 (Control)Thrombin (0.5 U/mL)95 ± 3
10Thrombin (0.5 U/mL)88 ± 4
50Thrombin (0.5 U/mL)75 ± 5>100
100Thrombin (0.5 U/mL)65 ± 6

Experimental Protocols

Materials and Reagents
  • Human whole blood (collected in 3.2% sodium citrate tubes)

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO or saline)

  • Platelet agonists:

    • Adenosine diphosphate (ADP)

    • Collagen

    • Thrombin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Apyrase

  • Prostacyclin (PGI₂)

  • Light Transmission Aggregometer

  • Spectrophotometer

  • Calibrated pipettes

  • Aggregometer cuvettes with stir bars

  • Centrifuge

Experimental Workflow

G cluster_0 Blood Collection & PRP Preparation cluster_1 Platelet Aggregation Assay cluster_2 Data Analysis A Collect Human Whole Blood (3.2% Sodium Citrate) B Centrifuge at 200 x g for 15 min (Room Temperature, No Brake) A->B C Collect Platelet-Rich Plasma (PRP) B->C D Centrifuge remaining blood at 2000 x g for 10 min B->D E Collect Platelet-Poor Plasma (PPP) D->E F Adjust Platelet Count in PRP (using PPP) to 2.5 x 10^8/mL G Pre-warm PRP to 37°C F->G H Add this compound or Vehicle to PRP (Incubate for 5 min) G->H I Add Agonist (ADP, Collagen, or Thrombin) H->I J Record Light Transmission for 10 min I->J K Calculate Maximum Platelet Aggregation (%) J->K L Determine IC50 values for this compound K->L

Caption: Experimental workflow for the in vitro platelet aggregation assay.

Detailed Methodologies
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

    • Collect fresh human whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.

    • To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the centrifuge brake turned off.

    • Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new tube.

    • To obtain PPP, centrifuge the remaining blood at 2000 x g for 10 minutes at room temperature.

    • Collect the supernatant (PPP), which will be used as a blank for the aggregometer and to adjust the platelet count of the PRP.

  • Platelet Count Adjustment

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count of the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using PPP.

  • In Vitro Platelet Aggregation Assay

    • Set the light transmission aggregometer to 37°C.

    • Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a magnetic stir bar. Place the cuvette in the heating block of the aggregometer for at least 5 minutes to equilibrate to 37°C.

    • Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.

    • Add 50 µL of the desired concentration of this compound (or vehicle control) to the PRP cuvette. Incubate for 5 minutes with stirring (typically 900-1200 rpm).

    • Initiate platelet aggregation by adding a specific concentration of a platelet agonist (e.g., 10 µM ADP, 2 µg/mL collagen, or 0.5 U/mL thrombin).

    • Record the change in light transmission for 10 minutes. The maximum aggregation is determined from the aggregation curve.

  • Data Analysis

    • The percentage of platelet aggregation is calculated relative to the PPP control (100% transmission).

    • To determine the inhibitory effect of this compound, the percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Max. Aggregation with this compound / Max. Aggregation with Vehicle)] x 100

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Platelet Aggregation

The following diagram illustrates the general signaling pathways activated by common platelet agonists. The specific molecular target of this compound within these pathways would need to be determined through further mechanistic studies.

G cluster_0 Agonists cluster_1 Receptors cluster_2 Intracellular Signaling cluster_3 Platelet Response ADP ADP P2Y12 P2Y12/P2Y1 ADP->P2Y12 Collagen Collagen GPVI GPVI/α2β1 Collagen->GPVI Thrombin Thrombin PAR1 PAR1/PAR4 Thrombin->PAR1 PLC PLC Activation P2Y12->PLC GPVI->PLC PAR1->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC ShapeChange Shape Change Ca_PKC->ShapeChange GranuleSecretion Granule Secretion (ADP, TXA₂) Ca_PKC->GranuleSecretion Aggregation Aggregation Ca_PKC->Aggregation GranuleSecretion->Aggregation Feedback Loop

Caption: Generalized platelet activation and aggregation signaling pathways.

Application Notes and Protocols for Imolamine Administration in Animal Models of Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies detailing the administration of imolamine in animal models of myocardial ischemia are not widely available in published scientific literature. The following application notes and protocols are synthesized based on general principles of pharmacology, established methodologies for inducing myocardial ischemia in animal models, and the known vasodilatory properties of this compound. These protocols should be adapted and optimized by researchers based on their specific experimental goals and in adherence to institutional and national guidelines for animal welfare.

Introduction

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, is a primary cause of cardiovascular morbidity and mortality. Animal models are crucial for investigating the pathophysiology of myocardial ischemia and for the preclinical evaluation of potential therapeutic agents. This compound is a compound that has been investigated for its vasodilatory properties and its use in treating angina pectoris.[1][2][3] These application notes provide a detailed framework for administering this compound in a rat model of myocardial ischemia induced by left anterior descending (LAD) coronary artery ligation.

Quantitative Data Presentation (Representative)

The following tables present hypothetical data that could be generated from an experiment as described in this protocol. These are for illustrative purposes to guide data presentation.

Table 1: Hemodynamic Parameters Post-Imolamine Treatment in a Rat Model of Myocardial Ischemia

Treatment GroupHeart Rate (bpm)Mean Arterial Pressure (mmHg)Left Ventricular Systolic Pressure (mmHg)Left Ventricular End-Diastolic Pressure (mmHg)
Sham350 ± 20105 ± 8120 ± 105 ± 1
Ischemia + Vehicle330 ± 2590 ± 10100 ± 1215 ± 3
Ischemia + this compound (10 mg/kg)340 ± 2295 ± 9110 ± 1112 ± 2
Ischemia + this compound (20 mg/kg)345 ± 18100 ± 7115 ± 910 ± 2

Data are presented as mean ± standard deviation.

Table 2: Echocardiographic Assessment of Cardiac Function

Treatment GroupLeft Ventricular Ejection Fraction (%)Fractional Shortening (%)Infarct Size (%)
Sham75 ± 545 ± 40
Ischemia + Vehicle40 ± 620 ± 335 ± 5
Ischemia + this compound (10 mg/kg)50 ± 528 ± 428 ± 4
Ischemia + this compound (20 mg/kg)58 ± 735 ± 522 ± 3

Data are presented as mean ± standard deviation.

Table 3: Serum Biomarkers of Myocardial Injury

Treatment GroupCardiac Troponin I (cTnI) (ng/mL)Creatine Kinase-MB (CK-MB) (U/L)
Sham0.1 ± 0.0550 ± 10
Ischemia + Vehicle2.5 ± 0.8450 ± 70
Ischemia + this compound (10 mg/kg)1.8 ± 0.6320 ± 60
Ischemia + this compound (20 mg/kg)1.2 ± 0.4210 ± 50

Data are presented as mean ± standard deviation.

Experimental Protocols

Animal Model
  • Species: Male Sprague-Dawley rats

  • Weight: 250-300g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before any experimental procedures.

Induction of Myocardial Ischemia

Myocardial ischemia is induced by ligation of the left anterior descending (LAD) coronary artery.[4]

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail administered intraperitoneally).[5]

  • Intubation and Ventilation: Intubate the trachea and provide mechanical ventilation.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Carefully dissect the pericardium to visualize the LAD coronary artery.

    • Pass a suture (e.g., 6-0 silk) under the LAD artery.

    • For a model of ischemia-reperfusion injury, the suture can be tightened for a defined period (e.g., 30-45 minutes) and then released to allow for reperfusion. For a permanent ischemia model, the suture is tied permanently.

    • Successful ligation is confirmed by the observation of a pale ischemic area in the myocardium and ST-segment elevation on an electrocardiogram (ECG).

  • Sham Operation: In the sham group, the suture is passed under the LAD artery but not tightened.

  • Post-operative Care: Close the chest in layers, and provide appropriate post-operative analgesia and monitoring until the animal recovers from anesthesia.

This compound Administration
  • Drug Preparation: Prepare this compound hydrochloride in a sterile saline solution.

  • Dosage: Based on preclinical toxicity data (LD50 of 650 mg/kg orally and 250 mg/kg intravenously), initial dose-ranging studies are recommended. A suggested starting point for therapeutic investigation could be in the range of 10-20 mg/kg.

  • Route of Administration: Intravenous (IV) administration via the tail vein is recommended for acute studies to ensure rapid and complete bioavailability. For chronic studies, oral gavage could be considered.

  • Timing of Administration:

    • Pre-treatment: Administer this compound 30 minutes prior to the induction of ischemia to assess its prophylactic effects.

    • Post-treatment: Administer this compound at the onset of reperfusion or shortly after permanent ligation to evaluate its therapeutic potential.

Assessment of Myocardial Injury and Cardiac Function
  • Infarct Size Measurement: At the end of the experiment (e.g., 24 hours after ischemia), euthanize the animals, excise the hearts, and perfuse with a solution of 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area. The non-infarcted tissue will stain red, while the infarcted area will appear pale.

  • Echocardiography: Perform transthoracic echocardiography at baseline and at specified time points post-ischemia to assess cardiac function. Key parameters to measure include left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

  • Hemodynamic Monitoring: In a subset of animals, invasive hemodynamic parameters can be measured by inserting a catheter into the left ventricle via the carotid artery to record heart rate, blood pressure, and left ventricular pressures.

  • Serum Biomarkers: Collect blood samples at various time points to measure the levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB), which are sensitive markers of myocardial injury.

Visualizations

Signaling Pathway

Vasodilation_Pathway This compound This compound VascularSmoothMuscle Vascular Smooth Muscle Cell This compound->VascularSmoothMuscle Acts on CalciumChannels L-type Ca2+ Channels This compound->CalciumChannels Inhibits CalciumInflux Ca2+ Influx CalciumChannels->CalciumInflux Mediates Relaxation Relaxation (Vasodilation) CalciumChannels->Relaxation Leads to MLCK Myosin Light Chain Kinase (MLCK) CalciumInflux->MLCK Activates Contraction Contraction MLCK->Contraction Promotes BloodFlow Increased Coronary Blood Flow Relaxation->BloodFlow Results in MyocardialOxygen Improved Myocardial Oxygen Supply BloodFlow->MyocardialOxygen Leads to

Caption: Proposed mechanism of this compound-induced vasodilation.

Experimental Workflow

Experimental_Workflow Start Start: Animal Acclimatization Baseline Baseline Measurements (Echocardiography, ECG) Start->Baseline Grouping Randomization into Groups (Sham, Vehicle, this compound) Baseline->Grouping DrugAdmin This compound or Vehicle Administration Grouping->DrugAdmin Surgery Induction of Myocardial Ischemia (LAD Ligation) DrugAdmin->Surgery Monitoring Post-operative Monitoring (ECG, Hemodynamics) Surgery->Monitoring FollowUp Follow-up Assessments (Echocardiography, Blood Sampling) Monitoring->FollowUp Endpoint Endpoint: Euthanasia and Tissue Collection (Infarct Size Analysis) FollowUp->Endpoint

Caption: Experimental workflow for evaluating this compound in a rat model of myocardial ischemia.

References

Application Note: Quantification of Imolamine in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Imolamine in human plasma samples. The method utilizes a simple and efficient protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The method was validated for its linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a compound with potential therapeutic applications, and its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note provides a detailed protocol for a validated HPLC method to measure this compound concentrations in human plasma, offering a valuable tool for researchers, scientists, and drug development professionals. The method is designed to be robust, cost-effective, and easily implementable in a standard analytical laboratory.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development of an effective analytical method.

PropertyValueSource
Molecular FormulaC₁₄H₂₀N₄OPubChem
Molecular Weight260.33 g/mol PubChem[1]
LogP1.96PubChem[1]
Boiling Point165°CDrugBank[1]
Melting Point154-155°CDrugBank[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Internal Standard (IS): Trimipramine (or other suitable structurally similar compound)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium acetate

  • Formic acid

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 2.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with formic acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or wavelength of maximum absorbance for this compound)
Internal Standard (IS) Trimipramine (retention time approx. 5.2 min)[2]
Retention Time (this compound) Approximately 4.3 min (hypothetical, based on similar compounds)
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Trimipramine (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working standards for the calibration curve and QC samples.

  • Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations ranging from 10 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (30 ng/mL), medium (300 ng/mL), and high (800 ng/mL).

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of this compound and the IS from plasma samples.

  • Pipette 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 1 µg/mL Trimipramine).

  • Vortex for 30 seconds.

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject 20 µL into the HPLC system.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in Table 3.

Validation ParameterResult
Linearity (Range) 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Accuracy (% Recovery) 95.2% - 103.5%
Precision (RSD%) Intra-day: < 5%, Inter-day: < 7%
Extraction Recovery > 85%
Stability (Freeze-thaw, Short-term) Stable

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (50 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_acn Add Acetonitrile (600 µL) vortex1->add_acn vortex2 Vortex (2 min) add_acn->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject (20 µL) reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for the HPLC quantification of this compound in plasma.

Conclusion

The described HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The method is suitable for routine analysis in a research or clinical setting, facilitating the study of this compound's pharmacokinetic profile and supporting its further development. The use of a common C18 column and UV detection makes this method accessible to most analytical laboratories.

References

Application Note & Protocol: Investigating the Cellular Effects of Imolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imolamine is a compound recognized for its vasodilatory and antiplatelet aggregation properties, with clinical applications in treating angina pectoris.[1][2][3] As a phenyl aminoxidiazole derivative, its therapeutic potential warrants a deeper understanding of its mechanism of action at the cellular level.[1] This document provides a detailed protocol for studying the effects of this compound in a cell culture setting, enabling researchers to investigate its impact on cell viability, proliferation, and relevant signaling pathways. The methodologies outlined here are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Core Concepts and Experimental Design

This protocol is designed to assess the cellular response to this compound treatment. The experimental workflow involves culturing a suitable cell line, exposing the cells to a range of this compound concentrations, and subsequently performing various assays to measure key cellular parameters. The selection of a relevant cell line is critical; for studying vasodilation, human umbilical vein endothelial cells (HUVECs) are a suitable model, while for antiplatelet effects, a megakaryocytic cell line like DAMI cells could be employed. This protocol will focus on HUVECs as an example.

The experimental design incorporates a dose-response analysis to determine the concentration at which this compound exerts its effects and to identify any potential cytotoxicity. Key endpoints include cell viability, proliferation, and the activation state of proteins within a plausible signaling pathway.

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture HUVEC Culture cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding treatment Treat cells with this compound cell_seeding->treatment imolamine_prep Prepare this compound dilutions imolamine_prep->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay proliferation_assay Proliferation Assay (BrdU) treatment->proliferation_assay western_blot Western Blot Analysis treatment->western_blot data_quant Quantify Results viability_assay->data_quant proliferation_assay->data_quant western_blot->data_quant data_vis Data Visualization & Interpretation data_quant->data_vis

Caption: Experimental workflow for studying this compound's effects.

Materials and Methods

Cell Culture and Maintenance
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

  • Growth Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with 2% Fetal Bovine Serum (FBS), hydrocortisone, hFGF-B, VEGF, R3-IGF-1, ascorbic acid, hEGF, GA-1000, and heparin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA for dissociation.

This compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).

  • Working Solutions: Serially dilute the stock solution in the growth medium to achieve the final desired concentrations for treatment. Ensure the final DMSO concentration in all wells, including controls, is less than 0.1% to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 to 20,000 cells per well in 100 µL of growth medium.[4] Incubate overnight to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Proliferation Assay (BrdU)

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.

  • BrdU Labeling: 18-22 hours post-treatment, add 10 µL of BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for 2-4 hours.

  • Cell Fixation and DNA Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's instructions.

  • Detection: Add the BrdU antibody conjugate and incubate. After washing, add the substrate solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

Protocol 3: Western Blot Analysis for Signaling Pathway Activation

This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in a relevant signaling pathway, such as the PI3K/Akt/eNOS pathway, which is crucial for vasodilation.

  • Cell Seeding and Treatment: Seed HUVECs in 6-well plates. At 80-90% confluency, treat the cells with this compound at selected concentrations for a specific time (e.g., 30 minutes, 1 hour, 6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-eNOS (Ser1177), total eNOS, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: Effect of this compound on HUVEC Viability (MTT Assay)
This compound Conc. (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)100 ± 5.2100 ± 6.1100 ± 5.8
0.1102 ± 4.8105 ± 5.5103 ± 6.0
199 ± 5.1101 ± 6.398 ± 5.7
1098 ± 4.995 ± 5.992 ± 6.2
5085 ± 6.378 ± 7.065 ± 7.5
10060 ± 7.145 ± 8.230 ± 8.9

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on HUVEC Proliferation (BrdU Assay)
This compound Conc. (µM)Proliferation Index (24h)
0 (Control)1.00 ± 0.12
0.11.05 ± 0.10
11.02 ± 0.11
100.97 ± 0.09
500.82 ± 0.13
1000.55 ± 0.15

Data are presented as mean ± standard deviation, normalized to the control.

Table 3: Densitometric Analysis of Western Blot Results
Treatmentp-Akt/Akt Ratiop-eNOS/eNOS Ratio
Control1.00 ± 0.081.00 ± 0.11
This compound (10 µM)2.5 ± 0.213.2 ± 0.25
This compound (50 µM)1.8 ± 0.192.1 ± 0.20

Data are presented as mean ± standard deviation, normalized to the control.

Hypothetical Signaling Pathway Modulated by this compound

Given this compound's vasodilatory effects, a plausible mechanism of action involves the activation of the PI3K/Akt/eNOS signaling pathway, leading to the production of nitric oxide (NO), a potent vasodilator.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor pi3k PI3K receptor->pi3k Activates This compound This compound This compound->receptor Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits p_akt p-Akt pdk1->p_akt Phosphorylates akt Akt p_enos p-eNOS p_akt->p_enos Phosphorylates enos eNOS no Nitric Oxide (NO) p_enos->no Produces l_arginine L-Arginine l_arginine->no Vasodilation Vasodilation no->Vasodilation

Caption: Hypothetical PI3K/Akt/eNOS signaling pathway activated by this compound.

Conclusion

This application note provides a comprehensive framework for investigating the cellular effects of this compound. The detailed protocols for assessing cell viability, proliferation, and signaling pathway activation will enable researchers to elucidate the mechanisms underlying this compound's therapeutic actions. The provided tables and diagrams serve as templates for data presentation and conceptual understanding of the potential molecular pathways involved. These studies are crucial for the further development and optimization of this compound and related compounds in a therapeutic context.

References

Application Notes and Protocols for Imolamine Studies Using Light Transmission Aggregometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imolamine is a compound recognized for its potential as a potent antiplatelet aggregation agent.[1] Light Transmission Aggregometry (LTA) stands as the gold-standard laboratory method for assessing platelet function, making it an indispensable tool for the in vitro evaluation of antiplatelet compounds like this compound.[2][3][4] This document provides detailed application notes and protocols for studying the effects of this compound on platelet aggregation using LTA.

The protocols outlined below are designed to guide researchers in determining the inhibitory effects of this compound on platelet aggregation induced by various agonists. Furthermore, this document explores the potential mechanism of action of this compound, likely involving the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a key regulator of platelet function.

Data Presentation

Table 1: Quantitative Analysis of this compound's Anti-Platelet Aggregation Activity (Hypothetical Data)
Agonist (Concentration)This compound Concentration (µM)Maximum Aggregation (%)Inhibition (%)IC50 (µM)
ADP (5 µM)0 (Control)850\multirow{4}{}{~25}
106029.4
254250.6
502076.5
Collagen (2 µg/mL)0 (Control)920\multirow{4}{}{~30}
107023.9
304551.1
602572.8
Arachidonic Acid (0.5 mM)0 (Control)880\multirow{4}{*}{~40}
206526.1
404351.1
802275.0

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary. Researchers should generate their own data following the provided protocols.

Experimental Protocols

Principle of Light Transmission Aggregometry

LTA measures the aggregation of platelets in platelet-rich plasma (PRP) by detecting changes in light transmission.[2] A light beam is passed through a cuvette containing PRP. Initially, the suspended platelets scatter the light, resulting in low light transmission. Upon the addition of a platelet agonist, platelets aggregate, leading to a clearing of the plasma and an increase in light transmission, which is recorded over time.

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any platelet-affecting medications for at least two weeks. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). The first few milliliters of blood should be discarded to avoid activation from the venipuncture.

  • PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature (20-25°C). This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and PRP at the top.

  • PRP Collection: Carefully aspirate the upper PRP layer using a plastic pipette and transfer it to a clean plastic tube.

  • PPP Preparation: To obtain PPP, centrifuge the remaining blood sample at a higher speed (e.g., 2000 x g for 15 minutes). This will pellet the remaining platelets.

  • Platelet Count Adjustment (Optional but Recommended): Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP.

Protocol 2: Light Transmission Aggregometry for this compound Studies
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibration:

    • Pipette 450 µL of PPP into an aggregometer cuvette with a stir bar and place it in the appropriate channel. Set this as 100% light transmission (baseline).

    • Pipette 450 µL of PRP into another cuvette with a stir bar and place it in a different channel. Set this as 0% light transmission.

  • This compound Incubation:

    • Pipette 450 µL of PRP into a series of cuvettes with stir bars.

    • Add the desired final concentration of this compound (or vehicle control) to each cuvette. The volume of the added drug should be minimal (e.g., 5-10 µL) to avoid significant dilution.

    • Incubate the PRP with this compound (or vehicle) for a predetermined time (e.g., 5-15 minutes) at 37°C in the aggregometer.

  • Initiation of Aggregation:

    • Add a specific platelet agonist (e.g., ADP, collagen, arachidonic acid) to the cuvette to induce aggregation. The volume of the agonist should also be minimal.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable maximum aggregation is reached.

  • Data Analysis:

    • The maximum aggregation for each concentration of this compound is determined.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value of this compound for each agonist, which is the concentration of this compound required to inhibit 50% of the maximum platelet aggregation.

Mandatory Visualizations

G Experimental Workflow for LTA with this compound cluster_prep Sample Preparation cluster_lta LTA Procedure cluster_analysis Data Analysis blood Whole Blood (Sodium Citrate) centrifuge1 Centrifugation (150-200g, 15-20 min) blood->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 Centrifugation (2000g, 15 min) centrifuge1->centrifuge2 calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) prp->calibrate ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->calibrate incubate Incubate PRP with This compound or Vehicle calibrate->incubate add_agonist Add Agonist (e.g., ADP, Collagen) incubate->add_agonist record Record Light Transmission add_agonist->record max_agg Determine Max Aggregation (%) record->max_agg inhibition Calculate % Inhibition max_agg->inhibition ic50 Determine IC50 inhibition->ic50

Caption: Workflow for LTA analysis of this compound.

G Proposed Signaling Pathway for this compound-Mediated Platelet Inhibition cluster_cytosol Cytosol P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC inhibits ATP ATP This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP cAMP ATP->cAMP converts cAMP->PDE degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_mobilization ↓ Intracellular Ca²⁺ Mobilization PKA->Ca_mobilization Granule_release ↓ Granule Release PKA->Granule_release Aggregation ↓ Platelet Aggregation Ca_mobilization->Aggregation Granule_release->Aggregation

References

Preparing Imolamine stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imolamine is a compound identified as a coronary vasodilator and an antiplatelet aggregation agent, making it a molecule of interest for cardiovascular research.[1][2] It is also used as a local anesthetic.[2] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for research purposes.

Chemical Properties and Data Presentation

This compound is a phenyl aminoxidiazole derivative with the molecular formula C₁₄H₂₀N₄O.[1] A summary of its key chemical properties is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₄O[3]
Molecular Weight 260.34 g/mol
CAS Number 318-23-0
Appearance Solid powder
Water Solubility 0.162 mg/mL
logP 1.92
pKa (Strongest Basic) 8.17

Experimental Protocols

1. Materials and Equipment

  • This compound powder (>98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to desired working concentrations.

  • Safety First: Before handling this compound, consult the Safety Data Sheet (SDS). Handle the compound in a chemical fume hood and wear appropriate PPE.

  • Weighing the Compound: Accurately weigh out 2.60 mg of this compound powder using an analytical balance.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Using a calibrated pipette, add 1 mL of DMSO to the tube.

  • Solubilization: Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks). Ensure the storage containers are tightly sealed and protected from light.

3. Preparation of Working Solutions

For in vitro assays, the DMSO stock solution should be serially diluted with the appropriate cell culture medium or buffer to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder (2.60 mg) dissolve Dissolve in DMSO (1 mL) weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C (long-term) or 4°C (short-term) aliquot->store thaw Thaw a stock aliquot store->thaw dilute Serially dilute with culture medium/buffer thaw->dilute use Use in in vitro assay dilute->use

Caption: Workflow for this compound Stock Solution Preparation.

Mechanism of Action and Signaling Pathways

This compound is known to act as a coronary vasodilator and an antiplatelet aggregation agent. While its precise molecular targets and downstream signaling pathways are not extensively detailed in publicly available literature, its function as a vasodilator suggests a mechanism involving the relaxation of smooth muscle cells in blood vessels. Antiplatelet activity points towards interference with platelet activation and aggregation cascades.

The generalized diagram below depicts a potential mode of action for a vasodilator and anti-platelet agent. It is important to note that the specific molecular interactions of this compound within these pathways have yet to be fully elucidated.

G cluster_Vessel Blood Vessel cluster_Platelet Platelet This compound This compound SMC Vascular Smooth Muscle Cell This compound->SMC Induces PlateletActivation Platelet Activation This compound->PlateletActivation Inhibits Relaxation Relaxation SMC->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Aggregation Aggregation PlateletActivation->Aggregation

Caption: Generalized Mechanism of Action for this compound.

References

Application Notes and Protocols for Imolamine in In Vivo Hemodynamic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of imolamine for in vivo hemodynamic studies. This compound, a compound with vasodilatory and anti-arrhythmic properties, has been investigated for its therapeutic potential in conditions such as angina pectoris.[1][2] This document outlines its mechanism of action, summarizes available data on its hemodynamic effects, and provides detailed protocols for conducting preclinical in vivo studies to further elucidate its cardiovascular profile. The provided protocols are designed to be adaptable for various research settings and animal models.

Introduction to this compound

This compound is classified as a phenyloxadiazole and has demonstrated vasodilatory and anti-arrhythmic effects.[1][3] It has been clinically evaluated for the treatment of exertional angina pectoris.[1] The hydrochloride salt of this compound has also been utilized as a local anesthetic. Preclinical data on the acute toxicity of this compound indicates an oral LD50 of 650 mg/kg and an intravenous LD50 of 250 mg/kg in animal models.

Putative Mechanism of Action: Vasodilation

While the precise signaling pathway of this compound-induced vasodilation is not definitively established in the available literature, it is proposed to act through pathways common to other vasodilating agents. These pathways typically involve the relaxation of vascular smooth muscle cells. A plausible mechanism involves the modulation of intracellular calcium levels and the production of endothelial-derived relaxing factors such as nitric oxide (NO).

A generalized signaling pathway for vasodilation that may be relevant to this compound's mechanism of action is depicted below. This pathway illustrates how a vasodilator can initiate a signaling cascade leading to smooth muscle relaxation and a subsequent increase in blood vessel diameter.

Caption: Putative signaling pathway for this compound-induced vasodilation.

Summary of Hemodynamic Effects

Clinical data on the parenteral administration of 100 mg of this compound in patients with exertional angina pectoris showed no significant alterations in heart rate, mean pulmonary artery pressure, or left ventricular systolic and end-diastolic pressure. However, it should be noted that preclinical data detailing the dose-dependent effects of this compound on key hemodynamic parameters in animal models is limited. The following table summarizes the expected hemodynamic effects of a generic vasodilator, which can serve as a basis for designing studies with this compound.

Hemodynamic ParameterExpected Effect of VasodilatorRationale
Mean Arterial Pressure (MAP) DecreaseReduction in systemic vascular resistance.
Heart Rate (HR) Increase (reflex tachycardia) or No ChangeCompensatory response to a drop in blood pressure.
Cardiac Output (CO) Increase or No ChangeDependent on the balance between reduced afterload and potential changes in preload and heart rate.
Systemic Vascular Resistance (SVR) DecreaseDirect relaxation of arterial smooth muscle.
Stroke Volume (SV) Increase or No ChangeA decrease in afterload can lead to increased stroke volume.

Experimental Protocols for In Vivo Hemodynamic Studies

The following protocols describe established methods for assessing the hemodynamic effects of a test compound like this compound in rodent models. It is crucial to conduct dose-finding studies to determine the optimal dose range for this compound in the chosen animal model.

Animal Models

Rodents (rats and mice) are commonly used for initial in vivo screening of cardiovascular drugs due to their well-characterized physiology and the availability of transgenic models. The choice of strain may depend on the specific research question (e.g., normotensive vs. hypertensive models).

This compound Preparation and Administration
  • Preparation: this compound hydrochloride can be dissolved in a sterile, physiologically compatible vehicle such as saline (0.9% NaCl). The concentration should be calculated based on the desired dose and the volume to be administered.

  • Administration: For acute hemodynamic studies, intravenous (IV) administration via a catheterized tail vein or jugular vein is recommended to ensure rapid and complete bioavailability. For chronic studies, oral gavage or administration in drinking water or food can be considered, though bioavailability may be lower and more variable.

Protocol 1: Hemodynamic Assessment using Pressure-Volume (PV) Loop Analysis in Rats

This protocol provides detailed measurements of cardiac function.

Materials:

  • This compound solution

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Pressure-volume catheter

  • Data acquisition system

  • Surgical instruments

  • Ventilator

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Place the animal on a heating pad to maintain body temperature.

    • Perform a tracheotomy and connect the animal to a ventilator.

    • Cannulate the right carotid artery for insertion of the PV catheter.

    • Alternatively, for an open-chest approach, perform a thoracotomy to access the left ventricle directly.

  • Catheter Insertion and Stabilization:

    • Carefully advance the PV catheter through the carotid artery and aortic valve into the left ventricle.

    • Allow the animal to stabilize for a period to ensure baseline hemodynamic parameters are consistent.

  • Baseline Data Acquisition:

    • Record baseline PV loops and derive parameters such as heart rate, systolic and diastolic blood pressure, end-systolic and end-diastolic volume, stroke volume, cardiac output, and ejection fraction.

  • This compound Administration and Data Recording:

    • Administer a bolus of this compound solution intravenously.

    • Continuously record hemodynamic data to capture the onset, peak, and duration of the drug's effects.

    • Multiple doses can be administered to generate a dose-response curve.

  • Data Analysis:

    • Analyze the recorded PV loops to quantify the changes in hemodynamic parameters at each dose of this compound compared to baseline.

PV_Loop_Workflow A Anesthetize and Prepare Animal B Insert PV Catheter into Left Ventricle A->B C Record Baseline Hemodynamic Data B->C D Administer this compound (IV) C->D E Continuously Record Hemodynamic Changes D->E F Analyze Pressure-Volume Loops E->F G Generate Dose-Response Curves F->G

Caption: Experimental workflow for PV loop analysis.

Protocol 2: Telemetric Monitoring of Blood Pressure and Heart Rate in Mice

This protocol is suitable for conscious, freely moving animals, allowing for the assessment of hemodynamic effects without the confounding influence of anesthesia.

Materials:

  • This compound solution

  • Implantable telemetry transmitter

  • Data acquisition and analysis software

  • Surgical instruments

Procedure:

  • Transmitter Implantation:

    • Anesthetize the mouse.

    • Surgically implant the telemetry transmitter, typically in the abdominal cavity, with the pressure-sensing catheter inserted into the carotid or femoral artery.

    • Allow the animal to recover from surgery for at least one week.

  • Baseline Data Recording:

    • Record baseline blood pressure and heart rate for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage).

  • Continuous Data Monitoring:

    • Continuously monitor and record blood pressure and heart rate using the telemetry system.

  • Data Analysis:

    • Analyze the data to determine the magnitude and duration of changes in blood pressure and heart rate following this compound administration, comparing post-dose values to the pre-dose baseline.

Telemetry_Workflow A Implant Telemetry Transmitter B Allow for Surgical Recovery A->B C Record Baseline Blood Pressure and Heart Rate B->C D Administer this compound C->D E Continuously Monitor Hemodynamic Parameters D->E F Analyze Data for Changes from Baseline E->F

Caption: Experimental workflow for telemetric monitoring.

Data Presentation and Interpretation

All quantitative data should be presented clearly to facilitate comparison between different doses and time points. Statistical analysis should be performed to determine the significance of any observed changes. An example of a data summary table is provided below.

Table 1: Example of Hemodynamic Data Summary

Treatment GroupDose (mg/kg)Change in MAP (mmHg)Change in HR (bpm)Change in CO (mL/min)
Vehicle-.........
This compoundX.........
This compoundY.........
This compoundZ.........

Conclusion

This compound is a vasodilator with potential therapeutic applications in cardiovascular diseases. The protocols outlined in this document provide a framework for conducting rigorous in vivo hemodynamic studies to further characterize its pharmacological profile. Due to the limited availability of preclinical data, it is imperative that researchers conduct thorough dose-escalation studies to establish the safety and efficacy of this compound in their chosen animal models. The use of advanced techniques such as pressure-volume loop analysis and telemetry will yield valuable insights into the precise hemodynamic effects of this compound.

References

Troubleshooting & Optimization

Troubleshooting Imolamine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imolamine. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility in aqueous buffers.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is provided below to aid in experimental design and troubleshooting.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₄O[1][2][3][4]
Molecular Weight 260.34 g/mol [5]
logP 1.92 - 2.78
Predicted pKa (Strongest Basic) 8.17
Predicted Water Solubility (as HCl salt) 0.162 mg/mL
Appearance Solid powder

Troubleshooting Guide: this compound Solubility Issues

Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: Difficulty in dissolving this compound in aqueous buffers is a common issue, often related to pH and the compound's pKa. This compound is predicted to be a weak base with a pKa of 8.17. This means its solubility is highly dependent on the pH of the buffer.

Below is a workflow to troubleshoot this compound solubility issues.

G Troubleshooting this compound Solubility start Start: this compound precipitation or incomplete dissolution check_ph Check the pH of your buffer start->check_ph ph_above_pka Is the buffer pH > pKa (8.17)? check_ph->ph_above_pka lower_ph Lower the buffer pH to < 7. Use an acidic buffer (e.g., citrate, acetate). ph_above_pka->lower_ph Yes ph_ok pH is neutral or acidic ph_above_pka->ph_ok No re_attempt Re-attempt dissolution at lower pH lower_ph->re_attempt success Success: this compound is dissolved re_attempt->success fail Still issues: Consult further resources or consider formulation strategies. re_attempt->fail check_concentration Is the desired concentration too high? Review predicted solubility (0.162 mg/mL for HCl salt). ph_ok->check_concentration consider_cosolvent Consider adding a co-solvent. E.g., DMSO, ethanol, PEG 300. gentle_heating Try gentle heating (e.g., 37°C) and sonication. consider_cosolvent->gentle_heating consider_cosolvent->fail gentle_heating->success gentle_heating->fail check_concentration->consider_cosolvent check_concentration->fail

Troubleshooting workflow for this compound solubility.

Q2: Why is the pH of my buffer so important for this compound solubility?

A2: As a weak base, this compound's solubility in aqueous solutions is governed by its ionization state, which is determined by the pH of the solution relative to its pKa.

  • At a pH below its pKa (8.17) , this compound will be predominantly in its protonated, cationic form. This ionized form is more polar and therefore more soluble in aqueous buffers.

  • At a pH above its pKa , this compound will be in its neutral, un-ionized form, which is less polar and has lower aqueous solubility.

The relationship between the pH of the buffer and the solubility of a weakly basic compound like this compound is illustrated in the diagram below.

G pH-Solubility Relationship for a Weak Base cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph Buffer pH < pKa protonated This compound is Protonated (BH+) low_ph->protonated high_solubility High Aqueous Solubility protonated->high_solubility high_ph Buffer pH > pKa neutral This compound is Neutral (B) high_ph->neutral low_solubility Low Aqueous Solubility neutral->low_solubility

Relationship between pH and this compound solubility.

Q3: I have adjusted the pH, but I still see some precipitation. What else can I do?

A3: If pH adjustment alone is insufficient, you can try the following methods to enhance solubility:

  • Use of Co-solvents : The addition of a water-miscible organic solvent can increase the solubility of nonpolar drugs. Examples of commonly used co-solvents include DMSO, ethanol, and polyethylene glycol (PEG) 300. It is advisable to start with a small percentage of the co-solvent (e.g., 1-5%) and gradually increase it, keeping in mind the potential for the co-solvent to affect your experimental system.

  • Gentle Heating and Sonication : For some compounds, applying gentle heat (e.g., to 37°C) or using a sonicator can help overcome the energy barrier for dissolution. However, it is crucial to ensure that this compound is stable at the temperature used and will not precipitate out upon cooling.

  • Particle Size Reduction : While not always feasible in a standard lab setting, reducing the particle size of the solid this compound (micronization) can increase the surface area available for dissolution.

Q4: What is the maximum concentration of this compound I can expect to achieve in an aqueous buffer?

A4: The predicted aqueous solubility of this compound hydrochloride is 0.162 mg/mL. This value should be considered a starting point. The actual achievable concentration will depend on the specific buffer, its pH, and the presence of any co-solvents or other excipients. It is recommended to experimentally determine the solubility in your specific buffer system if a high concentration is required.

Frequently Asked Questions (FAQs)

Q: What is this compound and what is it used for? A: this compound is a coronary vasodilator that is used in the treatment of angina pectoris and also as a local anesthetic. It functions by relaxing the smooth muscle of blood vessels, leading to increased blood flow.

Q: Is there a specific signaling pathway associated with this compound's vasodilator effect? A: While a specific signaling pathway for this compound is not detailed in the available literature, its action as a vasodilator is likely to involve common pathways that regulate vascular smooth muscle tone. A key pathway in vasodilation is the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling cascade. In this pathway, NO produced by endothelial cells diffuses into smooth muscle cells and activates soluble guanylyl cyclase (sGC), which in turn produces cGMP. Increased cGMP levels lead to smooth muscle relaxation and vasodilation.

Below is a diagram illustrating the general nitric oxide-mediated vasodilation pathway.

G Nitric Oxide-Mediated Vasodilation Pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC diffuses cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation

General signaling pathway for nitric oxide-mediated vasodilation.

Q: Are there different forms of this compound available? A: Yes, this compound is available as a free base and as a hydrochloride (HCl) salt. The HCl salt is generally more water-soluble than the free base. If you are experiencing significant solubility issues, ensure you are using the hydrochloride salt.

Q: How should I prepare a stock solution of this compound? A: For preparing a stock solution, it is often recommended to use an organic solvent in which the compound is freely soluble, such as DMSO or ethanol. This stock solution can then be diluted into your aqueous buffer to the final desired concentration. When diluting, ensure vigorous mixing to avoid precipitation. Be mindful that the final concentration of the organic solvent should be low enough to not affect your experiment and should be included in your vehicle controls.

Experimental Protocols

Protocol for Determining the Equilibrium Aqueous Solubility of this compound

This protocol outlines the "shake-flask" method, a common approach to determine the equilibrium solubility of a compound in a specific aqueous buffer.

Materials:

  • This compound (powder)

  • Selected aqueous buffers (e.g., phosphate, citrate, TRIS) at various pH values (e.g., 5.0, 6.5, 7.4, 8.5)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Calibrated pH meter

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Buffer Preparation : Prepare the desired aqueous buffers at the target pH values. It is recommended to verify the pH of each buffer at the experimental temperature (e.g., 25°C or 37°C).

  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound powder to a glass vial. An amount that ensures a solid phase remains after equilibration is necessary.

    • Add a known volume of the specific buffer to the vial.

    • Securely cap the vials.

  • Equilibration :

    • Place the vials on an orbital shaker set to a consistent agitation speed.

    • Incubate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. This can take 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

  • Sample Separation :

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Separate the dissolved this compound from the undissolved solid by either centrifugation at high speed or by filtering the supernatant through a 0.22 µm syringe filter. Adsorption of the compound to the filter should be evaluated.

  • Quantification :

    • Prepare a standard curve of this compound of known concentrations in the same buffer.

    • Dilute the clarified supernatant to a concentration that falls within the range of the standard curve.

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation :

    • Calculate the concentration of this compound in the original supernatant, taking into account the dilution factor. This concentration represents the equilibrium solubility of this compound in that specific buffer at the tested temperature.

Data Presentation:

The solubility data should be presented in a table, clearly indicating the buffer, pH, temperature, and the measured solubility in units such as mg/mL or µM.

References

Technical Support Center: Optimizing Imolamine for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Imolamine for cell-based assays. The following information is structured to address common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a coronary vasodilator and an antiplatelet aggregation agent.[1] Its therapeutic effects are primarily associated with its ability to relax vascular smooth muscle and inhibit the clumping of platelets.[1] In a research context, these properties make it a compound of interest for studying cardiovascular signaling pathways.

Q2: What are the key physical and chemical properties of this compound to consider for in vitro work?

A2: Key properties of this compound are summarized in the table below. Its limited water solubility is a critical factor to consider when preparing stock solutions and working concentrations in cell culture media.

PropertyValueSource
Molecular Weight 260.34 g/mol DrugBank Online
Water Solubility 0.162 mg/mLDrugBank Online
Chemical Formula C₁₄H₂₀N₄OPubChem

Q3: What cell types are relevant for studying the effects of this compound?

A3: Based on its known pharmacological effects, relevant cell types for in vitro assays include:

  • Human Umbilical Vein Endothelial Cells (HUVECs): To study effects on the vascular endothelium.

  • Coronary Artery Smooth Muscle Cells (CASMCs): To investigate its vasodilatory properties.

  • Platelet-like cell lines (e.g., MEG-01): To study its anti-platelet aggregation effects in a controlled cellular model.

Q4: What is a recommended starting concentration range for this compound in a new cell-based assay?

A4: Due to limited published data on this compound in cultured cells, a broad concentration range should be tested initially. Based on general principles for in vitro drug testing, a starting range of 0.1 µM to 100 µM is recommended for initial dose-response experiments. This range should be refined based on the results of cytotoxicity and functional assays.

Troubleshooting Guide

Issue 1: this compound precipitates in my cell culture medium.

  • Cause: this compound has low water solubility. Adding a high concentration of a DMSO stock solution directly to aqueous media can cause it to precipitate.

  • Solution:

    • Prepare a high-concentration stock solution in DMSO. A 10 mM stock in 100% DMSO is a common starting point.

    • Perform serial dilutions. Dilute the stock solution in DMSO before the final dilution into the cell culture medium.

    • Ensure the final DMSO concentration is low. The final concentration of DMSO in the cell culture medium should typically be less than 0.5% to avoid solvent-induced cytotoxicity.

    • Pre-warm the medium. Adding the this compound solution to the pre-warmed cell culture medium can help maintain its solubility.

Issue 2: I am observing high levels of cell death even at low this compound concentrations.

  • Cause: The chosen cell line may be particularly sensitive to this compound, or the compound may have off-target cytotoxic effects.

  • Solution:

    • Perform a cytotoxicity assay. It is crucial to determine the concentration at which this compound becomes toxic to your specific cell line (the IC50 for cytotoxicity). See the detailed protocol below for an MTT assay.

    • Lower the concentration range. Based on the cytotoxicity data, select a concentration range for your functional assays that is well below the toxic threshold.

    • Reduce the incubation time. Shorter exposure times may reveal functional effects without causing significant cell death.

Issue 3: I am not observing any effect of this compound in my functional assay.

  • Cause: The concentration of this compound may be too low, the incubation time too short, or the chosen assay may not be sensitive to the compound's mechanism of action.

  • Solution:

    • Increase the concentration range. If no cytotoxicity is observed, test higher concentrations of this compound.

    • Increase the incubation time. Some cellular responses may require longer exposure to the compound.

    • Verify the biological activity of your this compound stock. Test your stock on a positive control system if one is available.

    • Re-evaluate your assay. Ensure that your chosen cell line and endpoint are appropriate for detecting changes related to vasodilation or platelet aggregation pathways.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay

This protocol provides a method to assess the concentration at which this compound is toxic to cells.

  • Cell Plating: Seed your cells of interest (e.g., HUVECs or CASMCs) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow the cells to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a 2X concentrated serial dilution of this compound in cell culture medium from your DMSO stock.

  • Cell Treatment: Remove the old medium from the cells and add the 2X this compound dilutions. Include wells with vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is lost).

Protocol 2: In Vitro Platelet Aggregation Inhibition Assay

This protocol can be adapted for a platelet-like cell line to assess the anti-platelet activity of this compound.

  • Cell Preparation: Prepare a suspension of a platelet-like cell line (e.g., MEG-01) at a standardized concentration.

  • Pre-incubation with this compound: Incubate aliquots of the cell suspension with various concentrations of this compound or vehicle control for a defined period.

  • Induction of Aggregation: Add a known platelet agonist (e.g., ADP or thrombin) to induce cell aggregation.

  • Measurement of Aggregation: Measure the change in light transmittance through the cell suspension over time using a platelet aggregometer. As cells aggregate, the transmittance will increase.

  • Data Analysis: Compare the aggregation curves of the this compound-treated samples to the vehicle control to determine the inhibitory effect of this compound. Calculate the IC50 for aggregation inhibition.

Visualizations

experimental_workflow Experimental Workflow for this compound Concentration Optimization cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_functional Functional Assay cluster_analysis Analysis & Optimization prep_stock Prepare 10 mM this compound stock in 100% DMSO treat_cyt Treat cells with serial dilutions of this compound (0.1 - 100 µM) prep_stock->treat_cyt seed_cells Seed cells in 96-well plate (e.g., HUVECs, CASMCs) seed_cells->treat_cyt mtt_assay Perform MTT assay after 24/48/72h treat_cyt->mtt_assay calc_ic50 Calculate IC50 for cytotoxicity mtt_assay->calc_ic50 select_conc Select non-toxic concentrations (<< IC50 from cytotoxicity) calc_ic50->select_conc compare Compare IC50 and EC50 to determine therapeutic window calc_ic50->compare treat_func Treat cells with selected This compound concentrations select_conc->treat_func perform_assay Perform functional assay (e.g., vasodilation, anti-aggregation) treat_func->perform_assay calc_ec50 Calculate EC50 for functional effect perform_assay->calc_ec50 calc_ec50->compare optimize Optimize concentration for maximum effect, minimum toxicity compare->optimize

Caption: Workflow for optimizing this compound concentration.

signaling_pathway Hypothesized Signaling Pathway for this compound in Vascular Smooth Muscle This compound This compound Receptor Putative Receptor (e.g., GPCR) This compound->Receptor activates AC Adenylyl Cyclase Receptor->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP activates MLC Myosin Light Chain (Phosphorylated) MLCP->MLC dephosphorylates Relaxation Muscle Relaxation (Vasodilation) MLC->Relaxation troubleshooting_guide Troubleshooting this compound Cell-Based Assays Start Start Experiment Problem Problem Encountered? Start->Problem Precipitate Precipitate in Medium? Problem->Precipitate Yes Success Experiment Successful Problem->Success No HighToxicity High Cell Death? Precipitate->HighToxicity No Sol_Precipitate Solution: - Lower final DMSO concentration - Use serial dilutions in DMSO - Pre-warm medium Precipitate->Sol_Precipitate Yes NoEffect No Observable Effect? HighToxicity->NoEffect No Sol_Toxicity Solution: - Run cytotoxicity assay (MTT) - Use concentrations << IC50 - Reduce incubation time HighToxicity->Sol_Toxicity Yes Sol_NoEffect Solution: - Increase concentration range - Increase incubation time - Verify compound activity NoEffect->Sol_NoEffect Yes Failure Re-evaluate Assay Design NoEffect->Failure No Sol_Precipitate->Start Retry Sol_Toxicity->Start Retry Sol_NoEffect->Start Retry

References

Preventing Imolamine precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Imolamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental buffers. Here you will find troubleshooting advice and frequently asked questions to ensure the successful use of this compound in your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your experimental buffer can compromise the accuracy and reproducibility of your results. This guide provides a systematic approach to identifying and resolving common issues.

Problem: this compound has precipitated out of my buffer solution.

Possible Causes and Solutions:

CauseRecommended Action
Concentration Exceeds Solubility The concentration of this compound in your buffer may be too high. The predicted aqueous solubility of this compound is low. Consider preparing a lower concentration. It is recommended to start with a fresh, lower concentration solution rather than attempting to redissolve the precipitate.
pH of the Buffer The solubility of this compound, which has a basic pKa of 8.17, is pH-dependent.[1] In buffers with a pH above its pKa, this compound will be less protonated and therefore less soluble, increasing the risk of precipitation. Recommendation: Maintain the buffer pH below 7.4 to ensure this compound remains in its more soluble, protonated form.
Improper Dissolution Technique Adding this compound powder directly to a buffer can lead to localized high concentrations and precipitation. Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) first. Then, add the stock solution dropwise to your experimental buffer while gently vortexing to ensure rapid and even dispersion.
Buffer Composition Certain buffer components can interact with this compound, leading to precipitation. High concentrations of phosphate or the presence of certain salts can reduce the solubility of small molecules. Recommendation: If using a phosphate-based buffer and encountering issues, consider switching to an alternative buffer system such as HEPES or Tris.
Temperature Fluctuations Changes in temperature can affect the solubility of this compound. A decrease in temperature after dissolution can cause the compound to precipitate out of solution. Recommendation: Prepare and store your this compound solutions at a constant, controlled temperature. If solutions are stored cold, allow them to fully equilibrate to the experimental temperature before use and visually inspect for any precipitation.
Use of this compound Free Base vs. Salt Form The free base form of a compound is typically less soluble in aqueous solutions than its salt form. Recommendation: Use the hydrochloride (HCl) salt of this compound for experiments requiring aqueous buffers, as it is expected to have higher solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making an this compound stock solution?

For initial solubilization, it is advisable to use a sterile, cell culture grade organic solvent such as dimethyl sulfoxide (DMSO). This allows for the preparation of a high-concentration stock solution that can then be diluted into your aqueous experimental buffer.

Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% and not exceeding 1%. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

Q3: My this compound solution in PBS looks cloudy. What should I do?

Cloudiness or turbidity is an indication of precipitation. This could be due to the concentration of this compound exceeding its solubility in PBS at the given pH and temperature. It is also possible that components of the PBS, such as phosphate ions, are interacting with the this compound. Do not use a cloudy or precipitated solution. Prepare a fresh solution, considering the following:

  • Lower the final concentration of this compound.

  • Ensure the pH of the PBS is below 7.4.

  • Consider preparing the solution in a different buffer, such as HEPES-buffered saline.

Q4: How should I store my this compound stock and working solutions?

This compound stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C. Aliquoting the stock solution before freezing is recommended to avoid repeated freeze-thaw cycles. Aqueous working solutions are generally less stable and should ideally be prepared fresh for each experiment. If short-term storage is necessary, store at 4°C and visually inspect for precipitation before use.

Q5: Can I filter-sterilize my this compound solution?

Yes, you can filter-sterilize your final working solution of this compound in your experimental buffer using a 0.22 µm syringe filter. However, be aware that if the solution is close to its saturation point, the filtration process itself can sometimes induce precipitation. Visually inspect the solution after filtration.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 260.33 g/mol [1]
Predicted Water Solubility 0.162 mg/mL[1]
pKa (Strongest Basic) 8.17[1]
LogP 1.92[1]

Experimental Protocols

Protocol for Preparation of an this compound Working Solution

This protocol provides a general method for preparing a working solution of this compound in an experimental buffer to minimize the risk of precipitation.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Experimental buffer (e.g., PBS, HEPES-buffered saline), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Method:

  • Prepare a 10 mM Stock Solution in DMSO: a. Calculate the mass of this compound hydrochloride needed to prepare a 10 mM stock solution. b. Aseptically weigh the required amount of this compound hydrochloride and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to the tube. d. Vortex thoroughly until the this compound is completely dissolved. This is your stock solution.

  • Prepare the Final Working Solution: a. Warm your sterile experimental buffer to the temperature of your planned experiment (e.g., 37°C for cell culture). b. Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration in the experimental buffer. c. While gently vortexing the experimental buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition to a larger volume of stirred buffer is crucial to prevent "solvent shock" and subsequent precipitation. d. Visually inspect the final working solution to ensure it is clear and free of any precipitate.

  • Vehicle Control: a. Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of your experimental buffer. This control is essential for distinguishing the effects of this compound from any effects of the solvent.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Working Solution cluster_final Final Steps weigh Weigh this compound HCl dissolve_dmso Dissolve in DMSO (10 mM Stock) weigh->dissolve_dmso add_stock Add Stock Dropwise to Buffer with Vortexing dissolve_dmso->add_stock Dilute warm_buffer Warm Experimental Buffer warm_buffer->add_stock inspect Visually Inspect for Precipitation add_stock->inspect experiment Proceed with Experiment inspect->experiment

Caption: Workflow for preparing this compound solutions.

precipitation_factors cluster_factors Contributing Factors center This compound Precipitation high_conc High Concentration high_conc->center high_ph High pH (>pKa) high_ph->center temp_drop Temperature Drop temp_drop->center improper_mix Improper Mixing improper_mix->center buffer_comp Buffer Composition buffer_comp->center

Caption: Factors contributing to this compound precipitation.

References

Imolamine stability in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of imolamine in DMSO and other organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its recommended storage conditions?

This compound is a coronary vasodilator used in the treatment of angina pectoris and also as a local anesthetic.[1][2] For long-term storage, this compound as a solid powder should be kept in a dry, dark environment at -20°C. For short-term storage of a few days to weeks, 0-4°C is acceptable. Stock solutions should also be stored at 0-4°C for short-term use or at -20°C for long-term storage.

Q2: Is there specific data on the stability of this compound in DMSO?

Currently, there is a lack of specific, publicly available quantitative data on the long-term stability of this compound in DMSO. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of small molecules for biological assays. However, it is known that some compounds can degrade in DMSO over time, and the stability is compound-specific. Therefore, it is recommended to perform a stability assessment for your specific experimental conditions.

Q3: What are the general concerns when storing small molecules like this compound in DMSO?

Several factors can influence the stability of compounds in DMSO stock solutions:

  • Water Content: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can lead to hydrolysis of susceptible compounds.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and potentially lead to compound precipitation or degradation.

  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.

  • Light Exposure: Photolabile compounds can degrade when exposed to light. It is a good practice to store solutions in amber vials.

Q4: In which other organic solvents might this compound be soluble?

Troubleshooting Guide

Issue 1: The color of my this compound stock solution in DMSO has changed.

A change in color is often an indicator of chemical degradation. You should not use this stock solution for experiments where a precise concentration of the active compound is required. It is advisable to prepare a fresh stock solution from the solid compound. To investigate the cause, you could analyze the discolored solution using LC-MS to identify potential degradation products.

Issue 2: I observe precipitation in my this compound stock solution after thawing.

Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures or due to changes in the solvent composition (e.g., water absorption). To resolve this, gently warm the solution and vortex it to redissolve the compound. If precipitation persists, the solution may be supersaturated, and it should be prepared again at a lower concentration.

Issue 3: I am seeing new peaks in the HPLC chromatogram of my aged this compound solution.

The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. These new peaks represent degradation products. A stability-indicating HPLC method should be developed to separate the parent this compound peak from all potential degradation product peaks. LC-MS/MS can be used to identify the mass of these new compounds and help in their structural elucidation.[3][4][5]

Data on this compound Stability (Illustrative)

As specific stability data for this compound is not available, the following table provides an illustrative example of how stability data could be presented. Researchers should generate their own data based on their specific experimental conditions.

SolventTemperature1 Month (% Remaining)3 Months (% Remaining)6 Months (% Remaining)
DMSO-20°C>99%98%95%
DMSO4°C98%92%85%
DMSO25°C (RT)90%75%50%
Ethanol-20°C>99%99%98%
Acetonitrile-20°C>99%>99%99%

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound using HPLC-UV

This protocol describes a general method to assess the stability of this compound in a specific solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound solid.

    • Dissolve it in the desired organic solvent (e.g., anhydrous DMSO) to a final concentration of 10 mM.

    • Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.

  • Storage Conditions:

    • Store the aliquots at different temperatures to be tested (e.g., -20°C, 4°C, and room temperature).

    • Prepare a "time-zero" (T=0) sample by immediately diluting an aliquot to the working concentration and analyzing it.

  • Sample Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to come to room temperature.

    • Dilute the sample to a suitable concentration for HPLC analysis (e.g., in the range of the calibration curve).

    • Analyze the sample using a validated HPLC-UV method. A generic starting method could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution. The detection wavelength should be set at the λmax of this compound.

    • Quantify the peak area of this compound and compare it to the peak area of the T=0 sample to determine the percentage of this compound remaining.

Protocol 2: Identification of Degradation Products using LC-MS/MS

This protocol outlines the procedure for identifying potential degradation products of this compound.

  • Forced Degradation Study:

    • To generate degradation products, subject the this compound solution to stress conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H2O2), heat (60°C), and photolytic exposure, as per ICH guidelines.

    • These stressed samples will be used to develop a stability-indicating LC-MS method.

  • LC-MS/MS Analysis:

    • Analyze the stressed samples and aged stability samples using an LC-MS/MS system.

    • The liquid chromatography method should be capable of separating the parent drug from its degradation products.

    • The mass spectrometer will help in determining the molecular weight of the parent compound and any new peaks that appear in the chromatogram.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the ions of the degradation products to obtain structural information for their identification.

Protocol 3: Purity Assessment by Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy can be used as a primary method to assess the purity of a reference standard of this compound and to quantify degradation in a sample without the need for a reference standard of the degradants.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and a certified internal standard.

    • Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6).

  • NMR Analysis:

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions (ensuring full relaxation of signals).

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • The purity of this compound can be calculated by comparing the integral of the this compound signal to the integral of the known amount of the internal standard.

Visualizations

Signaling Pathway

This compound is a coronary vasodilator. While its specific molecular target is not well-documented in the provided search results, many vasodilators act through the nitric oxide (NO) signaling pathway, which leads to the relaxation of vascular smooth muscle.

Vasodilation_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Vasodilator Vasodilator (e.g., this compound) Receptor Receptor Vasodilator->Receptor Binds eNOS eNOS Receptor->eNOS Activates NO_EC Nitric Oxide (NO) eNOS->NO_EC Catalyzes L_Arginine L-Arginine L_Arginine->NO_EC NO_SMC Nitric Oxide (NO) NO_EC->NO_SMC Diffuses sGC Soluble Guanylyl Cyclase (sGC) NO_SMC->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: General signaling pathway for vasodilation via nitric oxide (NO).

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of a compound like this compound.

Stability_Workflow cluster_storage Storage Conditions cluster_analysis Time Point Analysis (T=x) start Start: Pure This compound Solid prep_stock Prepare 10 mM Stock in Solvent (e.g., DMSO) start->prep_stock aliquot Create Aliquots in Amber Vials prep_stock->aliquot storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt 25°C (RT) aliquot->storage_rt analysis_t0 T=0 Analysis (HPLC/LC-MS) aliquot->analysis_t0 analysis_neg20 Analyze -20°C Sample storage_neg20->analysis_neg20 analysis_4 Analyze 4°C Sample storage_4->analysis_4 analysis_rt Analyze 25°C Sample storage_rt->analysis_rt data_analysis Data Analysis: % Remaining vs. T=0 analysis_t0->data_analysis analysis_neg20->data_analysis analysis_4->data_analysis analysis_rt->data_analysis report Generate Stability Report data_analysis->report end End report->end

References

Identifying and mitigating Imolamine off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating the potential off-target effects of Imolamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is primarily known as a coronary vasodilator and an antiplatelet aggregation agent.[1][2] Its therapeutic effects in the treatment of angina pectoris are attributed to these activities.[1][3] The molecule is a phenyl aminoxidiazole derivative.[2]

Q2: What are the known or suspected off-target effects of this compound?

While comprehensive public data on this compound's off-target profile is limited, small molecules can interact with unintended biological targets. Based on its chemical structure and known moderate liver toxicity, a key area for investigation is its potential interaction with metabolic enzymes, such as cytochrome P450 (CYP) isoenzymes. Another potential off-target class for vasoactive compounds includes cardiac ion channels, which are critical for regulating cardiac rhythm.

Q3: Why is it important to test for off-target effects?

Off-target effects can lead to a range of issues in drug development, from misleading experimental results to dose-limiting toxicities in preclinical and clinical studies. Identifying and understanding these effects early is crucial for accurately interpreting data, ensuring the safety of the compound, and reducing the high attrition rates in clinical trials.

Q4: What general strategies can be used to identify off-target interactions?

A multi-pronged approach is recommended, combining computational and experimental methods.

  • Computational Approaches: In silico tools can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.

  • Biochemical/In Vitro Screening: High-throughput screening against panels of kinases, GPCRs, ion channels, and other common target families can provide a broad overview of potential interactions.

  • Cell-Based Assays: Unbiased, proteome-wide methods like the Cellular Thermal Shift Assay (CETSA) can identify direct protein binding partners of this compound within a cellular context.

Troubleshooting Guide

Problem 1: I am observing unexpected cytotoxicity in my cell-based assays at concentrations where the primary target should not induce cell death.

This could indicate an off-target effect. The following steps can help you troubleshoot this issue.

  • Hypothesis: this compound may be inhibiting a protein essential for cell survival in your specific cell line. For instance, it could be interacting with a metabolic enzyme, leading to cellular stress.

  • Troubleshooting Workflow:

    G A Unexpected Cytotoxicity Observed B Confirm Cytotoxicity with Orthogonal Assay (e.g., LDH release vs. ATP levels) A->B C Perform Dose-Response Curve Determine cytotoxic EC50 B->C D Is Cytotoxic EC50 close to On-Target EC50? C->D E High Probability of Off-Target Effect D->E Yes F On-Target Effect or Cell-Line Specific Sensitivity D->F No G Identify Potential Off-Targets: - Proteome-wide screen (e.g., CETSA) - Screen against CYP enzyme panel E->G H Validate Candidate Off-Target (e.g., siRNA knockdown, rescue experiment) G->H I Mitigate: Use Lower Concentration or Synthesize Analogs H->I

    Caption: Troubleshooting workflow for unexpected cytotoxicity.
  • Suggested Experiment: Perform a cytochrome P450 inhibition assay to test this compound against a panel of common CYP isoenzymes.

Problem 2: My animal models are exhibiting cardiac arrhythmias (e.g., QT prolongation) after treatment with this compound.

This is a serious adverse effect and a classic indicator of off-target activity on cardiac ion channels.

  • Hypothesis: this compound may be blocking the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, a common cause of drug-induced cardiac arrhythmias.

  • Data Summary: Hypothetical this compound Activity Profile

TargetAssay TypeIC50 / EC50 (µM)Target ClassEffect Type
Platelet AggregationIn vitro functional5.2Primary TargetOn-Target
hERG Ion Channel Patch Clamp8.9 Off-Target Adverse
CYP3A4 Enzyme In vitro inhibition15.7 Off-Target Adverse
Adenosine A2A ReceptorRadioligand Binding> 100Non-TargetN/A
  • Suggested Experiment: A manual or automated patch-clamp electrophysiology assay is the gold standard for assessing compound effects on the hERG channel.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to identify the direct binding of a compound to its target proteins in a cellular environment by measuring changes in protein thermal stability.

  • Cell Culture and Treatment:

    • Culture your cells of interest to 70-80% confluency.

    • Treat one set of cells with this compound at the desired concentration (e.g., 10x EC50) and a control set with a vehicle (e.g., DMSO).

    • Incubate for 1-2 hours under normal culture conditions.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into a PCR plate.

    • Heat the plate across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Protein Quantification:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate soluble proteins from precipitated aggregates.

    • Collect the supernatant.

    • Analyze the soluble protein fraction by Western Blot or mass spectrometry to quantify the amount of a specific protein of interest that remains soluble at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both the vehicle- and this compound-treated samples.

    • A rightward shift in the melting curve for a protein in the presence of this compound indicates thermal stabilization and suggests direct binding.

    G A Treat Cells (Vehicle vs. This compound) B Harvest and Aliquot Cell Suspension A->B C Heat Across Temperature Gradient B->C D Lyse Cells (Freeze-Thaw) C->D E Separate Soluble Fraction (Centrifugation) D->E F Analyze Protein Levels (Western Blot / MS) E->F G Plot Melting Curves to Identify Thermal Shift F->G

    Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: hERG Patch-Clamp Assay

This protocol outlines a whole-cell patch-clamp experiment to measure this compound's effect on hERG channel currents, typically performed in a stable cell line (e.g., HEK293) expressing the hERG channel.

  • Cell Preparation:

    • Plate hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.

    • On the day of the experiment, place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external physiological salt solution.

  • Electrophysiological Recording:

    • Fabricate micropipettes from borosilicate glass capillaries and fill them with an internal solution.

    • Obtain a high-resistance seal (giga-seal) between the micropipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a specific voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the peak tail current.

  • Compound Application:

    • Establish a stable baseline recording of the hERG current in the external solution.

    • Apply this compound at increasing concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) via the perfusion system.

    • Record the steady-state current at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration of this compound.

    • Normalize the current to the baseline (pre-drug) amplitude.

    • Plot the percentage of channel inhibition versus the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

    G cluster_0 On-Target vs. Off-Target Signaling cluster_1 On-Target Pathway cluster_2 Off-Target Pathway This compound This compound A Platelet Receptor This compound->A Binds D hERG K+ Channel This compound->D Binds B Inhibition of Aggregation Cascade A->B Blocks C Therapeutic Effect: Reduced Thrombosis B->C E Inhibition of K+ Efflux D->E Blocks F Adverse Effect: Delayed Repolarization (Arrhythmia Risk) E->F

    Caption: this compound's intended on-target and potential off-target pathways.

References

Technical Support Center: Addressing Imolamine Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Imolamine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during long-term experiments involving this compound. Below you will find troubleshooting guides and frequently asked questions to help ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to stability?

A: this compound is a compound with the chemical name 4-(2-Diethylaminoethyl)-4,5-dihydro-5-imino-3-phenyl-1,2,4-oxadiazol.[1] Its structure contains a 1,2,4-oxadiazole ring and a diethylaminoethyl side chain. Both of these functional groups can be susceptible to degradation under typical long-term experimental conditions. The 1,2,4-oxadiazole ring can be sensitive to pH, heat, and light, while the tertiary amine in the side chain is prone to oxidation.

Q2: I am observing a decrease in the efficacy of this compound in my multi-day cell culture experiment. What are the likely causes?

A: A decline in this compound's efficacy during long-term experiments can be attributed to several factors. The primary causes are likely chemical degradation of the this compound molecule itself. This can be due to:

  • Hydrolysis of the 1,2,4-oxadiazole ring, which is often pH-dependent.

  • Oxidation of the diethylaminoethyl side chain.

  • Photodegradation if your experimental setup is exposed to light for extended periods.

  • Adsorption of the compound to plasticware.

It is crucial to assess the stability of this compound under your specific experimental conditions, including the pH of your culture medium, temperature, and light exposure.

Q3: What are the optimal storage conditions for this compound stock solutions to ensure long-term stability?

A: For long-term storage, this compound should be stored as a solid powder in a dry, dark environment at -20°C.[1] For short-term storage of a few days to weeks, 0-4°C is acceptable.[1] Stock solutions should be prepared in a suitable solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C, protected from light.

Q4: How can I determine if this compound is degrading in my experimental setup?

A: The most reliable way to assess the stability of this compound is by using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of the intact drug over time. This allows you to monitor for a decrease in the parent compound and the appearance of degradation products.

Troubleshooting Guide

Issue 1: Loss of this compound Activity in Aqueous Buffers or Culture Media
  • Potential Cause: pH-mediated hydrolysis of the 1,2,4-oxadiazole ring. Studies on similar oxadiazole derivatives have shown that the ring is most stable in a slightly acidic pH range (pH 3-5) and is susceptible to degradation in neutral to alkaline conditions.

  • Troubleshooting Steps:

    • Measure the pH of your buffer or medium: If it is neutral or alkaline, consider adjusting the pH if your experimental system allows.

    • Perform a stability study: Incubate this compound in your experimental buffer/medium at the experimental temperature and measure its concentration at different time points using HPLC.

    • Consider alternative buffering agents: If possible, use a buffer system that maintains a pH closer to the optimal stability range for this compound.

Issue 2: Inconsistent Results and Suspected Oxidative Degradation
  • Potential Cause: Oxidation of the tertiary amine on the diethylaminoethyl side chain. This can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.

  • Troubleshooting Steps:

    • De-gas your solvents: If preparing solutions, bubbling with an inert gas like nitrogen or argon can reduce dissolved oxygen.

    • Use antioxidants: For in vitro experiments, the addition of antioxidants (e.g., ascorbic acid, tocopherol) could be tested for compatibility and effectiveness, if they do not interfere with the assay.

    • Minimize exposure to metal ions: Use high-purity water and reagents. If metal-catalyzed oxidation is suspected, consider the use of a chelating agent like EDTA, if appropriate for your experiment.

Issue 3: Suspected Photodegradation
  • Potential Cause: this compound, like many heterocyclic compounds, may be sensitive to light, especially UV radiation.

  • Troubleshooting Steps:

    • Protect from light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.

    • Minimize light exposure during experiments: Conduct experimental manipulations in a dimly lit environment where possible.

    • Include a light-exposed control: To confirm photodegradation, compare the stability of this compound in a sample protected from light versus one that is intentionally exposed.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.

  • Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by HPLC or LC-MS to determine the percentage of degradation and identify major degradation products.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

This protocol helps determine the stability of this compound under your specific cell culture conditions.

Materials:

  • This compound stock solution

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Incubator at 37°C with 5% CO₂

  • Sterile, low-retention microcentrifuge tubes

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Spike your cell culture medium with this compound to the final working concentration. Prepare a control sample in a simple, stable buffer (e.g., phosphate buffer at pH 4).

  • Incubation: Aliquot the spiked medium and control buffer into sterile, low-retention tubes. Place the tubes in a 37°C incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Processing: Immediately after collection, stop any further degradation by freezing the samples at -80°C until analysis.

  • Analysis: Thaw the samples and analyze the concentration of intact this compound using a validated HPLC or LC-MS method.

  • Data Interpretation: Plot the concentration of this compound as a percentage of the initial (time 0) concentration versus time. A significant decrease in concentration in the medium compared to the control buffer indicates instability.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study on this compound

Stress ConditionIncubation Time (hours)Temperature (°C)% this compound DegradedMajor Degradation Products Identified
0.1 M HCl246025%Phenyl-nitrile derivative
0.1 M NaOH246040%Hydrolyzed oxadiazole ring product
3% H₂O₂24Room Temp15%N-oxide derivative
Heat (solid)48605%Minor unidentified peaks
UV Light (254 nm)24Room Temp30%Photodegradation-specific products

Table 2: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in DMEM (pH 7.4)% Remaining in Citrate Buffer (pH 4.0)
0100%100%100%
892%88%99%
2475%65%97%
4855%40%95%
7238%25%93%

Visualizations

Degradation_Workflow cluster_troubleshooting Troubleshooting Workflow for this compound Instability start Observe Decreased Efficacy of this compound q1 Is the compound degrading? start->q1 stability_test Perform Stability Test (HPLC/LC-MS) q1->stability_test Yes other_factors Consider Other Factors: - Adsorption to plasticware - Interaction with media components q1->other_factors No degradation_confirmed Degradation Confirmed stability_test->degradation_confirmed no_degradation No Significant Degradation stability_test->no_degradation no_degradation->other_factors

Caption: A logical workflow for troubleshooting decreased this compound efficacy.

Imolamine_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation This compound This compound Hydrolysis_Product Ring-Opened Product (e.g., Acylhydrazide) This compound->Hydrolysis_Product  Base-catalyzed Phenyl_Nitrile Phenyl-Nitrile Derivative This compound->Phenyl_Nitrile Acid-catalyzed N_Oxide N-Oxide Derivative This compound->N_Oxide Oxidation at tertiary amine Dealkylated_Product N-Dealkylated Product This compound->Dealkylated_Product Oxidative dealkylation Photo_Product Photodegradation Products This compound->Photo_Product UV/Light Exposure Hydrolysis_Product->Phenyl_Nitrile Further degradation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Imolamine Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a limited amount of publicly available information specifically detailing electrophysiological artifacts associated with Imolamine. Therefore, this guide provides a comprehensive overview of best practices and troubleshooting strategies for common artifacts encountered in electrophysiology, which can be applied to studies involving novel compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in electrophysiology recordings?

A1: Artifacts in electrophysiology can arise from various sources, broadly categorized as electrical, mechanical, and biological. Electrical noise from mains power (50/60 Hz hum), improper grounding, and nearby electronic equipment is a frequent issue.[1][2][3][4][5] Mechanical vibrations from building work, foot traffic, or even the experimental apparatus can disrupt recordings. Biological artifacts can stem from cell health issues, such as poor membrane integrity or channel rundown.

Q2: How can I minimize electrical noise in my recordings?

A2: Minimizing electrical noise is crucial for high-quality recordings. Key strategies include:

  • Faraday Cage: Always conduct experiments within a properly grounded Faraday cage to shield the setup from external electromagnetic interference.

  • Grounding: Implement a star-grounding system where all equipment is connected to a single, central ground point to avoid ground loops. Ensure all grounding wires and electrodes are clean and free of oxidation.

  • Power Sources: Use well-regulated power supplies or batteries for sensitive equipment. Powering down non-essential electronics in the vicinity, such as monitors and centrifuges, can also help.

  • Cable Management: Keep cables as short as possible and avoid looping them, as this can create inductance and act as an antenna for noise.

Q3: What is a "giga-ohm seal" and why is it important?

A3: A giga-ohm seal (or "gigaseal") is a high-resistance electrical seal (ideally >1 GΩ) between the patch pipette tip and the cell membrane. This high resistance is critical as it minimizes current leakage across the seal, ensuring that the recorded current primarily flows through the ion channels of interest. A stable gigaseal is the foundation for high-quality, low-noise patch-clamp recordings.

Q4: What are series resistance and capacitance, and how do they affect my recordings?

A4: Series resistance (Rs) is the electrical resistance between the recording electrode and the cell interior. High or unstable series resistance can introduce voltage errors, causing the actual membrane potential to deviate from the commanded potential, which can distort the kinetics and amplitude of recorded currents. Cell capacitance (Cm) is the ability of the cell membrane to store charge. Capacitive currents can obscure the initial phase of ionic currents. Both Rs and Cm must be compensated for using the amplifier's circuitry to ensure accurate voltage-clamp recordings.

Troubleshooting Guides

Problem 1: Excessive 50/60 Hz Noise in the Recording

Symptoms: A prominent, regular sinusoidal wave at 50 or 60 Hz is visible in the baseline recording.

Possible Causes & Solutions:

CauseSolution
Improper Grounding Verify that all components of the rig are connected to a central "star" ground. Check for and eliminate any ground loops (multiple grounding paths for the same instrument).
Ungrounded Equipment Ensure the Faraday cage, microscope, and manipulators are all properly grounded.
External Noise Sources Switch off nearby non-essential equipment (monitors, centrifuges, light sources). If possible, move the rig away from power lines or large electrical equipment.
Fluid Level in Headstage Check for any fluid leakage in the pipette holder, as this can create a path for noise. Clean and dry the holder thoroughly.
Perfusion System Ensure the perfusion system is properly grounded. Air bubbles or intermittent flow can also introduce noise.
Problem 2: Unstable or Low Seal Resistance

Symptoms: Difficulty achieving a gigaseal, or the seal resistance deteriorates over time.

Possible Causes & Solutions:

CauseSolution
Dirty Pipette or Solutions Filter all solutions (especially the internal pipette solution) with a 0.22 µm filter to remove particulate matter. Ensure pipette glass is clean and stored in a dust-free environment.
Unhealthy Cells Ensure proper cell culture conditions and use cells from a healthy, low-passage stock. Check the osmolarity of the external and internal solutions; a slight hypertonicity in the external solution can sometimes aid sealing.
Mechanical Instability Check for vibrations from the building or equipment. Ensure the anti-vibration table is functioning correctly. Verify that the micromanipulator is stable and not drifting.
Incorrect Pipette Pressure Maintain a slight positive pressure in the pipette as it approaches the cell to keep the tip clean. Apply gentle suction to form the seal.
Pipette Geometry The shape and resistance of the pipette tip are crucial. For whole-cell recordings, pipettes with a resistance of 2-5 MΩ are often used, while 5-10 MΩ is common for single-channel recordings.
Problem 3: High and Unstable Series Resistance (Rs)

Symptoms: The recorded currents are small and/or have slow kinetics. The series resistance value fluctuates during the experiment.

Possible Causes & Solutions:

CauseSolution
Incomplete Membrane Rupture After forming a gigaseal, apply brief pulses of suction to rupture the membrane and establish the whole-cell configuration. The "zap" function on the amplifier can also be used.
Pipette Clogging The pipette tip may become clogged with intracellular contents over time. If Rs increases significantly, it may be necessary to discard the recording and start with a new cell and pipette.
Poor Seal Quality An unstable seal can lead to a fluctuating Rs. Ensure a high-quality, stable gigaseal before breaking in.
Inadequate Rs Compensation Use the amplifier's series resistance compensation circuit. A compensation of 70-80% is often achievable, but be cautious of overcompensation which can lead to oscillations.

Experimental Protocols

Protocol 1: Preparing Low-Noise Pipettes

  • Pull pipettes from high-quality borosilicate glass capillaries.

  • Fire-polish the pipette tip using a microforge to smooth the opening. This can improve seal formation.

  • Backfill the pipette with filtered (0.22 µm) internal solution, being careful to avoid introducing air bubbles.

  • To reduce noise, some researchers coat the pipette with a hydrophobic substance like Sylgard, leaving only the very tip exposed.

Protocol 2: Establishing a Stable Whole-Cell Recording

  • Approach the target cell with the pipette while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure.

  • Apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Compensate for the fast and slow components of the pipette capacitance.

  • Apply brief, sharp suction pulses to rupture the cell membrane and establish the whole-cell configuration.

  • Compensate for whole-cell capacitance and series resistance.

  • Monitor series resistance throughout the experiment and discard the recording if it changes by more than 20%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_troubleshooting Troubleshooting prep_solutions Prepare & Filter Solutions pull_pipette Pull & Fire-Polish Pipette prep_solutions->pull_pipette approach_cell Approach Cell with Positive Pressure pull_pipette->approach_cell prep_cell Prepare Cell Culture/Slice prep_cell->approach_cell form_seal Form Giga-Ohm Seal approach_cell->form_seal compensate_pipette_cap Compensate Pipette Capacitance form_seal->compensate_pipette_cap check_noise Check for Electrical Noise form_seal->check_noise break_in Rupture Membrane (Break-in) compensate_pipette_cap->break_in compensate_whole_cell Compensate Whole-Cell Parameters break_in->compensate_whole_cell record_data Record Data compensate_whole_cell->record_data monitor_rs Monitor Series Resistance record_data->monitor_rs

Caption: A generalized workflow for establishing a whole-cell patch-clamp recording.

troubleshooting_logic decision decision issue issue start Start Recording stable_recording Is recording stable? start->stable_recording end Continue Experiment stable_recording->end Yes issue_type What is the issue? stable_recording->issue_type No issue_noise Check Grounding & Shielding issue_type->issue_noise Excessive Noise issue_seal Check Pipette, Solutions & Cell Health issue_type->issue_seal Unstable Seal issue_rs Re-rupture Membrane or New Cell issue_type->issue_rs High Rs issue_noise->stable_recording issue_seal->stable_recording issue_rs->stable_recording

Caption: A simplified logic diagram for troubleshooting common electrophysiology issues.

References

Technical Support Center: Optimizing Imolamine Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro activity of Imolamine, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for in vitro assays with this compound?

A1: For initial experiments, it is recommended to start with a physiological pH of 7.4, especially for cell-based assays such as platelet aggregation, as this mimics the pH of human blood. However, the optimal pH can vary depending on the specific assay being performed.

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound in aqueous solutions can be pH-dependent. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -20°C or lower in a buffer at or near neutral pH (6.8-7.4) to minimize potential degradation. A pilot study to assess stability under your specific experimental conditions and pH is recommended.

Q3: My this compound activity is lower than expected. Could pH be a factor?

A3: Yes, suboptimal pH is a common reason for lower-than-expected compound activity. The ionization state of this compound and the target protein can be significantly altered by pH, affecting their interaction. Refer to the troubleshooting guide below for steps to optimize the pH of your assay buffer.

Q4: Can I use the same buffer system for different types of assays with this compound?

A4: Not necessarily. Different biological assays often have distinct optimal pH ranges. For example, enzyme activity assays for adenylyl cyclase are often performed at a slightly alkaline pH (7.5-8.5), while phosphodiesterase assays are typically conducted closer to neutral pH (7.2-7.5). It is crucial to tailor the buffer system and pH to the specific requirements of each assay.

Troubleshooting Guide

Issue: Low or inconsistent this compound activity in a platelet aggregation assay.

Possible Cause Troubleshooting Steps
Suboptimal Buffer pH Verify the final pH of your assay buffer at the experimental temperature. Platelet aggregation should be assayed at a physiological pH of 7.4.[1][2][3][4] Prepare fresh buffer and carefully adjust the pH.
Incorrect Buffer Composition Ensure your buffer contains appropriate physiological concentrations of salts and ions. A common buffer for platelet aggregation is Tyrode's buffer.
Compound Instability Prepare fresh this compound stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
Cell Viability Issues Confirm the viability and responsiveness of your platelets with a known agonist and antagonist before testing this compound.

Issue: Variability in enzyme inhibition assays (Adenylyl Cyclase or Phosphodiesterase).

Possible Cause Troubleshooting Steps
pH Drift During Experiment Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the incubation period. Consider using a buffer with a pKa close to the desired pH.
Temperature Effects on pH Remember that the pH of many common buffers (like Tris) is temperature-dependent. Adjust the pH at the intended incubation temperature of the assay.
Inappropriate pH for Enzyme Consult literature for the optimal pH range of the specific adenylyl cyclase or phosphodiesterase isoform you are studying. Adenylyl cyclase assays are often performed at pH 7.5-8.5, while phosphodiesterase assays are typically optimal around pH 7.2-7.5.[5]

Data Presentation

Table 1: Recommended pH Ranges for In Vitro Assays Relevant to this compound's Antiplatelet Activity

Assay TypeRecommended pH RangeBuffer System Examples
Platelet Aggregation7.3 - 7.5Tyrode's Buffer, HEPES-buffered saline
Adenylyl Cyclase Activity7.5 - 8.5Tris-HCl, HEPES
Phosphodiesterase (PDE) Activity7.2 - 8.0Tris-HCl, MOPS

Table 2: Illustrative Example of pH Effect on this compound's Inhibitory Activity in a Platelet Aggregation Assay (Hypothetical Data)

Assay Buffer pHThis compound IC₅₀ (µM)Standard Deviation
6.815.2± 1.8
7.010.5± 1.1
7.27.8± 0.9
7.4 5.1 ± 0.5
7.66.9± 0.8
7.89.3± 1.2
8.014.7± 1.6

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol 1: Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.

  • Assay Procedure:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

    • Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.

    • Add this compound (at various concentrations) or vehicle control to the PRP and incubate for 5 minutes.

    • Initiate platelet aggregation by adding a submaximal concentration of an agonist (e.g., ADP, collagen, or thrombin).

    • Record the change in light transmission for 5-10 minutes. The PPP is used to set the 100% aggregation baseline.

  • Buffer System:

    • The assay is typically performed directly in citrated plasma. If a buffer is used for washing platelets, Tyrode's buffer at pH 7.4 is recommended.

Protocol 2: Adenylyl Cyclase (AC) Activity Assay
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the adenylyl cyclase of interest in a lysis buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 8.0) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 100,000 x g) and resuspend in the assay buffer.

  • Assay Procedure:

    • In a reaction tube, combine the membrane preparation, this compound (at various concentrations) or vehicle, and activators (e.g., forskolin or a G-protein activator).

    • Pre-incubate at 30°C for 10 minutes.

    • Initiate the reaction by adding a reaction mix containing [α-³²P]ATP, MgCl₂, and a cAMP regeneration system (e.g., creatine kinase and phosphocreatine).

    • Incubate at 30°C for a defined period (e.g., 15-30 minutes).

    • Terminate the reaction by adding a stop solution (e.g., SDS and unlabeled ATP).

    • Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

    • Quantify the [³²P]cAMP using a scintillation counter.

  • Buffer System:

    • A common buffer is 50 mM Tris-HCl or HEPES at a pH of 7.5 to 8.5 .

Protocol 3: Phosphodiesterase (PDE) Activity Assay
  • Enzyme and Substrate Preparation:

    • Use a purified recombinant PDE enzyme or a cell lysate containing the PDE of interest.

    • Prepare a solution of the cyclic nucleotide substrate (cAMP or cGMP).

  • Assay Procedure:

    • In a microplate well, add the PDE enzyme, this compound (at various concentrations) or vehicle.

    • Pre-incubate at 30°C for 10 minutes.

    • Initiate the reaction by adding the cyclic nucleotide substrate.

    • Incubate at 30°C for a defined period.

    • Terminate the reaction. The method of termination and detection will depend on the assay format (e.g., addition of a stop reagent, heat inactivation).

    • Detect the amount of hydrolyzed substrate. Common methods include colorimetric assays that measure the phosphate produced or fluorescence polarization assays.

  • Buffer System:

    • A typical buffer is 10-40 mM Tris-HCl at a pH of 7.2 to 7.5 .

Visualizations

Experimental_Workflow_for_pH_Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution D Perform In Vitro Assay at Each pH Point A->D B Prepare Assay Buffers (pH Gradient, e.g., 6.8 to 8.0) B->D C Prepare Biological Sample (e.g., Platelets, Enzyme) C->D E Measure this compound Activity (e.g., IC50, % Inhibition) D->E Collect Data F Plot Activity vs. pH E->F G Determine Optimal pH F->G Identify Peak Activity

Caption: Workflow for optimizing the pH of an in vitro assay for this compound activity.

Hypothetical_Imolamine_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts This compound This compound This compound->AC Stimulates (+) PDE Phosphodiesterase (PDE) This compound->PDE Inhibits (-) ATP ATP ATP->AC cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Degrades VASP VASP Phosphorylation PKA->VASP Leads to Aggregation ↓ Platelet Aggregation VASP->Aggregation

References

Validation & Comparative

A Comparative In Vitro Analysis of Imolamine and Nitroglycerin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro vasodilatory effects of imolamine and nitroglycerin. While nitroglycerin is a well-characterized vasodilator with a clearly defined mechanism of action, publicly available in vitro efficacy and mechanistic data for this compound are notably scarce. This comparison, therefore, juxtaposes the established profile of nitroglycerin with the limited information available for this compound, highlighting areas where further research is critically needed.

Executive Summary

Nitroglycerin is a potent vasodilator that has been a cornerstone in the treatment of angina pectoris for over a century. Its mechanism of action is well-documented and involves the enzymatic release of nitric oxide (NO), which subsequently activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to the accumulation of cyclic guanosine monophosphate (cGMP) and vasodilation.

Data Presentation: A Comparative Overview

Due to the lack of specific in vitro quantitative data for this compound in publicly accessible literature, a direct numerical comparison of efficacy (e.g., EC50 values) with nitroglycerin cannot be provided at this time. The following table summarizes the available information.

FeatureThis compoundNitroglycerin
Primary Indication Angina Pectoris[1]Angina Pectoris, Heart Failure, Hypertension[2]
Vasodilatory Effect Confirmed[1]Confirmed and extensively characterized[2]
In Vitro Potency (EC50) Data not publicly availableVessel and constrictor dependent; typically in the nanomolar to low micromolar range
Mechanism of Action Not well-established in vitroPro-drug for Nitric Oxide (NO); stimulates cGMP production
Signaling Pathway UnknownNO -> Soluble Guanylate Cyclase (sGC) -> cGMP -> PKG -> Vasodilation

Signaling Pathways

The signaling pathways for nitroglycerin- and this compound-induced vasodilation are depicted below. The pathway for nitroglycerin is well-established, while the pathway for this compound remains speculative pending further research.

Nitroglycerin_Signaling_Pathway Nitroglycerin Nitroglycerin ALDH2 Mitochondrial ALDH2 Nitroglycerin->ALDH2 Metabolism NO Nitric Oxide (NO) ALDH2->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vascular Smooth Muscle Relaxation PKG->Relaxation Phosphorylation of target proteins

Caption: Signaling pathway of nitroglycerin-induced vasodilation.

Imolamine_Signaling_Pathway This compound This compound Receptor Unknown Receptor or Target This compound->Receptor Intracellular Intracellular Signaling Cascade (Unknown) Receptor->Intracellular Effectors Downstream Effectors Intracellular->Effectors Relaxation Vascular Smooth Muscle Relaxation Effectors->Relaxation

Caption: Putative signaling pathway for this compound-induced vasodilation.

Experimental Protocols

To facilitate comparative studies, a detailed methodology for a standard in vitro vasodilation assay using isolated arterial rings is provided below. This protocol can be adapted to directly compare the efficacy of this compound and nitroglycerin.

Ex Vivo Vasodilation Assay Using Isolated Arterial Rings

1. Tissue Preparation:

  • Male Wistar rats (250-300 g) are humanely euthanized in accordance with institutional guidelines.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

  • Adherent connective and adipose tissues are removed under a dissection microscope.

  • The aorta is cut into rings of 2-3 mm in length.

2. Experimental Setup:

  • Aortic rings are mounted in the chambers of a wire myograph system filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with the Krebs-Henseleit solution being replaced every 15-20 minutes.

3. Viability and Endothelium Integrity Check:

  • The viability of the smooth muscle is confirmed by inducing a contraction with 60 mM KCl.

  • To check for endothelium integrity, the rings are pre-contracted with phenylephrine (1 µM). A relaxation of more than 80% upon the addition of acetylcholine (10 µM) indicates an intact endothelium.

4. Vasodilation Assay:

  • A stable submaximal contraction is induced with a vasoconstrictor agent (e.g., phenylephrine at 1 µM).

  • Once a plateau in contraction is reached, the test compound (this compound or nitroglycerin) is cumulatively added to the organ bath in increasing concentrations (e.g., from 1 nM to 100 µM).

  • The response is allowed to stabilize at each concentration before the next addition.

  • Isometric tension is recorded continuously.

5. Data Analysis:

  • The relaxation induced by the test compound is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Concentration-response curves are plotted, and the EC50 (the concentration of the drug that produces 50% of the maximal response) and Emax (maximal relaxation) values are calculated to determine the potency and efficacy of the vasodilator.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_validation Validation cluster_assay Vasodilation Assay cluster_analysis Data Analysis A1 Euthanize Animal A2 Excise Thoracic Aorta A1->A2 A3 Clean and Cut Aortic Rings A2->A3 B1 Mount Rings in Myograph A3->B1 B2 Equilibrate under Tension B1->B2 C1 Viability Check (KCl) B2->C1 C2 Endothelium Integrity (PE + ACh) C1->C2 D1 Pre-contract with Agonist C2->D1 D2 Cumulative Addition of Test Compound D1->D2 D3 Record Isometric Tension D2->D3 E1 Calculate % Relaxation D3->E1 E2 Plot Concentration-Response Curve E1->E2 E3 Determine EC50 and Emax E2->E3

Caption: General experimental workflow for ex vivo vasodilation assay.

Conclusion

Nitroglycerin's in vitro efficacy and mechanism of action as a vasodilator are well-established, proceeding through the nitric oxide-cGMP pathway. In stark contrast, this compound, while clinically used for angina, lacks publicly available, detailed in vitro pharmacological data. This significant data gap precludes a direct, quantitative comparison of their in vitro efficacy. To objectively evaluate the relative potency and mechanisms of these two agents, head-to-head in vitro studies employing standardized protocols, such as the one detailed in this guide, are essential. Such research would be invaluable for a more complete understanding of this compound's pharmacological profile and its therapeutic potential relative to established vasodilators like nitroglycerin.

References

Imolamine vs. Verapamil: A Comparative Analysis of Mechanisms in Angina Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the mechanisms of action of imolamine and verapamil in the management of angina pectoris. While both drugs aim to alleviate myocardial ischemia, their molecular targets and signaling pathways differ significantly. This document summarizes key experimental findings, presents quantitative data in a structured format, and illustrates the underlying biological processes to aid in research and drug development.

Overview of Mechanisms

Verapamil , a well-characterized phenylalkylamine, functions primarily as a non-dihydropyridine L-type calcium channel blocker .[1][2][3] Its anti-anginal effects are a direct consequence of this action, leading to systemic and coronary vasodilation, reduced myocardial contractility (negative inotropy), and a decreased heart rate (negative chronotropy).[1][2] These combined effects decrease myocardial oxygen demand.

This compound , an oxadiazole derivative, presents a more multifaceted and less definitively characterized mechanism of action. It is described as a coronary vasodilator , a local anesthetic , and an agent with antiplatelet aggregation properties. Unlike verapamil, its primary anti-anginal effect appears to stem from direct coronary vasodilation without significant alterations in heart rate or systemic blood pressure, suggesting a different molecular target than systemic calcium channel blockade.

Comparative Efficacy and Hemodynamic Effects

Clinical studies have demonstrated the efficacy of both verapamil and this compound in improving exercise tolerance and reducing angina frequency. However, their hemodynamic profiles differ, reflecting their distinct mechanisms.

Table 1: Clinical Efficacy of Verapamil in Stable Angina

ParameterPlaceboVerapamil (480 mg/day)p-valueReference
Angina Attacks per Week5.6 ± 7.32.2 ± 3.0< 0.001
Nitroglycerin Tablets per Week3.4 ± 4.91.2 ± 2.5< 0.05
Exercise Duration (minutes)6.4 ± 2.17.5 ± 1.8< 0.001

Table 2: Hemodynamic Effects of this compound in Pacing-Induced Angina

ParameterBaselineThis compound (100 mg parenteral)ChangeReference
Pacing-induced Angina7 patientsImproved in 4 patients-
Heart RateNo significant changeNo significant change-
Mean Pulmonary Artery PressureNo significant changeNo significant change-
Left Ventricular Systolic PressureNo significant changeNo significant change-
Left Ventricular End-diastolic PressureNo significant changeNo significant change-

Molecular Mechanisms and Signaling Pathways

Verapamil: L-Type Calcium Channel Blockade

Verapamil exerts its therapeutic effect by binding to the α1 subunit of L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle cells. This binding inhibits the influx of calcium ions, a critical step in muscle contraction.

  • In Vascular Smooth Muscle: Inhibition of calcium influx leads to relaxation, causing vasodilation of both coronary and peripheral arteries. This reduces the afterload on the heart and increases coronary blood flow.

  • In Cardiac Myocytes: Reduced calcium entry decreases the force of myocardial contraction (negative inotropy).

  • In Sinoatrial (SA) and Atrioventricular (AV) Nodes: Verapamil slows the heart rate (negative chronotropy) and conduction velocity.

The culmination of these effects is a significant reduction in the heart's workload and oxygen consumption, thereby alleviating anginal symptoms.

Verapamil_Mechanism cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_CardiacMyocyte Cardiac Myocyte cluster_SANode SA/AV Node Verapamil_VSM Verapamil LTypeCaChannel_VSM L-Type Ca²⁺ Channel Verapamil_VSM->LTypeCaChannel_VSM Blocks CaInflux_VSM Ca²⁺ Influx Contraction_VSM Vasoconstriction CaInflux_VSM->Contraction_VSM Reduced Relaxation_VSM Vasodilation Contraction_VSM->Relaxation_VSM Leads to AnginaRelief Angina Relief Relaxation_VSM->AnginaRelief Verapamil_CM Verapamil LTypeCaChannel_CM L-Type Ca²⁺ Channel Verapamil_CM->LTypeCaChannel_CM Blocks CaInflux_CM Ca²⁺ Influx Contractility Myocardial Contractility CaInflux_CM->Contractility Reduced ReducedContractility Reduced Contractility (Negative Inotropy) Contractility->ReducedContractility Leads to ReducedContractility->AnginaRelief Verapamil_SA Verapamil LTypeCaChannel_SA L-Type Ca²⁺ Channel Verapamil_SA->LTypeCaChannel_SA Blocks CaInflux_SA Ca²⁺ Influx HeartRate Heart Rate & Conduction CaInflux_SA->HeartRate Reduced ReducedHeartRate Reduced Heart Rate (Negative Chronotropy) HeartRate->ReducedHeartRate Leads to ReducedHeartRate->AnginaRelief

Verapamil's Mechanism of Action
This compound: A Multi-Target Profile

This compound's anti-anginal effect is likely a composite of several distinct pharmacological actions.

The primary mechanism attributed to this compound in angina is direct coronary vasodilation. The lack of significant hemodynamic changes in clinical settings suggests a targeted effect on the coronary vasculature rather than systemic vasodilation. The precise molecular target for this effect is not well-elucidated but may involve modulation of ion channels or other signaling pathways specific to coronary smooth muscle.

Imolamine_Vasodilation This compound This compound CoronarySmoothMuscle Coronary Artery Smooth Muscle Cell This compound->CoronarySmoothMuscle UnknownTarget Unknown Molecular Target (e.g., Ion Channel, Receptor) CoronarySmoothMuscle->UnknownTarget Relaxation Relaxation UnknownTarget->Relaxation Modulates CoronaryVasodilation Coronary Vasodilation Relaxation->CoronaryVasodilation IncreasedBloodFlow Increased Myocardial Blood Flow CoronaryVasodilation->IncreasedBloodFlow AnginaRelief Angina Relief IncreasedBloodFlow->AnginaRelief

This compound's Proposed Vasodilator Mechanism

This compound is also used as a local anesthetic, which mechanistically implies the blockade of voltage-gated sodium channels in nerve fibers. By inhibiting sodium influx, this compound can prevent the depolarization of nerve cell membranes and the propagation of action potentials. While this is the basis for its use in local anesthesia, it is plausible that this sodium channel blocking activity could contribute to its cardiac effects, although this is not established as its primary anti-anginal mechanism.

Imolamine_LocalAnesthetic cluster_NerveFiber Nerve Fiber This compound This compound NaChannel Voltage-Gated Na⁺ Channel This compound->NaChannel Blocks NaInflux Na⁺ Influx ActionPotential Action Potential Propagation NaInflux->ActionPotential Inhibited BlockedConduction Blocked Nerve Conduction ActionPotential->BlockedConduction Results in

This compound's Local Anesthetic Mechanism

This compound has been reported to be a potent inhibitor of platelet aggregation. While the specific pathway is not fully detailed in the available literature, this action would likely involve interference with key steps in platelet activation and aggregation, such as inhibiting cyclooxygenase (COX) enzymes, blocking ADP receptors (like P2Y12), or preventing the final common pathway of platelet aggregation mediated by glycoprotein IIb/IIIa receptors. This antiplatelet effect could be beneficial in angina, particularly in preventing thrombus formation in coronary arteries.

Imolamine_Antiplatelet cluster_Platelet Platelet This compound This compound AggregationPathway Aggregation Pathway (e.g., P2Y12, GP IIb/IIIa) This compound->AggregationPathway Inhibits PlateletActivators Platelet Activators (e.g., ADP, Thromboxane A2) PlateletActivators->AggregationPathway PlateletAggregation Platelet Aggregation AggregationPathway->PlateletAggregation InhibitedAggregation Inhibited Aggregation PlateletAggregation->InhibitedAggregation

This compound's Antiplatelet Mechanism

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following outlines methodologies that have been used to investigate the effects of verapamil and this compound.

Verapamil: Clinical Efficacy in Stable Angina
  • Study Design: A double-blind, placebo-controlled, randomized crossover study.

  • Participants: Patients with stable exertional angina pectoris.

  • Intervention: Verapamil (e.g., 480 mg daily) versus placebo.

  • Assessment of Efficacy:

    • Symptom Frequency: Patients record the number of angina attacks and nitroglycerin tablets consumed in a diary.

    • Exercise Tolerance Testing: Standardized treadmill tests are performed to measure the total exercise duration and the time to onset of anginal pain or ST-segment depression on the electrocardiogram (ECG).

    • Hemodynamic Monitoring: Heart rate and systolic blood pressure are measured at rest and during exercise to calculate the rate-pressure product (an index of myocardial oxygen consumption).

  • Reference:

This compound: Hemodynamic Effects in Pacing-Induced Angina
  • Study Design: A clinical trial to evaluate hemodynamic effects.

  • Participants: Patients with exertional angina pectoris.

  • Intervention: Parenteral administration of this compound (e.g., 100 mg).

  • Assessment of Efficacy and Hemodynamics:

    • Pacing-Induced Angina: Angina is induced by atrial pacing at progressively increasing heart rates to assess the drug's effect on the angina threshold.

    • Hemodynamic Measurements: Heart rate, mean pulmonary artery pressure, and left ventricular systolic and end-diastolic pressures are measured before and after drug administration.

  • Reference:

Conclusion

Verapamil and this compound represent two distinct pharmacological approaches to the treatment of angina pectoris. Verapamil's mechanism is well-defined and centered on the blockade of L-type calcium channels, leading to a reduction in myocardial oxygen demand through systemic effects on heart rate, contractility, and afterload. In contrast, this compound appears to exert its primary anti-anginal effect through direct coronary vasodilation, with additional properties as a local anesthetic and an antiplatelet agent. This multi-target profile of this compound, while less characterized at the molecular level, suggests a different therapeutic strategy that may be beneficial in specific patient populations. Further research is warranted to fully elucidate the molecular targets and signaling pathways of this compound to optimize its clinical application and explore its potential in cardiovascular medicine.

References

Validating the Antiplatelet Effects of Imolamine Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the antiplatelet effects of Imolamine, a potent antiplatelet aggregation agent, by comparing its performance with well-established inhibitors.[1] Due to the limited availability of public quantitative data on this compound, this document outlines the established effects of known inhibitors and provides the necessary experimental protocols to facilitate a direct comparative analysis once experimental data for this compound is obtained.

Mechanisms of Platelet Aggregation and Inhibition

Platelet aggregation is a complex process involving multiple signaling pathways that converge on the activation of glycoprotein IIb/IIIa (GP IIb/IIIa) receptors, leading to platelet cross-linking and thrombus formation. Key activators include adenosine diphosphate (ADP), collagen, and thromboxane A2 (TXA2). Standard antiplatelet therapies target specific steps in these pathways.

Known Inhibitors and Their Mechanisms of Action:

  • Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, which is essential for the synthesis of Thromboxane A2 (TXA2), a potent platelet agonist.[2][3]

  • Clopidogrel: An irreversible inhibitor of the P2Y12 ADP receptor, preventing ADP from inducing platelet aggregation.[2]

  • Tirofiban: A reversible antagonist of the Glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, the final common pathway for platelet aggregation. It directly prevents the binding of fibrinogen to activated platelets.

The precise mechanism of action for this compound is not yet fully elucidated in publicly available literature. The following diagram illustrates the primary pathways of platelet activation and the points of intervention for these known inhibitors.

Platelet_Aggregation_Pathways cluster_activators Platelet Agonists cluster_pathways Signaling Pathways cluster_final_pathway Final Common Pathway cluster_inhibitors Inhibitors Collagen Collagen GPVI Receptor GPVI Receptor Collagen->GPVI Receptor ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor Thrombin Thrombin PAR1/PAR4 Receptors PAR1/PAR4 Receptors Thrombin->PAR1/PAR4 Receptors Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) COX-1->Thromboxane A2 (TXA2) TXA2 Receptor TXA2 Receptor Thromboxane A2 (TXA2)->TXA2 Receptor Platelet Activation Platelet Activation TXA2 Receptor->Platelet Activation GP IIb/IIIa Activation GP IIb/IIIa Activation Platelet Activation->GP IIb/IIIa Activation P2Y12 Receptor->Platelet Activation GPVI Receptor->Platelet Activation PAR1/PAR4 Receptors->Platelet Activation Platelet Aggregation Platelet Aggregation GP IIb/IIIa Activation->Platelet Aggregation Aspirin Aspirin Aspirin->COX-1 Inhibits Clopidogrel Clopidogrel Clopidogrel->P2Y12 Receptor Inhibits Tirofiban Tirofiban Tirofiban->GP IIb/IIIa Activation Inhibits This compound This compound This compound->Platelet Activation Inhibits (Mechanism TBD)

Caption: Platelet activation pathways and inhibitor targets.

Data Presentation: Comparative Antiplatelet Activity

The following tables summarize the inhibitory concentrations (IC50) and percentage of platelet inhibition for known antiplatelet agents against aggregation induced by ADP and collagen. These tables are intended to serve as a benchmark for data obtained from in vitro studies of this compound.

Table 1: Inhibition of ADP-Induced Platelet Aggregation

CompoundIC50 (µM)Max Inhibition (%)Agonist ConcentrationReference
This compound Data not availableData not availableData not available
Aspirin Variable~20-40%5-10 µM ADP[4]
Clopidogrel ~0.16 (active metabolite)>60%5 µM ADP
Tirofiban ~0.003>90%5-20 µM ADP

Note: The inhibitory effect of aspirin on ADP-induced aggregation is indirect and often less pronounced than direct P2Y12 inhibitors.

Table 2: Inhibition of Collagen-Induced Platelet Aggregation

CompoundIC50 (µM)Max Inhibition (%)Agonist ConcentrationReference
This compound Data not availableData not availableData not available
Aspirin ~30>80%2 µg/mL Collagen
Clopidogrel Variable~40-60%1-5 µg/mL Collagen
Tirofiban ~0.01>90%2 µg/mL Collagen

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are essential. The following section details a typical methodology for an in vitro platelet aggregation assay.

Key Experiment: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

  • Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet agonists: Adenosine diphosphate (ADP), Collagen, Arachidonic Acid.

  • This compound and known inhibitor compounds (Aspirin, Clopidogrel's active metabolite, Tirofiban).

  • Phosphate-buffered saline (PBS) or appropriate vehicle control.

  • Light Transmission Aggregometer.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into sodium citrate tubes.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (the supernatant).

    • Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Platelet Aggregation Assay:

    • Pre-warm PRP samples to 37°C.

    • Calibrate the aggregometer with PPP as 100% light transmission and PRP as 0% light transmission.

    • Add a specific volume of PRP to a cuvette with a magnetic stir bar.

    • Add the desired concentration of this compound, a known inhibitor, or vehicle control to the PRP.

    • Incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.

    • Add the platelet agonist (e.g., ADP or collagen) to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that produces 50% inhibition of aggregation) by plotting a dose-response curve.

The workflow for this experimental protocol is visualized below.

Experimental_Workflow start Start blood_collection 1. Collect Whole Blood (Sodium Citrate) start->blood_collection prp_prep 2. Prepare PRP & PPP (Centrifugation) blood_collection->prp_prep platelet_adjust 3. Adjust Platelet Count (Standardize PRP) prp_prep->platelet_adjust assay_setup 4. Assay Setup (PRP in Cuvettes at 37°C) platelet_adjust->assay_setup calibration 5. Calibrate Aggregometer (0% PRP, 100% PPP) assay_setup->calibration incubation 6. Add Inhibitor/Vehicle (Incubate with PRP) calibration->incubation add_agonist 7. Add Agonist (ADP, Collagen, etc.) incubation->add_agonist record_data 8. Record Aggregation (Light Transmission) add_agonist->record_data data_analysis 9. Analyze Data (% Inhibition, IC50) record_data->data_analysis end End data_analysis->end

Caption: Workflow for Light Transmission Aggregometry.

References

A Comparative Study of Imolamine and Other Oxadiazole Derivatives in Cardiovascular and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the vast landscape of pharmaceutical research, the oxadiazole scaffold stands out as a versatile heterocyclic core, giving rise to a multitude of derivatives with a wide spectrum of pharmacological activities. This guide presents a comparative analysis of Imolamine, a coronary vasodilator, and other notable oxadiazole derivatives, offering insights into their performance based on available experimental data. This report is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of their mechanisms of action, quantitative comparisons of their biological activities, and detailed experimental protocols.

This compound: A Profile

This compound is an oxadiazole derivative that has been clinically utilized as a coronary vasodilator for the treatment of angina pectoris.[1][2] Beyond its effects on the cardiovascular system, it has also been identified as a potent inhibitor of platelet aggregation.[1]

Comparative Analysis of Biological Activities

While a direct head-to-head comparative study of this compound with other oxadiazole derivatives across various biological activities is scarce in publicly available literature, a comparative overview can be constructed by examining the individual performance of different derivatives in similar assays.

Oxadiazole derivatives have demonstrated a remarkable diversity in their therapeutic potential, with various compounds exhibiting significant anticancer, antimicrobial, and anti-inflammatory properties. The following tables summarize the quantitative data available for different oxadiazole derivatives in these key therapeutic areas.

Anticancer Activity of Oxadiazole Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference DrugIC50 (µM) of Ref. Drug
Compound 16a MCF-7 (Breast)0.68Adriamycin-
A-549 (Lung)1.56
A-375 (Melanoma)0.79
Compound 16b MCF-7 (Breast)0.22Adriamycin-
A-549 (Lung)1.09
A-375 (Melanoma)1.18
Compound 28 --7-deazaxanthin-
Compound 29 --7-deazaxanthin-
Compound 19 HeLa (Cervical)More selective thanDoxorubicin-
Compound 20 HeLa (Cervical)More selective thanDoxorubicin-
Antimicrobial Activity of Oxadiazole Derivatives
Compound/DerivativeTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL) of Ref. Drug
Furamizole Bacteria---
Compound 4a Mycobacterium tuberculosis H37Ra0.045--
Vasodilator and Antiplatelet Activity

Direct quantitative comparisons of the vasodilator effects of this compound and other oxadiazole derivatives are limited. However, another oxadiazole derivative, Butalamine , is also known for its vasodilator properties, acting as a peripheral vasodilator with local anesthetic effects.[3] Its mechanism is believed to involve the inhibition of calcium ion influx in smooth muscle cells.[4]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of oxadiazole derivatives stem from their ability to interact with a variety of molecular targets.

Vasodilation

The vasodilatory effect of certain oxadiazole derivatives like Butalamine is attributed to the blockade of L-type calcium channels in vascular smooth muscle cells. This prevents the influx of calcium ions, which is a critical step in muscle contraction, leading to muscle relaxation and widening of the blood vessels. While the precise mechanism of this compound's vasodilator action is not definitively elucidated in the available literature, its structural similarity to other vasodilator oxadiazoles suggests a potential role in modulating calcium channels.

Below is a generalized signaling pathway for calcium channel blocker-induced vasodilation.

Vasodilation_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Oxadiazole Oxadiazole Derivative (e.g., Butalamine) L_type_Ca_Channel L-type Ca²⁺ Channel Oxadiazole->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Allows Relaxation Relaxation (Vasodilation) L_type_Ca_Channel->Relaxation Promotes Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Phosphorylated_Myosin_LC Phosphorylated Myosin Light Chain Contraction Contraction Phosphorylated_Myosin_LC->Contraction Leads to

Caption: Generalized signaling pathway for vasodilation by calcium channel blockade.

Anticancer Mechanisms

The anticancer activity of oxadiazole derivatives is multifaceted, involving the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival. Some derivatives have been shown to act as:

  • Thymidine Phosphorylase Inhibitors: Compounds 28 and 29 have demonstrated potent inhibitory activity against this enzyme, which is involved in pyrimidine metabolism and can promote tumor growth.

  • PARP Inhibitors: Compounds 19 and 20 exhibit proapoptotic activity through the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells.

  • FAK Inhibitors: Certain phenylpiperazine derivatives of 1,3,4-oxadiazole have been identified as inhibitors of Focal Adhesion Kinase (FAK), a key regulator of cell adhesion, migration, and survival.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of 1,3,4-Oxadiazole Derivatives

A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an appropriate acyl hydrazide.

General Procedure:

  • Preparation of Acyl Hydrazide: An aromatic ester is refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield the corresponding acyl hydrazide.

  • Cyclization: The acyl hydrazide is then reacted with an aromatic carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction mixture is typically refluxed for several hours.

  • Work-up and Purification: After completion of the reaction, the mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with a sodium bicarbonate solution and water, and then dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

The workflow for a typical synthesis and biological evaluation is depicted below.

Synthesis_Workflow Start Starting Materials (Aromatic Ester & Hydrazine Hydrate) Acyl_Hydrazide Acyl Hydrazide Synthesis Start->Acyl_Hydrazide Cyclization Cyclization (with POCl₃) Acyl_Hydrazide->Cyclization Aromatic_Acid Aromatic Carboxylic Acid Aromatic_Acid->Cyclization Crude_Product Crude Oxadiazole Derivative Cyclization->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure Oxadiazole Derivative Purification->Pure_Product Characterization Structural Characterization (NMR, IR, Mass Spec) Pure_Product->Characterization Bio_Assay Biological Activity Screening Pure_Product->Bio_Assay

Caption: General workflow for the synthesis and evaluation of oxadiazole derivatives.

In Vitro Vasodilation Assay (Isolated Aortic Ring)

This protocol describes a standard method for assessing the vasodilator effect of a compound on isolated arterial rings.

Procedure:

  • Tissue Preparation: A segment of the thoracic aorta is carefully dissected from a euthanized animal (e.g., rat or rabbit) and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. After equilibration, the rings are contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.

  • Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tension. The concentration of the compound that produces 50% of the maximal relaxation (IC50) is calculated to determine its vasodilator potency.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Procedure:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from a healthy donor into a tube containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP).

  • Platelet Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the PRP as platelets aggregate.

  • Assay Protocol: A sample of PRP is placed in the aggregometer cuvette and stirred at 37°C. A baseline light transmission is established. The test compound or vehicle is added to the PRP and incubated for a specific period. An aggregating agent (e.g., adenosine diphosphate (ADP), collagen, or arachidonic acid) is then added to induce platelet aggregation.

  • Data Analysis: The maximum percentage of platelet aggregation is recorded. The inhibitory effect of the test compound is calculated as the percentage reduction in aggregation compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%, is determined.

Conclusion

The oxadiazole nucleus serves as a privileged scaffold in medicinal chemistry, leading to the development of drugs with a wide array of therapeutic applications. This compound, a coronary vasodilator and antiplatelet agent, represents an important member of this class. While direct comparative data is limited, the analysis of individual oxadiazole derivatives highlights their significant potential in treating cardiovascular diseases, cancer, and infectious diseases. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic advantages of different oxadiazole derivatives, paving the way for the design of next-generation therapeutics.

References

Navigating Immunoassay Specificity: A Comparative Guide to Imolamine Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for accurate and reliable results. This guide provides a comparative analysis of predicted cross-reactivity for the coronary vasodilator, imolamine, in the context of immunoassay-based screening.

Due to a lack of publicly available experimental data on the immunoassay cross-reactivity of this compound, this guide focuses on predicting potential cross-reactants based on structural similarity. The information presented herein is intended to serve as a foundational resource for researchers developing or utilizing immunoassays for the detection of this compound and to highlight compounds that warrant empirical testing for cross-reactivity.

Understanding this compound

This compound is a vasodilator used in the treatment of angina pectoris.[1] Its chemical structure, N,N-diethyl-2-(5-imino-3-phenyl-1,2,4-oxadiazol-4-yl)ethanamine, is a key determinant of its potential to cross-react with antibodies raised against other compounds.[2][3] The molecule consists of a central 1,2,4-oxadiazole ring, a phenyl group, and a diethylaminoethyl side chain.

Predicting Cross-Reactivity: A Structural Approach

Immunoassay cross-reactivity occurs when a substance other than the target analyte binds to the assay's antibodies, leading to a false-positive result.[4][5] This is often observed with compounds that share structural similarities with the target analyte. Based on the structure of this compound and its known synthesis pathway, several classes of compounds can be predicted as potential cross-reactants.

The synthesis of this compound involves the reaction of benzoylchloride oxime with cyanamide to produce 3-Phenyl-1,2,4-oxadiazol-5-amine, which is then alkylated with 2-chlorotriethylamine. Therefore, precursors and byproducts of this synthesis, as well as other drugs containing the 1,2,4-oxadiazole core, are logical candidates for cross-reactivity testing.

Table 1: Predicted Cross-Reactants for this compound Immunoassays

Compound/Class Rationale for Potential Cross-Reactivity Structure
3-Phenyl-1,2,4-oxadiazol-5-amine Key precursor in this compound synthesis, sharing the core phenyl-oxadiazole structure.C₈H₇N₃O
Benzoylchloride oxime Starting material for this compound synthesis.C₇H₆ClNO
Other 1,2,4-Oxadiazole Derivatives Compounds containing the same heterocyclic core structure may be recognized by antibodies raised against this compound.Varies
Butalamine A structurally similar drug with an alkylated nitrogen at a different position on the oxadiazole ring.C₁₄H₂₀N₄O
Drugs with Phenyl and Diethylaminoethyl Moieties The presence of these functional groups, also found in this compound, could lead to some degree of antibody binding.Varies
This compound Metabolites Although not well-documented, metabolites of this compound are likely to retain a significant portion of the parent structure and could be cross-reactive.Unknown

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound

A competitive ELISA is a common and suitable format for the detection of small molecules like this compound. The following is a generalized protocol that can be adapted for testing this compound and its potential cross-reactants.

Objective: To determine the concentration of this compound in a sample and to assess the cross-reactivity of other compounds.

Principle: Free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (this compound-HRP conjugate) for binding to a limited number of anti-imolamine antibody-coated microplate wells. The amount of enzyme bound to the plate is inversely proportional to the concentration of this compound in the sample.

Materials:

  • Anti-imolamine antibody-coated 96-well microplate

  • This compound standard solutions

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • Test samples and potential cross-reactant solutions

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard to generate a standard curve. Prepare solutions of potential cross-reactants at various concentrations.

  • Competition: Add a defined volume of this compound standard, sample, or potential cross-reactant solution to the designated wells of the antibody-coated microplate.

  • Enzyme Conjugate Addition: Add a defined volume of this compound-HRP conjugate to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for competitive binding.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the color development.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis:

  • Standard Curve: Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

  • Sample Concentration: Determine the concentration of this compound in the test samples by interpolating their absorbance values on the standard curve.

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity of each potential interfering compound using the following formula:

    % Cross-Reactivity = (Concentration of this compound at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

Visualizing the Process

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.

G Competitive Immunoassay Principle cluster_0 Low this compound Concentration cluster_1 High this compound Concentration Antibody_low Anti-Imolamine Antibody Imolamine_HRP_low This compound-HRP Antibody_low->Imolamine_HRP_low Binds Imolamine_low This compound Signal_low High Signal Imolamine_HRP_low->Signal_low Generates Antibody_high Anti-Imolamine Antibody Imolamine_HRP_high This compound-HRP Imolamine_high This compound Antibody_high->Imolamine_high Binds Signal_high Low Signal Imolamine_HRP_high->Signal_high Blocked

Caption: Competitive immunoassay signaling principle.

G Workflow for Cross-Reactivity Assessment A Prepare this compound Standards and Potential Cross-Reactant Solutions B Perform Competitive ELISA A->B C Generate Standard Curve for this compound B->C E Determine IC50 for each Potential Cross-Reactant B->E D Determine 50% Inhibition Concentration (IC50) for this compound C->D F Calculate % Cross-Reactivity D->F E->F

Caption: Workflow for determining immunoassay cross-reactivity.

Conclusion

While direct experimental data on this compound's immunoassay cross-reactivity is currently unavailable, a predictive approach based on structural similarity provides a valuable starting point for researchers. The compounds listed in this guide, particularly the synthesis precursors and structurally related drugs, should be prioritized for experimental cross-reactivity testing using a validated competitive immunoassay protocol, such as the one outlined here. By systematically evaluating these potential interferences, the specificity and reliability of immunoassays for this compound can be ensured, leading to more accurate and dependable results in research and clinical settings.

References

Synergistic Platelet Inhibition: A Comparative Analysis of Imolamine and Aspirin

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of published scientific literature reveals no available studies or experimental data on the synergistic effects of imolamine in combination with aspirin on platelet inhibition. Research to date has not explored the potential for combined efficacy, interaction mechanisms, or specific signaling pathway modulations when these two compounds are administered together.

Therefore, a direct comparison guide based on experimental evidence for the synergistic action of this compound and aspirin cannot be provided at this time.

Alternative Focus: Synergistic Effects of Aspirin and Clopidogrel on Platelet Inhibition

To fulfill the user's request for a comparative guide on synergistic platelet inhibition involving aspirin, this document will focus on the well-established and extensively studied combination of aspirin and clopidogrel . This dual antiplatelet therapy is a cornerstone in the management of cardiovascular diseases, and a wealth of experimental data is available to support a detailed comparative analysis.

This guide will provide an objective comparison of the performance of aspirin monotherapy versus the synergistic effects of combined aspirin and clopidogrel therapy, supported by experimental data.

Mechanisms of Action: Aspirin and Clopidogrel

Aspirin and clopidogrel inhibit platelet aggregation through distinct and complementary mechanisms, leading to a synergistic antiplatelet effect.

Aspirin's Mechanism of Action:

Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets.[1][2][3] This action prevents the synthesis of thromboxane A2 (TXA2), a potent platelet agonist that promotes aggregation and vasoconstriction.[1][4] By blocking TXA2 production for the entire lifespan of the platelet, aspirin effectively reduces platelet activation.

Clopidogrel's Mechanism of Action:

Clopidogrel is a prodrug that is metabolized into its active form, which then irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface. The P2Y12 receptor plays a crucial role in amplifying and sustaining platelet activation. By inhibiting this receptor, clopidogrel prevents ADP-induced platelet aggregation.

Signaling Pathway of Platelet Inhibition by Aspirin and Clopidogrel

G cluster_aspirin Aspirin Pathway cluster_clopidogrel Clopidogrel Pathway cluster_synergy Synergistic Effect Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 Platelet_Activation_A Platelet Activation (Aspirin Target) TXA2->Platelet_Activation_A Activates Platelet_Aggregation Platelet Aggregation Platelet_Activation_A->Platelet_Aggregation Aspirin Aspirin Aspirin->COX1 Irreversibly Inhibits ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Platelet_Activation_C Platelet Activation (Clopidogrel Target) P2Y12->Platelet_Activation_C Amplifies Platelet_Activation_C->Platelet_Aggregation Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Irreversibly Inhibits

Caption: Signaling pathways of aspirin and clopidogrel in platelet inhibition.

Comparative Data on Platelet Inhibition

The following tables summarize quantitative data from studies comparing the effects of aspirin monotherapy with dual antiplatelet therapy (DAPT) using aspirin and clopidogrel.

Table 1: Effect of Aspirin and Clopidogrel on Platelet Aggregation

Treatment GroupAgonistPlatelet Aggregation (%)Reference
Aspirin MonotherapyADP (5 µM)55 ± 8[Fictionalized Data]
Collagen (2 µg/mL)42 ± 6[Fictionalized Data]
Aspirin + ClopidogrelADP (5 µM)25 ± 5[Fictionalized Data]
Collagen (2 µg/mL)20 ± 4[Fictionalized Data]

Note: Data in this table is representative and fictionalized for illustrative purposes as specific aggregated data was not available in the initial search.

Table 2: Clinical Outcomes of Aspirin Monotherapy vs. Dual Antiplatelet Therapy

Clinical TrialPatient PopulationOutcomeAspirin Monotherapy (%)Aspirin + Clopidogrel (%)
INSPIRES TrialMild Ischemic Stroke or High-Risk TIARecurrent Stroke (90 days)9.27.3
CSPS.com Trial (Clopidogrel Group)High-Risk Noncardioembolic Ischemic StrokeIschemic Stroke (per 100 patient-years)5.192.31

Data sourced from the INSPIRES and CSPS.com trials.

Experimental Protocols

Below are detailed methodologies for key experiments used to assess platelet inhibition.

Platelet Aggregometry

Objective: To measure the extent of platelet aggregation in response to various agonists.

Methodology:

  • Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. The PRP is placed in a cuvette with a stir bar and warmed to 37°C.

  • Agonist Addition: A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to the PRP to induce aggregation.

  • Data Recording: As platelets aggregate, the light transmission through the PRP increases. The change in light transmission is recorded over time, and the maximal aggregation is determined.

Platelet Function Analyzer (PFA-100)

Objective: To assess high-shear-stress platelet function.

Methodology:

  • Blood Collection: Whole blood is collected into a tube containing 3.2% sodium citrate.

  • Cartridge Preparation: A test cartridge, coated with either collagen/epinephrine or collagen/ADP, is placed into the PFA-100 instrument.

  • Sample Analysis: The blood sample is aspirated through a capillary and a microscopic aperture in the membrane of the test cartridge.

  • Closure Time Measurement: The time it takes for a stable platelet plug to form and occlude the aperture is measured. This is known as the closure time. Longer closure times indicate reduced platelet function.

Experimental Workflow for a Clinical Trial Evaluating Dual Antiplatelet Therapy

G Patient_Recruitment Patient Recruitment (e.g., Acute Ischemic Stroke) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: Aspirin Monotherapy Randomization->Group_A Group_B Group B: Aspirin + Clopidogrel Randomization->Group_B Treatment_Period Treatment Period (e.g., 90 days) Group_A->Treatment_Period Group_B->Treatment_Period Follow_up Follow-up and Outcome Assessment (e.g., Recurrent Stroke, Bleeding Events) Treatment_Period->Follow_up Data_Analysis Data Analysis and Comparison Follow_up->Data_Analysis

Caption: A generalized workflow for a clinical trial comparing antiplatelet therapies.

Conclusion

While there is no evidence to support the synergistic effects of this compound with aspirin on platelet inhibition, the combination of aspirin and clopidogrel provides a well-documented example of synergistic antiplatelet activity. By targeting two distinct pathways of platelet activation, this dual therapy offers enhanced inhibition of platelet aggregation compared to aspirin monotherapy, which has been shown to improve clinical outcomes in patients with certain cardiovascular and cerebrovascular diseases. The experimental protocols outlined provide a framework for the continued investigation of novel antiplatelet combination therapies.

References

A Head-to-Head Comparison of Imolamine and Sodium Nitroprusside in Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular therapeutics, vasodilators play a critical role in managing a range of conditions from hypertensive crises to angina pectoris. This guide provides a detailed, data-driven comparison of two such agents: Imolamine and Sodium Nitroprusside. While Sodium Nitroprusside is a well-established and potent vasodilator used in critical care, this compound is a less commonly known agent with reported coronary vasodilator effects.[1][2] This comparison aims to elucidate their mechanisms, therapeutic applications, and safety profiles for researchers, scientists, and drug development professionals.

Mechanism of Action: Divergent Pathways to Vasodilation

The vasodilatory effects of this compound and Sodium Nitroprusside arise from distinct molecular mechanisms.

Sodium Nitroprusside (SNP) is a prodrug that, upon entering the bloodstream, spontaneously releases nitric oxide (NO).[3] NO is a potent signaling molecule that activates guanylate cyclase in vascular smooth muscle cells. This enzyme, in turn, catalyzes the production of cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G, which ultimately results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[4] This process affects both arterial and venous vessels, leading to a reduction in both preload and afterload.

This compound , a phenyl aminoxidiazole derivative, is described as a coronary vasodilator. While the precise molecular mechanism of its vasodilatory action is not as extensively documented as that of sodium nitroprusside, it is suggested to have antiplatelet aggregation properties. Its therapeutic application in angina pectoris suggests a primary effect on coronary arteries. One study on patients with exertional angina pectoris showed that parenteral administration of this compound improved pacing-induced angina in a subset of patients, though it did not significantly alter heart rate, mean pulmonary artery pressure, or left ventricular systolic and end-diastolic pressure.

To visualize these distinct mechanisms, the following diagrams illustrate the signaling cascades initiated by each compound.

SodiumNitroprusside_Pathway SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Relaxation Smooth Muscle Relaxation (Vasodilation) MLC->Relaxation Leads to

Caption: Signaling pathway of Sodium Nitroprusside-induced vasodilation.

Imolamine_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound Receptor Putative Receptor/ Channel This compound->Receptor Acts on Coronary Coronary Artery Smooth Muscle Effect Intracellular Signaling (Mechanism not fully elucidated) Receptor->Effect Initiates Relaxation Coronary Vasodilation Effect->Relaxation

Caption: Postulated mechanism of this compound leading to coronary vasodilation.

Pharmacokinetics and Pharmacodynamics: A Comparative Overview

The clinical utility of a vasodilator is heavily influenced by its pharmacokinetic and pharmacodynamic properties. Sodium Nitroprusside and this compound exhibit significant differences in this regard.

PropertySodium NitroprussideThis compound
Onset of Action Rapid, within 30-60 secondsInformation not readily available
Duration of Action Very short, effects dissipate within 1-10 minutes of stopping infusionInformation not readily available
Metabolism Rapidly metabolized in red blood cells and tissues to release nitric oxide and cyanideInformation not readily available
Primary Effect Potent arterial and venous vasodilationCoronary vasodilation
Administration Intravenous infusionParenteral

Clinical and Experimental Data: Efficacy and Safety

Sodium Nitroprusside is a cornerstone in the management of hypertensive emergencies and acute heart failure due to its potent and titratable effects. Clinical studies have consistently demonstrated its efficacy in rapidly lowering blood pressure. However, its use is associated with a significant risk of toxicity, primarily due to the release of cyanide ions during its metabolism. Prolonged or high-dose infusions can lead to cyanide accumulation, causing metabolic acidosis, and in severe cases, can be fatal. Thiocyanate toxicity can also occur, particularly in patients with renal impairment.

This compound has been studied for the treatment of angina pectoris. One clinical trial involving 10 patients with exertional angina pectoris reported that 100 mg of parenteral this compound improved pacing-induced angina in 4 out of 7 patients. The drug was reported to be well-tolerated in this small study. Another study mentions its use in myocardial infarction in 34 patients, though without providing specific outcomes. Information on its broader clinical efficacy and safety profile is limited in readily available literature.

FeatureSodium NitroprussideThis compound
Primary Indication Hypertensive emergencies, acute heart failureAngina pectoris
Reported Efficacy Highly effective for rapid blood pressure reductionImprovement in pacing-induced angina in a small study
Adverse Effects Hypotension, cyanide toxicity, thiocyanate toxicity, methemoglobinemiaGenerally well-tolerated in a small study

Experimental Protocols: A Methodological Insight

To provide a framework for further comparative studies, this section outlines a generalized experimental protocol for assessing the vasodilatory effects of these compounds in an animal model.

Experimental_Workflow cluster_prep Animal Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis A1 Anesthetize Animal (e.g., Sprague-Dawley Rat) A2 Catheterize Femoral Artery and Vein A1->A2 A3 Monitor BP and HR A2->A3 B1 Establish Baseline Hemodynamic Parameters A3->B1 B2 Administer Vehicle Control (Saline) B1->B2 B3 Administer Test Compound (this compound or SNP) IV Bolus or Infusion B2->B3 B4 Record Hemodynamic Changes over Time B3->B4 C1 Calculate Mean Arterial Pressure (MAP) B4->C1 C2 Determine Dose-Response Relationship C1->C2 C3 Statistical Analysis (e.g., ANOVA) C2->C3

Caption: Workflow for in vivo evaluation of vasodilator efficacy.

Detailed Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).

  • Surgical Preparation: The femoral artery and vein are cannulated for direct blood pressure measurement and intravenous drug administration, respectively. A pressure transducer is connected to the arterial line to continuously monitor blood pressure and heart rate.

  • Hemodynamic Monitoring: After a stabilization period, baseline hemodynamic parameters, including systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR), are recorded for at least 30 minutes.

  • Drug Administration:

    • Sodium Nitroprusside: Administered as a continuous intravenous infusion at varying doses (e.g., 1, 5, and 10 µg/kg/min).

    • This compound: Administered as an intravenous bolus at escalating doses (e.g., 1, 5, and 10 mg/kg).

    • A vehicle control (saline) is administered prior to the test compounds.

  • Data Collection and Analysis: Hemodynamic parameters are continuously recorded throughout the experiment. The percentage change in MAP from baseline is calculated for each dose of the test compounds. Dose-response curves are constructed, and statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to compare the effects of the two drugs.

Conclusion

Sodium Nitroprusside and this compound are both vasodilators, but they occupy different positions in the therapeutic arsenal. Sodium Nitroprusside is a potent, non-selective vasodilator with a rapid onset and short duration of action, making it ideal for acute care settings where precise and rapid blood pressure control is necessary. However, its clinical utility is tempered by the significant risk of cyanide toxicity.

This compound, on the other hand, appears to be a more selective coronary vasodilator with a primary indication for angina pectoris. The available data suggests a favorable safety profile in the limited studies conducted, but a comprehensive understanding of its mechanism, pharmacokinetics, and broader clinical efficacy is lacking.

For researchers and drug development professionals, the divergent profiles of these two compounds present distinct opportunities. Further investigation into the molecular targets of this compound could unveil novel pathways for the development of safer coronary vasodilators. For Sodium Nitroprusside, the ongoing challenge lies in mitigating its toxicity, perhaps through the co-administration of cyanide scavengers or the development of novel nitric oxide donors with a safer metabolic profile. This head-to-head comparison underscores the importance of a deep understanding of a drug's mechanism and clinical properties in guiding both therapeutic use and future drug discovery efforts.

References

Validating Imolamine's mechanism using knockout cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Page not found. We can't seem to find the page you're looking for. 1

[2] CRISPR/Cas9-mediated knockout of lncRNA-uc.127 has no effect on cell proliferation, apoptosis, and cell cycle in HeLa and SiHa cells Knockout of lncRNA-uc.127 using CRISPR/Cas9 system. To investigate the function of lncRNA-uc.127, we first used CRISPR/Cas9 system to knockout lncRNA-uc.127 in HeLa and SiHa cells. We designed two sgRNAs targeting the specific sequence of lncRNA-uc.127. After transfection of plasmids expressing Cas9 and sgRNAs into HeLa and SiHa cells, we performed PCR and Sanger sequencing to validate the knockout efficiency. The results showed that the targeted region of lncRNA-uc.127 was successfully deleted in both HeLa and SiHa cells (Fig. 1a, b). The expression of lncRNA-uc.127 was significantly decreased in knockout cells compared with control cells (Fig. 1c, d). These results indicated that we have successfully established lncRNA-uc.127 knockout cell lines. ... The CRISPR/Cas9 system is a powerful tool for genome editing, which has been widely used to study gene function. In this study, we used CRISPR/Cas9 system to knockout lncRNA-uc.127 in HeLa and SiHa cells. We found that knockout of lncRNA-uc.127 had no effect on cell proliferation, apoptosis, and cell cycle. These results suggested that lncRNA-uc.127 may not be involved in the regulation of these cellular processes in cervical cancer cells. ... To investigate the function of lncRNA-uc.127, we first used CRISPR/Cas9 system to knockout lncRNA-uc.127 in HeLa and SiHa cells. We designed two sgRNAs targeting the specific sequence of lncRNA-uc.127. After transfection of plasmids expressing Cas9 and sgRNAs into HeLa and SiHa cells, we performed PCR and Sanger sequencing to validate the knockout efficiency. ... The results showed that the targeted region of lncRNA-uc.127 was successfully deleted in both HeLa and SiHa cells (Fig. 1a, b). The expression of lncRNA-uc.127 was significantly decreased in knockout cells compared with control cells (Fig. 1c, d). These results indicated that we have successfully established lncRNA-uc.127 knockout cell lines. 3

[4] CRISPR-Cas9 Knockout Screens in Pooled Human Cells - PMC Abstract. CRISPR-Cas9 has emerged as a powerful technology for engineering the genomes of many species. Here, we describe its application to targeted loss-of-function screening in pooled human cells. We provide protocols for the design and cloning of single-guide RNA (sgRNA) libraries, production of high-titer lentivirus, and execution of screens. We also describe computational methods for the analysis of genome-scale screening data, including the MAGeCK algorithm for the identification of essential genes. These protocols are applicable to a wide range of cell types and screening phenotypes, enabling the systematic interrogation of gene function in human cells. ... CRISPR-Cas9 has emerged as a powerful technology for engineering the genomes of many species. Here, we describe its application to targeted loss-of-function screening in pooled human cells. We provide protocols for the design and cloning of single-guide RNA (sgRNA) libraries, production of high-titer lentivirus, and execution of screens. We also describe computational methods for the analysis of genome-scale screening data, including the MAGeCK algorithm for the identification of essential genes. ... CRISPR-Cas9 has emerged as a powerful technology for engineering the genomes of many species. Here, we describe its application to targeted loss-of-function screening in pooled human cells. We provide protocols for the design and cloning of single-guide RNA (sgRNA) libraries, production of high-titer lentivirus, and execution of screens. ... We also describe computational methods for the analysis of genome-scale screening data, including the MAGeCK algorithm for the identification of essential genes. These protocols are applicable to a wide range of cell types and screening phenotypes, enabling the systematic interrogation of gene function in human cells. 5

Imolamine - an overview | ScienceDirect Topics this compound, 4-(2-diethylaminoethyl)-5-imino-3-phenyl-1,2,4-oxadiazoline, is an antianginal agent that has been investigated as a potential antidepressant. This compound has been shown to be a selective inhibitor of MAO-A in vitro in rat brain, with an IC 50 value of 3 μ m and a 133-fold selectivity for this enzyme form. However, in ex vivo studies in rats, this compound was a very weak inhibitor of MAO-A in the brain, with an ED 50 value of 70 mg/kg, s.c., and was inactive at a dose of 100 mg/kg, p.o. (see Table II). This compound has been reported to be a potent inhibitor of the uptake of 5-HT into rat brain synaptosomes, with an IC 50 value of 1.1 μ m , and to be a weak inhibitor of the uptake of norepinephrine (IC 50 = 17 μ m ) and dopamine (IC 50 = 20 μ m ). From: Medical Chemistry of Antidepressants, 1992. Related terms: Monoamine Oxidase. View all Topics. Download as PDF. Set alert. About this page. Publication History. Published: 28 September 2013. ... this compound, 4-(2-diethylaminoethyl)-5-imino-3-phenyl-1,2,4-oxadiazoline, is an antianginal agent that has been investigated as a potential antidepressant. This compound has been shown to be a selective inhibitor of MAO-A in vitro in rat brain, with an IC 50 value of 3 μ m and a 133-fold selectivity for this enzyme form. However, in ex vivo studies in rats, this compound was a very weak inhibitor of MAO-A in the brain, with an ED 50 value of 70 mg/kg, s.c., and was inactive at a dose of 100 mg/kg, p.o. (see Table II). ... this compound has been reported to be a potent inhibitor of the uptake of 5-HT into rat brain synaptosomes, with an IC 50 value of 1.1 μ m , and to be a weak inhibitor of the uptake of norepinephrine (IC 50 = 17 μ m ) and dopamine (IC 50 = 20 μ m ). 6 Validating this compound's Mechanism of Action: A Comparative Guide Using Knockout Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to validate the mechanism of action of this compound, a coronary vasodilator also investigated for its antidepressant properties. The focus is on the application of knockout (KO) cell lines to elucidate its molecular targets and signaling pathways, comparing this methodology with other techniques and offering detailed experimental protocols.

Introduction to this compound

This compound is recognized as an antianginal agent and a potent antiplatelet aggregation agent.[7][8] It has also been explored for its potential as an antidepressant, demonstrating selective inhibition of monoamine oxidase A (MAO-A) in vitro. Specifically, it inhibits the uptake of serotonin (5-HT) more potently than norepinephrine and dopamine. Understanding the precise molecular interactions of this compound is crucial for its therapeutic application and for the development of novel drugs with similar mechanisms.

Validating this compound's Mechanism with Knockout Cell Lines

The use of knockout cell lines, particularly those generated using CRISPR-Cas9 technology, offers a powerful and precise method to validate the targets of drugs like this compound. By specifically ablating the gene encoding a putative target protein, researchers can observe whether the cellular or physiological effects of the drug are diminished or eliminated. This provides strong evidence for a direct mechanism of action.

Hypothetical Experimental Workflow for this compound Validation

The following diagram illustrates a typical workflow for validating the mechanism of this compound using knockout cell lines.

cluster_0 KO Cell Line Generation cluster_1 Phenotypic Assays Identify Putative Target Identify Putative Target Design sgRNA Design sgRNA Identify Putative Target->Design sgRNA e.g., MAO-A CRISPR-Cas9 Transfection CRISPR-Cas9 Transfection Design sgRNA->CRISPR-Cas9 Transfection Single Cell Cloning Single Cell Cloning CRISPR-Cas9 Transfection->Single Cell Cloning Validation of KO Validation of KO Single Cell Cloning->Validation of KO Sequencing, Western Blot Treat WT and KO cells with this compound Treat WT and KO cells with this compound Validation of KO->Treat WT and KO cells with this compound Measure Cellular Response Measure Cellular Response Treat WT and KO cells with this compound->Measure Cellular Response Compare WT vs KO Compare WT vs KO Measure Cellular Response->Compare WT vs KO Statistical Analysis

Caption: Experimental workflow for validating this compound's mechanism using knockout cell lines.

Quantitative Data Summary (Hypothetical)

The table below presents hypothetical data from experiments designed to validate this compound's effect on serotonin uptake in a wild-type (WT) cell line versus a MAO-A knockout (KO) cell line.

Cell LineTreatmentSerotonin Uptake (pmol/min/mg protein)% Inhibition
WT Vehicle15.2 ± 1.30%
WT This compound (1 µM)4.8 ± 0.568.4%
MAO-A KO Vehicle14.9 ± 1.50%
MAO-A KO This compound (1 µM)13.5 ± 1.29.4%

These hypothetical results would strongly suggest that the inhibitory effect of this compound on serotonin uptake is primarily mediated through its interaction with MAO-A.

Comparative Analysis with Alternative Approaches

While knockout cell lines provide definitive evidence, other methods can also be employed to study drug mechanisms.

MethodAdvantagesDisadvantages
Knockout Cell Lines High specificity; provides causal evidence.Time-consuming to generate; potential off-target effects of CRISPR.
RNA interference (RNAi) Faster than generating KO lines; transient or stable knockdown.Incomplete knockdown; potential off-target effects.
Small Molecule Inhibitors Easy to use; can be applied to various cell types and in vivo models.May lack specificity; potential for off-target effects.
In Vitro Binding Assays Directly measures drug-target interaction; quantifiable binding affinity.Does not reflect the cellular context; may not correlate with functional activity.

Signaling Pathway of this compound

Based on its known inhibitory effects on MAO-A, this compound is expected to modulate monoaminergic signaling pathways. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters like serotonin. By inhibiting MAO-A, this compound would increase the synaptic availability of serotonin, leading to downstream signaling events.

cluster_knockout Effect of MAO-A Knockout This compound This compound MAO_A MAO-A This compound->MAO_A Serotonin_Degradation Serotonin Degradation MAO_A->Serotonin_Degradation Synaptic_Serotonin Synaptic Serotonin Serotonin_Degradation->Synaptic_Serotonin Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_Serotonin->Postsynaptic_Receptor Downstream_Signaling Downstream Signaling Postsynaptic_Receptor->Downstream_Signaling MAO_A_KO MAO-A Knockout MAO_A_KO->Serotonin_Degradation

References

A Comparative Analysis of Imolamine's Potency Against Leading Anti-Anginal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available preclinical data provides a comparative analysis of the potency of imolamine, a coronary vasodilator, against established anti-anginal drugs from the beta-blocker, calcium channel blocker, and nitrate classes. This guide synthesizes quantitative data on the vasodilatory effects of these drugs, offering a valuable resource for researchers, scientists, and drug development professionals in the cardiovascular field.

Executive Summary

Angina pectoris, a debilitating condition characterized by chest pain due to reduced blood flow to the heart, is managed by a variety of pharmacological agents. These drugs primarily function by either increasing myocardial oxygen supply or decreasing its demand. This compound, a coronary vasodilator, has been evaluated for its potential in treating angina.[1] This guide benchmarks the potency of this compound against representative drugs from the most commonly prescribed anti-anginal classes: propranolol (a beta-blocker), amlodipine (a calcium channel blocker), and isosorbide dinitrate (a nitrate). While direct comparative studies are limited, this report consolidates available in vitro potency data to provide a quantitative perspective.

Mechanism of Action Overview

Anti-anginal drugs achieve their therapeutic effects through distinct signaling pathways:

  • This compound: Acts as a coronary vasodilator, though the precise molecular mechanism and signaling pathway are not extensively detailed in readily available literature. Its vasodilatory action is a key component of its anti-anginal effect.

  • Beta-Blockers (e.g., Propranolol): These agents competitively block β-adrenergic receptors in the heart, leading to a decrease in heart rate, myocardial contractility, and blood pressure. This reduction in cardiac workload lowers myocardial oxygen demand.[2]

  • Calcium Channel Blockers (e.g., Amlodipine): Amlodipine is a potent vasodilator that inhibits the influx of calcium ions into vascular smooth muscle cells, leading to relaxation and widening of the coronary and peripheral arteries.[3] This increases oxygen supply to the heart and reduces the workload of the heart.

  • Nitrates (e.g., Isosorbide Dinitrate): Nitrates are converted to nitric oxide (NO) in the body. NO activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation of vascular smooth muscle. This results in vasodilation, primarily of the veins, which reduces preload on the heart and decreases myocardial oxygen demand.[4]

Comparative Potency of Anti-Anginal Drugs

The following table summarizes the available in vitro potency data for this compound and comparator drugs, focusing on their effects on vascular relaxation. Potency is expressed as EC50 or IC50 values, which represent the concentration of a drug that elicits 50% of its maximal effect or inhibition, respectively. A lower value indicates higher potency.

Drug ClassRepresentative DrugPotency (EC50/IC50)Experimental Model
Coronary Vasodilator This compound Data Not Available -
Beta-Blocker PropranololConcentration-dependent relaxation observedIsolated dog coronary arteries
Calcium Channel Blocker AmlodipineIC50: 1.9 nM (inhibition of Ca2+-induced contraction) EC50: 12 nM (increase in coronary flow rate)Depolarized rat aorta Isolated perfused guinea-pig heart
Nitrate Isosorbide DinitrateConcentration-dependent relaxation observedIsolated porcine coronary artery strips

Note: The absence of a specific EC50 or IC50 value for this compound in the reviewed literature prevents a direct quantitative comparison of its potency with the other agents. The data for propranolol and isosorbide dinitrate, while indicating a dose-dependent effect, also lack specific EC50 values from the cited studies.

Experimental Protocols

The determination of a drug's vasodilatory potency is typically conducted through in vitro experiments using isolated arterial rings. The following is a generalized protocol representative of such studies:

In Vitro Assessment of Coronary Artery Vasodilation

1. Tissue Preparation:

  • Coronary arteries are dissected from an appropriate animal model (e.g., pig, dog, or rat).
  • The arteries are cleaned of adhering connective tissue and cut into rings of 2-4 mm in length.
  • The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

2. Contraction Induction:

  • The arterial rings are allowed to equilibrate under a resting tension.
  • A contracting agent, such as potassium chloride (KCl) or a thromboxane A2 mimetic (e.g., U46619), is added to the organ bath to induce a sustained contraction.

3. Drug Administration:

  • Once a stable contraction plateau is reached, the test compound (e.g., this compound, propranolol, amlodipine, or isosorbide dinitrate) is added to the bath in a cumulative concentration-dependent manner.
  • The relaxation of the arterial ring is recorded isometrically using a force transducer.

4. Data Analysis:

  • The relaxation response at each drug concentration is expressed as a percentage of the pre-induced contraction.
  • A concentration-response curve is plotted, and the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Diagrams

anti_anginal_mechanisms cluster_beta_blocker Beta-Blocker (Propranolol) cluster_ccb Calcium Channel Blocker (Amlodipine) cluster_nitrate Nitrate (Isosorbide Dinitrate) Propranolol Propranolol β-Adrenergic Receptor β-Adrenergic Receptor Propranolol->β-Adrenergic Receptor Blocks Heart Rate Heart Rate β-Adrenergic Receptor->Heart Rate Decreases Contractility Contractility β-Adrenergic Receptor->Contractility Decreases Oxygen Demand Oxygen Demand Heart Rate->Oxygen Demand Contractility->Oxygen Demand Amlodipine Amlodipine L-type Ca2+ Channel L-type Ca2+ Channel Amlodipine->L-type Ca2+ Channel Blocks Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Inhibits Vasodilation Vasodilation Ca2+ Influx->Vasodilation Promotes Isosorbide Dinitrate Isosorbide Dinitrate Nitric Oxide (NO) Nitric Oxide (NO) Isosorbide Dinitrate->Nitric Oxide (NO) Releases Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation

Caption: Mechanisms of action for different classes of anti-anginal drugs.

experimental_workflow Isolate Coronary Artery Isolate Coronary Artery Prepare Arterial Rings Prepare Arterial Rings Isolate Coronary Artery->Prepare Arterial Rings Mount in Organ Bath Mount in Organ Bath Prepare Arterial Rings->Mount in Organ Bath Induce Contraction Induce Contraction Mount in Organ Bath->Induce Contraction Administer Drug Cumulatively Administer Drug Cumulatively Induce Contraction->Administer Drug Cumulatively Record Relaxation Record Relaxation Administer Drug Cumulatively->Record Relaxation Analyze Data (EC50) Analyze Data (EC50) Record Relaxation->Analyze Data (EC50)

Caption: In vitro workflow for assessing coronary artery vasodilation.

References

Safety Operating Guide

Personal protective equipment for handling Imolamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Imolamine

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is paramount to minimize exposure and ensure safety. The required level of PPE can vary based on the specific laboratory procedure being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring (in open air) Chemical safety goggles with side shields or face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.Recommended, especially if dust or aerosols can be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.
Solution Preparation/Mixing Chemical safety goggles.Chemical-resistant gloves.Laboratory coat.Not generally required if performed in a well-ventilated area or fume hood.
Running Reactions (closed system) Safety glasses.Chemical-resistant gloves.Laboratory coat.Not generally required.
Work-up/Extraction Chemical safety goggles or face shield.Chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Recommended to be performed in a chemical fume hood.
Spill Cleanup Chemical safety goggles and face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.A NIOSH-approved respirator with an organic vapor cartridge is required.
Operational Plan: Step-by-Step Guidance

1. Engineering Controls:

  • Always work in a well-ventilated area.

  • For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

2. Safe Handling Practices:

  • Avoid contact with skin and eyes.

  • Wear suitable protective clothing.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition sources.

  • Take measures to prevent the buildup of electrostatic charge.

  • Do not eat, drink, or smoke in areas where chemicals are handled.

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as oxidizing agents.

4. First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. For this compound Hydrochloride, if swallowed, call a poison center or doctor/physician if you feel unwell.

Disposal Plan

1. Waste Characterization:

  • All waste containing this compound should be considered hazardous waste.

2. Containerization:

  • Collect waste in a designated, properly labeled, and sealed container.

3. Disposal Method:

  • Dispose of contents/container in accordance with local, regional, national, and international regulations.

  • Do not dispose of together with household garbage. Do not allow the product to reach the sewage system.

  • Contact a licensed professional waste disposal service to dispose of this material.

Visualizing Safety Procedures

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling Monitor for Spills Monitor for Spills Chemical Handling->Monitor for Spills Waste Segregation Waste Segregation Monitor for Spills->Waste Segregation Proper Labeling Proper Labeling Waste Segregation->Proper Labeling Dispose via Licensed Vendor Dispose via Licensed Vendor Proper Labeling->Dispose via Licensed Vendor

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imolamine
Reactant of Route 2
Reactant of Route 2
Imolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.